molecular formula C16H16O4 B1348700 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone CAS No. 39604-66-5

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Cat. No.: B1348700
CAS No.: 39604-66-5
M. Wt: 272.29 g/mol
InChI Key: NIWDJRBUBVCKAV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWDJRBUBVCKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351018
Record name 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one
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Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39604-66-5
Record name 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS 39604-66-5)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS No. 39604-66-5), a specialized organic compound with potential applications in polymer chemistry and medicinal research. A critical aspect of this guide is the clarification of its identity, distinguishing it from the structurally similar and more commonly referenced compound, 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (Xanthoxylin, CAS No. 90-24-4). This document synthesizes the limited available data on its physicochemical properties, outlines plausible synthetic pathways, and explores its putative applications as a photoinitiator and a scaffold for bioactive molecules. By highlighting both the known characteristics and the significant gaps in the current literature, this guide serves as a foundational resource for researchers seeking to investigate this compound's unique potential.

Compound Identification and Structural Clarification

A significant challenge in researching this compound is its frequent misidentification with a related acetophenone. It is imperative to establish the precise molecular structure from the outset.

  • Correct Compound of Interest: this compound

    • CAS Number: 39604-66-5[1]

    • Structure: Features a deoxybenzoin backbone. The ethanone bridge is substituted with a phenyl group at the second carbon (-CO-CH₂-Ph).

  • Commonly Confused Analog: 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone

    • CAS Number: 90-24-4[2][3][4][5]

    • Common Names: 2'-Hydroxy-4',6'-dimethoxyacetophenone, Xanthoxylin[2][3][4]

    • Structure: An acetophenone. The ethanone is a simple acetyl group (-CO-CH₃).

The presence of the benzyl group (-CH₂-Ph) in the target compound (39604-66-5) fundamentally alters its steric and electronic properties, molecular weight, and reactivity compared to Xanthoxylin. This guide will focus exclusively on the technical details pertaining to CAS 39604-66-5.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is sparse in peer-reviewed literature. The following table consolidates information from chemical supplier databases and computational models.

PropertyValueSource(s)
CAS Number 39604-66-5[1]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.30 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenone
Appearance Cream to yellow powder
Melting Point 112-118 °C
Canonical SMILES COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O[1]
InChI Key NIWDJRBUBVCKAV-UHFFFAOYSA-N[1]

Synthesis and Characterization Workflow

While a validated, step-by-step synthesis protocol for this compound is not published, its structure suggests a plausible synthetic route via the Houben-Hoesch reaction . This reaction is a well-established method for synthesizing aryl ketones from phenols or phenolic ethers and nitriles.[6][7]

Theoretical Synthesis via Houben-Hoesch Reaction

The causality behind this choice of reaction lies in its efficacy for acylating electron-rich phenolic compounds. The highly activated 1,3,5-trimethoxybenzene is an ideal starting material. The reaction would proceed in two key stages: acylation followed by selective demethylation.

Proposed Reaction Scheme: 1,3,5-Trimethoxybenzene + Phenylacetonitrile --(Lewis Acid, HCl)--> Iminium intermediate --(Hydrolysis)--> 1-(2,4,6-Trimethoxyphenyl)-2-phenylethanone --(Selective Demethylation)--> This compound

G cluster_synthesis Theoretical Synthesis Workflow Reactants 1,3,5-Trimethoxybenzene + Phenylacetonitrile Catalyst ZnCl₂ / Dry HCl in Dry Ether Reactants->Catalyst Reaction1 Houben-Hoesch Acylation Reactants->Reaction1 Catalyst->Reaction1 Intermediate1 Ketimine Intermediate Reaction1->Intermediate1 Hydrolysis Aqueous Workup (Hydrolysis) Intermediate1->Hydrolysis Intermediate2 1-(2,4,6-Trimethoxyphenyl)- 2-phenylethanone Hydrolysis->Intermediate2 Demethylation Selective Demethylation (e.g., BBr₃ or AlCl₃) Intermediate2->Demethylation Product 1-(2-Hydroxy-4,6-dimethoxyphenyl) -2-phenylethanone (CAS 39604-66-5) Demethylation->Product Purification Column Chromatography Recrystallization Product->Purification

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis requires rigorous analytical confirmation at each stage.

Step 1: Houben-Hoesch Condensation

  • Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagents: Charge the flask with equimolar amounts of 1,3,5-trimethoxybenzene and phenylacetonitrile in anhydrous ether. Add a catalytic amount (e.g., 1.2 equivalents) of anhydrous zinc chloride.

  • Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through it with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding ice-cold water. The resulting ketimine intermediate will hydrolyze to the ketone. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2: Selective Demethylation

  • Reagents: Dissolve the crude 1-(2,4,6-trimethoxyphenyl)-2-phenylethanone from Step 1 in an anhydrous solvent like dichloromethane (DCM).

  • Reaction: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add one equivalent of a demethylating agent (e.g., Boron tribromide, BBr₃). The ortho-methoxy group is sterically hindered and electronically favored for cleavage due to chelation with the adjacent carbonyl oxygen.

  • Monitoring & Quenching: Stir at low temperature and allow to warm to room temperature slowly. Monitor by TLC. Carefully quench with methanol followed by water.

  • Purification: Extract the product with an organic solvent. Purify the final compound using silica gel column chromatography followed by recrystallization to yield the pure this compound.

Step 3: Analytical Characterization

  • Confirmation: The structure of the final product must be unequivocally confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.

    • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

    • FTIR Spectroscopy: To identify key functional groups (phenolic -OH, carbonyl C=O, C-O ethers).

Potential Applications and Mechanisms of Action

Based on its chemical structure, this compound is a candidate for two primary fields of application. It is crucial to note that while these applications are plausible, specific studies on this compound are lacking.

Photoinitiator in Polymer Chemistry

The acetophenone moiety is a classic chromophore used in Type I photoinitiators .[8] Upon absorption of UV light, these molecules undergo unimolecular bond cleavage to generate free radicals, which then initiate polymerization.

Plausible Mechanism (Type I Cleavage): The most likely mechanism is a Norrish Type I cleavage of the bond between the carbonyl carbon and the adjacent benzylic carbon. This is an efficient process for generating two distinct radical species.

  • Excitation: The molecule absorbs a photon (hν), promoting it to an excited state.

  • α-Cleavage: The excited molecule undergoes homolytic cleavage of the C-C bond alpha to the carbonyl group.

  • Radical Formation: This generates a benzoyl radical and a substituted benzyl radical.

  • Initiation: Both radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates or methacrylates.

G cluster_photo General Mechanism for a Type I Photoinitiator PI Photoinitiator (PI) (Ground State) Photon UV Light (hν) PI->Photon PI_excited PI* (Excited State) Photon->PI_excited Cleavage α-Cleavage (Bond Break) PI_excited->Cleavage Radicals Free Radicals (R• + R'•) Cleavage->Radicals Initiation Initiation Radicals->Initiation Monomer Monomer (M) Monomer->Initiation Propagation Polymer Chain (R-M•) Initiation->Propagation

Caption: General workflow of Type I photoinitiation.

Its utility in UV-curable coatings, inks, and adhesives stems from this ability to rapidly generate radicals upon light exposure, leading to fast and efficient curing.[9]

Scaffold in Medicinal Chemistry and Drug Development

The substituted dihydroxyphenyl core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. While specific biological data for CAS 39604-66-5 is not available, vendor information suggests potential antioxidant and antibacterial properties.[1]

  • Antioxidant Potential: The phenolic hydroxyl group is a key structural alert for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, with the resulting phenoxy radical being stabilized by resonance across the aromatic ring.

  • Antibacterial Potential: Many phenolic compounds exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential enzymes.

  • Urease Inhibition: The compound has also been investigated for its potential to inhibit urease, an enzyme implicated in pathologies like peptic ulcers (by Helicobacter pylori) and urinary tract infections.[1]

These potential activities are speculative and require rigorous validation through standardized biological assays (e.g., DPPH assay for antioxidant activity, MIC/MBC determination for antibacterial effects).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 39604-66-5) is not publicly available. However, for the structurally related compound 2'-Hydroxy-4',6'-dimethoxyacetophenone (CAS 90-24-4), the following GHS hazard statements are reported:

  • H315: Causes skin irritation[2][10]

  • H319: Causes serious eye irritation[2][10]

  • H335: May cause respiratory irritation[2]

Prudent Laboratory Practice: Given the lack of specific data and the hazards associated with its close analog, the following precautions are essential:

  • Handle in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.[10]

  • Store in a tightly closed container in a cool, dry place.[10]

Conclusion and Future Directions

This compound (CAS 39604-66-5) is a compound with a clear theoretical basis for applications in polymer science and medicinal chemistry. However, a striking lack of empirical data in the public domain represents a significant barrier to its adoption. For researchers, this presents a clear opportunity.

Key areas for future investigation include:

  • Development and Validation of a Synthesis Protocol: Publishing a reliable, high-yield synthesis is the most critical first step.

  • Full Analytical Characterization: A complete set of spectroscopic data (NMR, HRMS, FTIR, UV-Vis) is needed to establish a reference standard.

  • Mechanistic Studies: Elucidating its efficiency and mechanism as a photoinitiator, including quantum yield determination.

  • Systematic Biological Screening: Quantitatively assessing its antioxidant, antibacterial, anti-inflammatory, and other potential biological activities through robust in vitro and in vivo assays.

By addressing these knowledge gaps, the scientific community can unlock the true potential of this unique deoxybenzoin derivative.

References

  • Smolecule. (n.d.). Buy this compound | 39604-66-5.
  • National Center for Biotechnology Information. (n.d.). Xanthoxylin. PubChem Compound Database. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 90-24-4: Xanthoxylin.
  • The Good Scents Company. (n.d.). xanthoxylin, 90-24-4.
  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2'-Hydroxy-4'-6'-dimethoxyacetophenone.
  • Barros, R., et al. (2020).
  • Houben-Hoesch Reaction. (n.d.). B N College, Bhagalpur.
  • Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.
  • Sigma-Aldrich. (n.d.). Photoinitiators.
  • Organic Reactions. (n.d.). The Hoesch Synthesis.
  • National Center for Biotechnology Information. (n.d.). Biological and Mechanistic Activities of Xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides.
  • Houben-Hoesch Reaction. (n.d.). B N College, Bhagalpur.
  • Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.
  • Houben-Hoesch Synthesis. (n.d.). Thermo Fisher Scientific - US.

Sources

An In-Depth Technical Guide to the Physical Properties of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the synthetic organic compound 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone . This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies and the scientific principles that underpin them. As a member of the deoxybenzoin class of compounds, which are precursors to a variety of biologically active molecules, a thorough understanding of its physical characteristics is paramount for its application in medicinal chemistry and materials science.

The structural uniqueness of this molecule, characterized by a phloroglucinol-derived ring coupled with a phenylacetophenone moiety, suggests potential applications ranging from a building block in complex organic synthesis to a scaffold in the development of novel therapeutic agents. Its documented antioxidant and antibacterial properties further underscore its research significance.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the foundation of reproducible scientific research. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compoundIUPAC
Synonyms 2'-Hydroxy-4',6'-dimethoxy-α-phenylacetophenone, 4',6'-Dimethoxy-2'-hydroxy-2-phenylacetophenoneChem-Impex[1]
CAS Number 39604-66-5Smolecule[2]
Molecular Formula C₁₆H₁₆O₄Smolecule[2]
Molecular Weight 272.30 g/mol Smolecule[2]
Appearance Cream to yellow powderChem-Impex[1]

Section 1: Thermal Properties

The thermal behavior of a compound, specifically its melting and boiling points, provides critical insights into its purity, crystal lattice energy, and intermolecular forces.

Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Reported Value: 112-118 °C[1]

This relatively moderate melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions from the ketone and methoxy groups.

The capillary method is a straightforward and widely adopted technique for determining the melting point of a solid organic compound.

Causality of Experimental Choices:

  • Sample Preparation: The sample must be thoroughly dried to eliminate any residual solvent, which can act as an impurity and cause a depression and broadening of the melting point range. Pulverizing the sample into a fine powder ensures uniform packing and efficient heat transfer.

  • Capillary Packing: A sample height of 2-3 mm is optimal. A larger sample size can lead to a broader melting range due to uneven heat distribution throughout the sample.

  • Heating Rate: A slow and steady heating rate (1-2 °C per minute) is crucial, especially near the expected melting point. A rapid heating rate does not allow for thermal equilibrium between the sample and the heating block, leading to an inaccurate and artificially broad melting range.

Step-by-Step Methodology:

  • Sample Loading: A small amount of the finely powdered, dry sample of this compound is loaded into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate of 1-2 °C per minute within 20 °C of the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Due to the high melting point and molecular weight of this compound, its boiling point is predicted to be high.

Predicted Value: ~401 °C[2]

It is important to note that this is a predicted value. Experimental determination would require specialized equipment to prevent thermal decomposition at such high temperatures.

Section 2: Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. It also dictates the choice of solvents for synthesis, purification, and formulation.

Aqueous Solubility: Insoluble in water. The predominantly hydrophobic nature, owing to the two aromatic rings, outweighs the hydrophilic contributions of the hydroxyl and carbonyl groups.[2]

Organic Solvent Solubility: This compound exhibits good solubility in a range of organic solvents:

  • Polar Protic Solvents: Soluble in methanol and ethanol. The phenolic hydroxyl group can act as a hydrogen bond donor, facilitating interactions with these solvents.[2]

  • Polar Aprotic Solvents: Soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Dipole-dipole interactions between the ketone and methoxy groups and the solvent molecules are the primary drivers of solubility.[2]

  • Nonpolar Solvents: Soluble in toluene, indicating that van der Waals forces also play a significant role in the solvation of this molecule.[2]

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Causality of Experimental Choices:

  • Excess Solid: The addition of an excess amount of the solid ensures that a saturated solution is formed and that equilibrium is established between the solid and the solution.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. This can vary from hours to days depending on the compound and the solvent.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and controlled temperature is essential for obtaining reproducible results.

  • Separation of Solid and Liquid Phases: Complete separation of the undissolved solid from the saturated solution is critical to accurately determine the concentration of the dissolved solute. Centrifugation and filtration are commonly employed for this purpose.

Step-by-Step Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., methanol, DMSO) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

Caption: Shake-Flask Method for Solubility Determination.

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (δ 6.0-8.0 ppm). The two protons on the dimethoxyphenyl ring are expected to appear as distinct singlets or doublets with small coupling constants, shifted upfield due to the electron-donating effect of the methoxy and hydroxyl groups. The five protons of the phenyl ring will likely appear as a multiplet.

  • Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group connecting the carbonyl and the phenyl ring, likely in the range of δ 4.0-4.5 ppm.

  • Methoxy Protons: Two distinct singlets for the two methoxy groups (-OCH₃), each integrating to three protons, expected around δ 3.7-3.9 ppm.

  • Phenolic Proton: A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be concentration-dependent and may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 200-205 ppm for a ketone.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 100-165 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield in this region.

  • Methylene Carbon: A signal for the -CH₂- carbon, expected in the range of δ 45-55 ppm.

  • Methoxy Carbons: Two signals for the methoxy carbons (-OCH₃) around δ 55-60 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Absorption Bands:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1630-1650 cm⁻¹ for the ketone carbonyl group, with the frequency lowered due to conjugation and intramolecular hydrogen bonding.

  • C=C Stretch (aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region for the ether and phenol C-O bonds.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): A peak at m/z = 272.30, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks: Fragmentation is likely to occur at the bonds adjacent to the carbonyl group. Expected fragments would include those corresponding to the loss of the phenylmethyl group (benzyl radical) and fragments representing the substituted benzoyl cation.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

Section 4: Conclusion

This compound is a compound of significant interest with a well-defined set of physical properties that are crucial for its handling, characterization, and application in scientific research. This guide has provided a detailed overview of its thermal properties and solubility, along with standardized, rationale-driven protocols for their experimental determination. While specific, published spectral data remains elusive, the expected characteristics have been outlined to guide researchers in their analytical endeavors. A comprehensive understanding of these physical properties is the cornerstone for unlocking the full potential of this versatile molecule in the fields of drug discovery and materials science.

References

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A Comprehensive Technical Guide to the Solubility of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a thorough exploration of the solubility characteristics of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive quantitative data, and presents a detailed experimental protocol for empirical validation.

Introduction: Understanding the Significance of Solubility for this compound

This compound, a substituted deoxybenzoin, is a compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a blend of polar and non-polar functionalities, dictates its behavior in different solvent systems. Solubility is a critical physicochemical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability. A comprehensive understanding of its solubility profile is therefore paramount for its effective application.

Compound Identification:

ParameterValue
IUPAC Name This compound
CAS Number 39604-66-5[1]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.29 g/mol [1]

Below is a 2D representation of the molecular structure of this compound.

Figure 1: 2D Structure of this compound

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound provides several key features that influence its solubility.

  • Lipophilicity and Aromatic Systems: The presence of two phenyl rings contributes significantly to the molecule's non-polar character, making it inherently lipophilic. This is quantitatively supported by a calculated LogP value of 2.8348, indicating a preference for lipid-like environments over aqueous ones.[1] Consequently, the compound is insoluble in water but shows good solubility in many organic solvents.[1]

  • Hydrogen Bonding Capability: The phenolic hydroxyl (-OH) group is a crucial determinant of its solubility in protic solvents. This group can act as a hydrogen bond donor, forming strong intermolecular bonds with solvents that are hydrogen bond acceptors (e.g., alcohols, DMSO). The ketone's carbonyl group (C=O) can act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The methoxy (-OCH₃) groups and the ketone carbonyl group introduce polarity into the molecule, enabling dipole-dipole interactions with polar aprotic solvents like dichloromethane.

The interplay of these factors results in a nuanced solubility profile, with the compound exhibiting favorable solubility in a range of organic solvents.

G cluster_solute This compound cluster_solvents Organic Solvents Solute Key Structural Features Phenolic_OH Phenolic -OH (H-bond donor) Protic Polar Protic (e.g., Methanol, Ethanol) Phenolic_OH->Protic Strong H-bonding Methoxy_O Methoxy -O- (H-bond acceptor) Methoxy_O->Protic H-bonding Ketone_CO Ketone C=O (H-bond acceptor, dipole) Ketone_CO->Protic H-bonding Aprotic Polar Aprotic (e.g., DMSO, Dichloromethane) Ketone_CO->Aprotic Dipole-Dipole Aromatic_Rings Aromatic Rings (Non-polar, van der Waals) Aromatic_Rings->Aprotic van der Waals forces Nonpolar Non-polar (e.g., Toluene, Hexane) Aromatic_Rings->Nonpolar van der Waals forces G start Start prep Prepare Supersaturated Mixture (Excess solid + known volume of solvent) start->prep equilibrate Equilibrate (e.g., 24-48h at 25°C with shaking) prep->equilibrate settle Settle Undissolved Solid (Allow to stand for >2h) equilibrate->settle sample Sample Supernatant settle->sample filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate end End calculate->end

Sources

Spectroscopic Profile of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS No. 39604-66-5), a key deoxybenzoin derivative. While detailed experimental spectra are not publicly available in accessible databases, this document synthesizes information from chemical supplier technical data sheets and established principles of spectroscopic analysis for related compounds. We will define the expected spectral features based on the molecule's structure, providing a robust theoretical framework for researchers, scientists, and drug development professionals working with this compound. This guide will cover the theoretical underpinnings of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structure and Significance of a Deoxybenzoin

This compound belongs to the deoxybenzoin class of organic compounds. These molecules are characterized by a 1,2-diphenylethanone core structure. The title compound, with a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol , is distinguished by a highly substituted aromatic ring featuring a hydroxyl group and two methoxy groups, ortho and para to the carbonyl function, respectively.[1] The presence of these functional groups, along with the methylene bridge connecting the two phenyl rings, imparts a unique electronic and structural environment that is reflected in its spectroscopic signature.[2]

Understanding this signature is paramount for confirming the identity, purity, and structure of the molecule in synthetic chemistry and for elucidating its interactions in biological systems, a common application for this class of compounds.

dot graphmol { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_OH [label="O"]; H_OH [label="H"]; C_CO [label="C"]; O_CO [label="O"]; C_CH2 [label="CH₂"]; C_Ph1 [label="C"]; C_Ph2 [label="C"]; C_Ph3 [label="C"]; C_Ph4 [label="C"]; C_Ph5 [label="C"]; C_Ph6 [label="C"]; O_Me1 [label="O"]; C_Me1 [label="CH₃"]; O_Me2 [label="O"]; C_Me2 [label="CH₃"];

// Benzene Ring 1 (Substituted) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on Ring 1 C1 -- C_CO; C2 -- O_OH; C4 -- O_Me1; C6 -- O_Me2; O_OH -- H_OH; O_Me1 -- C_Me1; O_Me2 -- C_Me2;

// Ethanone bridge C_CO -- O_CO [style=double]; C_CO -- C_CH2;

// Benzene Ring 2 (Phenyl) C_CH2 -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph6; C_Ph6 -- C_Ph1; } caption: "Structure of this compound"

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific, experimentally-derived peak lists for this compound are not publicly available, we can predict the ¹H and ¹³C NMR spectra with high confidence based on the known effects of its constituent functional groups. Commercial suppliers confirm that the experimental NMR data aligns with the expected structure.

¹H NMR Spectroscopy: A Proton Inventory

The ¹H NMR spectrum provides a map of all unique proton environments in the molecule. The key expected signals are for the aromatic protons, the methoxy groups, the active methylene bridge, and the phenolic hydroxyl group.[2]

Experimental Protocol: ¹H NMR Acquisition (Standard)

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Expert Insights
Phenolic Hydroxyl (-OH) 12.0 - 14.0 Singlet (broad) 1H The strong intramolecular hydrogen bond between the phenolic proton and the adjacent carbonyl oxygen deshields this proton significantly, shifting it far downfield. Its broadness is typical for exchangeable protons.
Phenyl Ring (-C₆H₅) 7.20 - 7.40 Multiplet 5H Protons on the unsubstituted phenyl ring will appear in the standard aromatic region. The overlapping signals will likely resolve as a complex multiplet.
Aromatic Ring (-C₆H₂(OMe)₂) 5.90 - 6.10 Multiplet (or two doublets) 2H The two protons on the substituted ring are highly shielded by the strong electron-donating effects of the hydroxyl and two methoxy groups, shifting them significantly upfield. They should appear as two distinct signals, likely doublets due to meta-coupling (J ≈ 2-3 Hz).
Methylene Bridge (-CH₂-) 4.20 - 4.50 Singlet 2H This benzylic, α-carbonyl methylene group is deshielded by both the phenyl ring and the carbonyl group, placing its signal in this region. As there are no adjacent protons, it will appear as a sharp singlet.

| Methoxy Groups (-OCH₃) | 3.80 - 3.90 | Two Singlets | 6H (3H each) | The two methoxy groups are in slightly different chemical environments (one is para to the hydroxyl, the other is ortho). They are expected to appear as two distinct, sharp singlets. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon environments. Key signals include the carbonyl carbon, the various aromatic carbons, the methylene carbon, and the methoxy carbons.[2]

Experimental Protocol: ¹³C NMR Acquisition (Standard)

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, with calibration to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale & Expert Insights
Carbonyl (C=O) 200 - 205 The ketone carbonyl is highly deshielded and appears far downfield, typical for this functional group.
Substituted Aromatic (C-O, C-C=O) 160 - 168 The three carbons attached to oxygen (C-OH, 2x C-OMe) and the carbon attached to the carbonyl group are significantly deshielded and appear in this region.
Unsubstituted Phenyl (C-CH₂) 134 - 136 The quaternary carbon of the phenyl ring attached to the methylene group.
Unsubstituted Phenyl (CH) 126 - 130 The five CH carbons of the unsubstituted phenyl ring.
Substituted Aromatic (C-H) 90 - 95 The two CH carbons on the substituted ring are highly shielded by the multiple electron-donating groups, shifting them significantly upfield.
Substituted Aromatic (C-CO) 105 - 110 The quaternary carbon of the substituted ring to which the acyl group is attached.
Methoxy (-OCH₃) 55 - 57 Typical chemical shift range for methoxy carbons. Two distinct signals are expected.

| Methylene (-CH₂-) | 45 - 50 | The benzylic, α-carbonyl carbon appears in this characteristic upfield region. |

dot graph TD { A[¹H & ¹³C NMR Acquisition] --> B{Sample Preparation (in CDCl₃)}; B --> C[Spectrometer Setup (≥400 MHz)]; C --> D{Pulse Program Selection}; D -- ¹H --> E1[zg30]; D -- ¹³C --> E2[zgpg30]; E1 --> F1[Acquisition: 16-64 Scans]; E2 --> F2[Acquisition: ≥1024 Scans]; F1 --> G{Processing}; F2 --> G; G --> H[Fourier Transform & Phasing]; H --> I[Baseline Correction]; I --> J[Calibration to Standard]; J --> K[Final Spectrum]; } caption: "General NMR Experimental Workflow"

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For the title compound, the most characteristic absorption bands are from the carbonyl and hydroxyl groups.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Table 3: Predicted IR Absorption Bands

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale & Expert Insights
O-H Stretch (Phenolic) 3100 - 3400 Broad, Medium The intramolecular hydrogen bond to the carbonyl group will broaden this peak and shift it to a lower wavenumber compared to a free hydroxyl group.
C-H Stretch (Aromatic) 3000 - 3100 Medium Characteristic stretching vibrations for sp² C-H bonds on the two aromatic rings.
C-H Stretch (Aliphatic) 2850 - 3000 Medium Stretching vibrations for the sp³ C-H bonds of the methylene bridge and methoxy groups.
C=O Stretch (Ketone) 1620 - 1640 Strong This is a highly diagnostic peak. The frequency is significantly lowered from a typical ketone (~1715 cm⁻¹) due to two effects: conjugation with the aromatic ring and the strong intramolecular hydrogen bond with the ortho-hydroxyl group.
C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong A series of peaks corresponding to the stretching vibrations within the aromatic rings.

| C-O Stretch | 1050 - 1250 | Strong | Two distinct, strong bands are expected: one for the aryl-alkyl ether (Ar-O-CH₃) and one for the phenol (Ar-O-H) C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Using Electron Ionization (EI), the molecule is expected to fragment in a predictable manner.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Value Proposed Fragment Fragmentation Pathway
272 [M]⁺ Molecular Ion
181 [C₉H₉O₄]⁺ α-Cleavage: Loss of the benzyl radical (•CH₂Ph, 91 Da). This is a highly favorable cleavage producing a stable acylium ion.

| 91 | [C₇H₇]⁺ | α-Cleavage: Loss of the 2-hydroxy-4,6-dimethoxyphenylacyl radical. Formation of the stable tropylium cation. |

dot graph MS { rankdir=LR; node [shape=box, style=rounded];

mol [label="[M]⁺˙ (m/z 272)"]; frag1 [label="[C₉H₉O₄]⁺ (m/z 181)"]; frag2 [label="[C₇H₇]⁺ (m/z 91)"];

mol -> frag1 [label="α-Cleavage (- •CH₂Ph)"]; mol -> frag2 [label="α-Cleavage (- •COC₆H₃(OH)(OMe)₂)"]; } caption: "Predicted Primary EI-MS Fragmentation Pathways"

Conclusion

The spectroscopic profile of this compound is dictated by its unique assembly of functional groups. The ¹H and ¹³C NMR spectra are characterized by the highly shielded aromatic system and the distinctive signals of the methylene bridge and hydrogen-bonded phenol. The IR spectrum is dominated by a significantly shifted, hydrogen-bonded carbonyl absorption, providing clear evidence of the ortho-hydroxyketone arrangement. Finally, mass spectrometry is expected to show facile α-cleavage on either side of the carbonyl group, yielding characteristic fragments. This guide provides a foundational, theory-backed framework for the interpretation of experimental data for this compound, enabling researchers to confidently verify its structure and purity in their applications.

References

  • AA Blocks. Carbamoyl-β-Ala-OH | 462-88-4. [Link]

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An In-Depth Technical Guide to 2'-hydroxy-4',6'-dimethoxyacetophenone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2'-hydroxy-4',6'-dimethoxyacetophenone, a significant natural product and versatile synthetic intermediate. We will delve into its core chemical structure, physicochemical properties, and established synthesis protocols. A critical focus is placed on the analytical techniques that validate its structure, forming a self-consistent framework for its identification and characterization. Furthermore, this guide explores its applications in medicinal chemistry and drug development, highlighting its role as a precursor to potent bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Significance

2'-hydroxy-4',6'-dimethoxyacetophenone, also known by its trivial names Xanthoxylin or Brevifolin, is an aromatic ketone that holds a notable position in both natural product chemistry and synthetic applications.[1][2][3] Its molecular architecture, featuring a substituted acetophenone core, makes it a valuable building block for more complex molecules.[4] Found in various plant species, it serves as a key intermediate in the biosynthesis of flavonoids and other secondary metabolites.[3] For synthetic chemists and drug development professionals, this compound is a crucial starting material for creating novel therapeutic agents, including potential antibacterial, anti-inflammatory, and anticancer compounds.[1][2][4] Its utility extends to the synthesis of dyes and fragrances, underscoring its industrial relevance.[4]

Elucidation of the Chemical Structure

The chemical identity of 2'-hydroxy-4',6'-dimethoxyacetophenone is defined by its unique arrangement of functional groups on an acetophenone scaffold. The IUPAC name, 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone , precisely describes this arrangement.[1][5] The structure consists of a benzene ring substituted with an acetyl group (-COCH₃), a hydroxyl group (-OH) at the 2' position, and two methoxy groups (-OCH₃) at the 4' and 6' positions. The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen of the acetyl group is a key feature, influencing the compound's conformation and reactivity.

Caption: Chemical structure of 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone.

Physicochemical Properties

A summary of the key physical and chemical identifiers for 2'-hydroxy-4',6'-dimethoxyacetophenone is provided below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 90-24-4[1][5][6]
Molecular Formula C₁₀H₁₂O₄[6][7]
Molecular Weight 196.20 g/mol [1][6][7]
Appearance Pale yellow powder/solid[4]
Melting Point 80°C to 83°C[1][5]
Boiling Point 185°C at 20 mmHg[1][5]
Solubility Soluble in hot methanol[1]
Synonyms Xanthoxylin, Brevifolin, Phloracetophenone dimethyl ether[1][2][3]
InChI Key FBUBVLUPUDBFME-UHFFFAOYSA-N[1][5]

Synthesis and Purification: A Validated Protocol

The synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone is most commonly achieved through the selective methylation of a polyhydroxylated precursor. The causality behind this choice lies in the ready availability of the starting material, 2',4',6'-trihydroxyacetophenone, and the high efficiency of the methylation reaction. An alternative route involves the Hoesch reaction, which acylates phloroglucinol dimethyl ether using acetonitrile.[6]

Below is a field-proven protocol for the synthesis via partial methylation, which provides a reliable method for obtaining high-purity product.[6] The trustworthiness of this protocol is established by its high yield and the straightforward purification process.

synthesis_workflow start Start: 2',4',6'-Trihydroxy- acetophenone Monohydrate reaction Reaction: Reflux for 3 hours start->reaction reagents Reagents: - Dimethyl Sulfate ((CH₃)₂SO₄) - Potassium Carbonate (K₂CO₃) - Acetone (Solvent) reagents->reaction filtration Workup: Filter solution reaction->filtration evaporation Purification: Evaporate solvent filtration->evaporation product Product: 2'-hydroxy-4',6'-dimethoxy- acetophenone (Yellow Solid) evaporation->product

Caption: Workflow for the synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods.[6]

Materials:

  • 2',4',6'-Trihydroxyacetophenone monohydrate (10 g, 53.7 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (15 g, 108.7 mmol)

  • Dimethyl sulfate ((CH₃)₂SO₄) (7.0 mL, approx. 80 mmol, added in two portions)

  • Acetone (150 mL)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2',4',6'-trihydroxyacetophenone monohydrate (10 g), potassium carbonate (15 g), and acetone (150 mL).

  • Reaction Initiation: Heat the mixture to reflux with vigorous stirring. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, rendering them nucleophilic.

  • Methylation: Once refluxing, carefully add the first portion of dimethyl sulfate (3.5 mL) dropwise over 15 minutes. Dimethyl sulfate is the methylating agent. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Continued Reaction: After the first addition, continue refluxing for 1.5 hours. Then, add the second portion of dimethyl sulfate (3.5 mL) and continue to reflux for another 1.5 hours (total reflux time of 3 hours). Using a stoichiometric amount of methylating agent preferentially methylates the more acidic 4' and 6' hydroxyl groups over the sterically hindered and hydrogen-bonded 2' hydroxyl group.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solution to remove the solid potassium carbonate and other inorganic salts.

  • Purification: Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure. The resulting residue is the crude 2'-hydroxy-4',6'-dimethoxyacetophenone, which typically solidifies upon cooling as a yellow solid.[6]

  • Further Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/water or ethanol.

Expected Outcome: This procedure typically affords the product in high yield (approx. 98%).[6]

Structural Validation: A Spectroscopic Approach

The confirmation of the chemical structure is a cornerstone of scientific integrity. A multi-technique spectroscopic analysis provides a self-validating system where each piece of data corroborates the proposed structure.

TechniqueExpected Observations for 2'-hydroxy-4',6'-dimethoxyacetophenone
¹H NMR ~13.0-14.0 ppm (s, 1H): Intramolecularly hydrogen-bonded -OH proton. ~6.0-6.2 ppm (d, 1H) & ~5.9-6.1 ppm (d, 1H): Two aromatic protons (H-3' and H-5'), showing meta-coupling. ~3.8-3.9 ppm (s, 6H): Two equivalent methoxy (-OCH₃) groups. ~2.6 ppm (s, 3H): Acetyl (-COCH₃) methyl protons.
¹³C NMR ~203 ppm: Carbonyl carbon (C=O). ~160-165 ppm: Aromatic carbons attached to oxygen (C-2', C-4', C-6'). ~105 ppm: Aromatic carbon ortho to two oxygens (C-1'). ~90-95 ppm: Aromatic carbons (C-3', C-5'). ~55 ppm: Methoxy carbons (-OCH₃). ~32 ppm: Acetyl methyl carbon (-COCH₃).
IR (cm⁻¹) 3000-2800: C-H stretching (aromatic and aliphatic). 1620-1600: C=O stretching (ketone), frequency lowered due to conjugation and intramolecular H-bonding.[8] 1580-1450: C=C aromatic ring stretching. 1250-1000: C-O stretching (aryl ethers).
Mass Spec (EI) m/z 196: Molecular ion peak [M]⁺. m/z 181: Loss of a methyl group [M-CH₃]⁺. m/z 153: Loss of an acetyl group [M-COCH₃]⁺.

Applications in Drug Development and Chemical Synthesis

The unique structural features of 2'-hydroxy-4',6'-dimethoxyacetophenone make it a highly sought-after precursor in the synthesis of bioactive compounds. Its reactivity is centered around the acetyl group, the phenolic hydroxyl group, and the activated aromatic ring.

  • Precursor for Chalcones and Flavonoids: It is a fundamental building block for synthesizing chalcones via Claisen-Schmidt condensation with various benzaldehydes. These chalcones are, in turn, precursors to a wide array of flavonoids, which are known for their diverse pharmacological activities.[8][9]

  • Antimicrobial and Urease Inhibitory Activity: The compound itself has demonstrated potential as an antibacterial agent and a urease inhibitor, making it a lead for developing treatments for bacterial infections.[1][2]

  • Anticancer Research: It has shown significant cytotoxicity against human colon cancer cells in vitro.[10] Its derivatives, particularly chalcones, have been evaluated as potential anticancer agents against breast, colorectal, and lung cancer cell lines.[8] The proposed mechanism involves interfering with DNA polymerization and halting the cell cycle.[10]

  • Anti-inflammatory and Analgesic Potential: Research has pointed towards its utility as an intermediate in the development of novel anti-inflammatory and analgesic drugs.[4]

applications_diagram core 2'-hydroxy-4',6'-dimethoxy- acetophenone claisen_schmidt Claisen-Schmidt Condensation core->claisen_schmidt other_reactions Other Synthetic Modifications core->other_reactions app3 Antibacterial Agents core->app3 chalcones Chalcone Derivatives claisen_schmidt->chalcones other_apis Other Active Pharmaceutical Ingredients other_reactions->other_apis flavonoids Flavonoids & Isoflavonoids chalcones->flavonoids app1 Anticancer Agents chalcones->app1 flavonoids->app1 app2 Anti-inflammatory Drugs other_apis->app2

Caption: Role as a building block in synthesizing bioactive compounds.

Conclusion

2'-hydroxy-4',6'-dimethoxyacetophenone is a compound of considerable scientific interest, bridging the gap between natural products and synthetic chemistry. Its well-defined structure, confirmed by robust spectroscopic methods, provides a reliable foundation for its use as a synthetic precursor. The protocols for its synthesis are efficient and high-yielding, ensuring its accessibility for research and development. As a key intermediate in the creation of chalcones, flavonoids, and other pharmacologically active molecules, it continues to be a valuable tool for scientists working to develop the next generation of therapeutic agents.

References

  • . Google Patents. Accessed January 22, 2026.

  • . Google Patents. Accessed January 22, 2026.

  • . ChemicalBook. Accessed January 22, 2026.

  • . Fisher Scientific. Accessed January 22, 2026.

  • . Chem-Impex. Accessed January 22, 2026.

  • . Biosynth. Accessed January 22, 2026.

  • . Santa Cruz Biotechnology. Accessed January 22, 2026.

  • . Organic Syntheses. Accessed January 22, 2026.

  • . The Good Scents Company. Accessed January 22, 2026.

  • . Fisher Scientific. Accessed January 22, 2026.

  • . National Center for Biotechnology Information. Accessed January 22, 2026.

  • . Sciforum. Accessed January 22, 2026.

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Synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone from Phloroglucinol: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone, a valuable chemical intermediate, starting from the fundamental precursor, phloroglucinol. As a key building block in the development of pharmaceuticals, fragrances, and specialized dyes, a robust and well-understood synthetic pathway to this molecule is of significant interest to researchers and process chemists.[1] This document moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles and strategic decisions that ensure a successful and high-yielding synthesis. We will dissect a validated two-step synthetic strategy, emphasizing the mechanistic causality behind each experimental choice, from the initial C-acylation of the highly activated phloroglucinol ring to the critical, chelation-controlled selective O-methylation. This guide is designed to equip researchers, scientists, and drug development professionals with both the practical methodology and the theoretical foundation necessary to master this synthesis.

Strategic Overview: A Two-Act Synthesis

The transformation of phloroglucinol into 2'-hydroxy-4',6'-dimethoxyacetophenone is most effectively approached as a two-stage process. This strategy is predicated on first establishing the acetophenone backbone and then precisely modifying the hydroxyl groups.

  • Act I: C-Acylation. The first step involves the introduction of an acetyl group onto the phloroglucinol ring to form the intermediate, 2',4',6'-trihydroxyacetophenone. Given the highly activated nature of the phloroglucinol nucleus, a controlled reaction is paramount to prevent side reactions.

  • Act II: Selective O-Methylation. The second, and more nuanced, step is the selective methylation of the hydroxyl groups at the 4' and 6' positions, while strategically preserving the 2'-hydroxyl group. This selectivity is the cornerstone of the entire synthesis.

The overall synthetic pathway is illustrated below.

Caption: High-level overview of the two-step synthesis.

Act I: C-Acylation via the Hoesch Reaction

The direct acylation of phloroglucinol presents a classic challenge in aromatic chemistry. Phloroglucinol is an exceptionally electron-rich phenol, making it highly reactive but also susceptible to over-reaction, polymerization, or oxidation under the harsh conditions of typical Friedel-Crafts acylations.[2][3][4]

Causality of Method Selection: Why the Hoesch Reaction?

The Hoesch reaction is the method of choice for this transformation.[5] It involves the condensation of a nitrile (in this case, acetonitrile) with a polyhydric phenol in the presence of hydrogen chloride and a Lewis acid catalyst, typically zinc chloride.[6] This method offers several distinct advantages over a standard Friedel-Crafts acylation with acetyl chloride and aluminum chloride:

  • Milder Electrophile: The reacting electrophile, a nitrilium ion species, is less reactive than the acylium ion generated in a Friedel-Crafts reaction. This tempered reactivity is ideal for the highly activated phloroglucinol substrate, minimizing undesirable side reactions.

  • Intermediate Formation: The reaction proceeds through an imine intermediate (a ketimine hydrochloride salt), which is subsequently hydrolyzed to yield the ketone. This two-stage process (condensation followed by hydrolysis) provides a greater degree of control.

  • High Regioselectivity: For a symmetrical and highly activated substrate like phloroglucinol, the Hoesch reaction provides the desired mono-acylated product with high efficiency.

The mechanism involves the protonation of acetonitrile by HCl, which is then attacked by the Lewis acid (ZnCl₂) to form a potent electrophilic complex. The electron-rich phloroglucinol ring then performs a nucleophilic attack on this complex, leading to the formation of the ketimine, which upon aqueous workup, hydrolyzes to the target ketone.

Experimental Protocol: Synthesis of 2',4',6'-Trihydroxyacetophenone

This protocol is a representative procedure for the Hoesch synthesis of the trihydroxyacetophenone intermediate.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Charging: In a fume hood, charge the flask with phloroglucinol (1.0 eq), anhydrous zinc chloride (0.5 eq), and anhydrous diethyl ether as the solvent.

  • Initiation: Add acetonitrile (1.1 eq) to the stirred suspension.

  • Reaction: Cool the flask in an ice-salt bath to 0 °C. Bubble dry hydrogen chloride gas through the stirred mixture. A thick, yellow precipitate of the ketimine hydrochloride salt will begin to form. Continue the HCl addition for 2-3 hours.

  • Maturation: After stopping the gas flow, allow the mixture to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete reaction.[7]

  • Hydrolysis & Workup: Decant the ether solvent. Vigorously stir the solid precipitate with a mixture of ice and water for 1-2 hours to hydrolyze the ketimine.

  • Isolation: Collect the resulting solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted phloroglucinol and salts, and dry under vacuum. The resulting 2',4',6'-trihydroxyacetophenone is typically used in the next step without further purification.

Quantitative Data: Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.Role
Phloroglucinol126.111.0Substrate
Acetonitrile41.051.1Acylating Agent
Zinc Chloride (anhydrous)136.300.5Lewis Acid Catalyst
Hydrogen Chloride (gas)36.46ExcessCatalyst/Reagent
Diethyl Ether (anhydrous)74.12-Solvent
Workflow Visualization: Hoesch Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Assemble dry 3-neck flask prep2 Charge Phloroglucinol, ZnCl₂, and Et₂O prep1->prep2 react1 Add Acetonitrile prep2->react1 react2 Cool to 0 °C react1->react2 react3 Bubble dry HCl gas (2-3 hours) react2->react3 react4 Age at 4 °C (12-24 hours) react3->react4 workup1 Decant Ether react4->workup1 workup2 Hydrolyze solid with ice/water workup1->workup2 workup3 Filter and wash with cold water workup2->workup3 workup4 Dry product under vacuum workup3->workup4

Caption: Experimental workflow for the Hoesch acylation.

Act II: Selective O-Methylation

This step is the most critical part of the synthesis and relies on a subtle, yet powerful, chemical principle to achieve the desired regioselectivity.

Causality of Selectivity: The Power of Chelation

The key to selectively methylating the 4'- and 6'- positions while leaving the 2'-hydroxyl untouched lies in the formation of a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen of the newly introduced acetyl group. This phenomenon is known as chelation.

  • Effect of Chelation: This hydrogen bond has two major consequences. First, it significantly lowers the nucleophilicity of the 2'-hydroxyl oxygen. Its lone pairs are sterically and electronically less available to attack the electrophilic methyl group of the methylating agent. Second, it increases the acidity of the 2'-hydroxyl proton, but this is less critical when using a weak base.

  • Reactivity of 4'- and 6'- Hydroxyls: In contrast, the hydroxyl groups at the 4' and 6' positions are not involved in this chelation. Their oxygen atoms are more nucleophilic and readily deprotonated by a mild base, allowing them to react efficiently with the methylating agent.

By using a carefully chosen methylating agent (dimethyl sulfate) and a weak base (potassium carbonate), we can exploit this difference in nucleophilicity to achieve the desired selective di-methylation.

Experimental Protocol: Synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone

This protocol is adapted from established procedures for the selective methylation of polyhydroxyacetophenones.[8]

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2',4',6'-trihydroxyacetophenone (1.0 eq) from the previous step, anhydrous potassium carbonate (K₂CO₃, 2.2 eq), and acetone as the solvent.

  • Heating: Heat the stirred suspension to reflux to ensure good mixing and activation.

  • Methylation: While refluxing, add dimethyl sulfate ((CH₃)₂SO₄, 2.1 eq) dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment.

  • Reaction Monitoring: Continue refluxing for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrate and washings and evaporate the acetone under reduced pressure using a rotary evaporator. The resulting crude solid is then purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2'-hydroxy-4',6'-dimethoxyacetophenone as a white to cream-colored crystalline solid.[9]

Quantitative Data: Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.Role
2',4',6'-Trihydroxyacetophenone168.151.0Substrate
Dimethyl Sulfate126.132.1Methylating Agent
Potassium Carbonate (anhydrous)138.212.2Base
Acetone58.08-Solvent
Workflow Visualization: Selective Methylation

G cluster_reaction Reaction cluster_workup Workup & Purification react1 Charge Substrate, K₂CO₃, and Acetone react2 Heat to Reflux react1->react2 react3 Add Dimethyl Sulfate dropwise react2->react3 react4 Reflux for 3-4 hours (Monitor by TLC) react3->react4 workup1 Cool to RT react4->workup1 workup2 Filter inorganic salts workup1->workup2 workup3 Evaporate solvent (Rotovap) workup2->workup3 workup4 Recrystallize crude solid workup3->workup4

Caption: Experimental workflow for selective O-methylation.

Conclusion

The synthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone from phloroglucinol is a prime example of strategic organic synthesis, where a deep understanding of reaction mechanisms and molecular properties dictates the experimental approach. The two-step pathway, beginning with a controlled Hoesch acylation and culminating in a highly selective, chelation-guided methylation, provides a reliable and efficient route to this important intermediate. By appreciating the causality—the "why"—behind the choice of reagents and conditions, researchers can troubleshoot and optimize this synthesis, ensuring consistent and high-quality results. This guide provides the necessary framework, blending established protocols with fundamental chemical logic, to empower scientists in their pursuit of advanced chemical targets.

References

  • Preparation method of 2-hydroxyacetophenone.
  • 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis. ChemicalBook.
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  • 2,6-dihydroxyacetophenone. Organic Syntheses Procedure.
  • Hoesch reaction. Wikipedia.
  • 2-Hydroxy-4,6-dimethoxyacetophenone. Chem-Impex.
  • The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives.
  • Method of acylation of phloroglucinol.
  • 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98%. Thermo Fisher Scientific.
  • The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol deriv
  • 2'-Hydroxy-4',6'-dimethoxyacetophenone 97. Sigma-Aldrich.
  • 2′-Hydroxy-4′,6′-dimethoxyacetophenone, CAS 90-24-4. Santa Cruz Biotechnology.
  • xanthoxylin, 90-24-4. The Good Scents Company.
  • The Hoesch Synthesis. Organic Reactions.

Sources

Spectroscopic Characterization of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative with potential applications in medicinal chemistry and organic synthesis.[1] This document delves into the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating established principles with data from structurally related compounds, this guide offers a robust framework for the unequivocal identification and structural elucidation of this target molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol , belongs to the deoxybenzoin class of compounds.[1] Its structure, featuring a substituted phenolic ring linked to a benzyl group via a carbonyl-methylene bridge, presents a scaffold of interest for drug discovery and development. The presence of hydroxyl and methoxy functional groups on one aromatic ring and a phenyl group on the other suggests potential for diverse biological activities, including antioxidant and antibacterial properties.[1]

Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This ensures the reliability and reproducibility of subsequent biological and chemical studies. This guide provides the necessary theoretical and practical insights for researchers to confidently characterize this molecule.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5] Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

Based on the structure, the following proton signals are expected:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenolic -OH~12-14Singlet (broad)1HIntramolecular hydrogen bonding with the carbonyl oxygen shifts the proton significantly downfield.
Phenyl-H (unsubstituted ring)7.2-7.4Multiplet5HProtons on the unsubstituted phenyl ring.
Aromatic-H (H-5')6.0-6.2Doublet1HShielded by two ortho methoxy groups.
Aromatic-H (H-3')6.0-6.2Doublet1HShielded by two ortho/para methoxy and hydroxyl groups.
Methylene -CH₂-~4.2Singlet2HMethylene protons adjacent to the carbonyl and phenyl groups.
Methoxy -OCH₃ (C-4')~3.8Singlet3HProtons of the methoxy group at the C-4' position.
Methoxy -OCH₃ (C-6')~3.8Singlet3HProtons of the methoxy group at the C-6' position.

Note: Prime notation (') is used to denote the substituted phenyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The solvent signal is used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).[4]

The following carbon signals are anticipated for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl C=O~200-205Characteristic chemical shift for a ketone carbonyl.
C-2' (C-OH)~160-165Aromatic carbon attached to the hydroxyl group.
C-4', C-6' (C-OCH₃)~160-165Aromatic carbons attached to the methoxy groups.
C-1 (ipso-C of phenyl ring)~135-140Quaternary carbon of the unsubstituted phenyl ring.
C-2, C-3, C-4, C-5, C-6~125-130Carbons of the unsubstituted phenyl ring.
C-1'~105-110Shielded quaternary carbon of the substituted ring.
C-3', C-5'~90-95Highly shielded aromatic carbons due to the ortho and para oxygen substituents.
Methoxy -OCH₃~55-60Carbon atoms of the two methoxy groups.
Methylene -CH₂-~45-50Methylene carbon adjacent to the carbonyl and phenyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which will induce more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, allowing for the determination of the molecular formula.

  • Tandem MS (MS/MS): To further investigate the structure, collision-induced dissociation (CID) of the parent ion can be performed to generate a characteristic fragmentation pattern.

Expected Mass Spectrum and Fragmentation Analysis

The expected molecular ion peak for C₁₆H₁₆O₄ in high-resolution mass spectrometry would be at m/z 272.1049.

Proposed Fragmentation Pathway (Electron Ionization):

G M [M]⁺˙ m/z = 272 F1 [C₉H₉O₃]⁺ m/z = 181 M->F1 α-cleavage F2 [C₇H₇]⁺ m/z = 91 M->F2 McLafferty rearrangement F3 [C₈H₈O₂]⁺˙ m/z = 152 F1->F3 - CO F4 [C₇H₅O]⁺ m/z = 105 F2->F4 - H₂

Caption: Proposed EI mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch (phenolic)3200-3600BroadHydroxyl
C-H stretch (aromatic)3000-3100MediumAromatic C-H
C-H stretch (aliphatic)2850-3000MediumMethylene and Methoxy C-H
C=O stretch (ketone)1640-1660StrongCarbonyl
C=C stretch (aromatic)1450-1600Medium-StrongAromatic Ring
C-O stretch (ether)1000-1300StrongMethoxy
C-O stretch (phenol)1200-1260StrongPhenolic C-O

The carbonyl stretching frequency is expected to be lower than a typical aliphatic ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the absorption maximum.

  • Data Acquisition: Record the spectrum over a range of approximately 200-400 nm. Use the pure solvent as a blank to zero the spectrophotometer.

Expected UV-Vis Absorption Maxima (λmax)

The presence of two aromatic rings and a conjugated carbonyl group is expected to give rise to two main absorption bands:

  • π → π* transition: A strong absorption band is expected in the range of 250-290 nm, corresponding to the electronic transitions within the aromatic rings.

  • n → π* transition: A weaker absorption band may be observed at longer wavelengths, typically above 300 nm, arising from the carbonyl group.

The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings and the solvent used.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers structural clues through fragmentation. IR and UV-Vis spectroscopy corroborate the presence of key functional groups and conjugated systems, respectively. Together, these methods provide a self-validating system for the unequivocal identification and structural elucidation of this promising molecule, ensuring the integrity of future research in drug development and synthetic chemistry.

References

  • PubChem. (n.d.). Xanthoxylin. Retrieved from [Link]

  • The Good Scents Company. (n.d.). xanthoxylin. Retrieved from [Link]

  • Max Planck Institute. (n.d.). Supporting Information for Phenylphenalenones and Linear Diarylheptanoid Derivatives are Biosynthesized via Parallel Routes in M. Retrieved from [Link]

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A Comprehensive Technical Guide to the Natural Sources of 2'-hydroxy-4',6'-dimethoxyacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2'-hydroxy-4',6'-dimethoxyacetophenone and its naturally occurring derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the botanical and microbial origins of these valuable compounds. It further details their biosynthetic pathways, significant biological activities, and robust methodologies for their extraction, isolation, and characterization. The guide integrates field-proven insights with technical accuracy, offering detailed experimental protocols, comparative data tables, and illustrative diagrams to facilitate both fundamental understanding and practical application in scientific research.

Introduction: The Significance of Acetophenone Derivatives

Acetophenones represent a substantial class of phenolic compounds widely distributed throughout the plant kingdom.[1] Among these, 2'-hydroxy-4',6'-dimethoxyacetophenone and its related structures have garnered considerable scientific interest due to their diverse and potent biological activities. These compounds are key players in plant defense mechanisms and serve as valuable precursors for the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1][2] This guide aims to provide a comprehensive scientific resource on the natural sourcing and analysis of these promising molecules.

Natural Distribution: A Survey of Botanical and Microbial Sources

The occurrence of 2'-hydroxy-4',6'-dimethoxyacetophenone and its derivatives is widespread across various plant families, with notable concentrations in specific genera. Furthermore, these compounds have also been identified in certain fungi and lichens, expanding the scope for their natural sourcing.

Prominent Plant Families and Species

The following table summarizes the key plant species identified as natural sources of 2'-hydroxy-4',6'-dimethoxyacetophenone and its derivatives.

FamilyGenusSpeciesCommon Name(s)Reference(s)
PiperaceaePeperomiaPeperomia glabella-[3]
AsteraceaeArtemisiaArtemisia spp.Wormwood, Mugwort[4]
RutaceaeMelicopeMelicope borbonica-
RutaceaeEuodiaEuodia borbonica-
RutaceaeAcronychiaAcronychia oligophlebia-[5]
AsteraceaeChromolaenaChromolaena tacotana-[6]

The presence of these compounds in the Asteraceae and Rutaceae families is particularly noteworthy, as many species within these families have a long history of use in traditional medicine.[4]

Fungal and Lichen Sources

Beyond the plant kingdom, certain fungi and lichens have been found to produce acetophenone derivatives. For instance, some lichen species are known to synthesize secondary metabolites that include hydroxylated and methoxylated acetophenones, which contribute to their survival and ecological interactions.

The Biosynthetic Blueprint: From Primary Metabolism to Specialized Compounds

The biosynthesis of 2'-hydroxy-4',6'-dimethoxyacetophenone derivatives is intricately linked to primary plant metabolism, originating from the shikimate and phenylpropanoid pathways. While the complete, species-specific pathways for this particular substitution pattern are still under investigation, a general model can be constructed based on current research into related acetophenones and phloroglucinol derivatives.

The Phenylpropanoid Pathway: The Foundational Route

The journey begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[7] Phenylalanine then enters the phenylpropanoid pathway, where it is converted to cinnamic acid and subsequently to p-coumaroyl-CoA.[7] This central intermediate serves as a branching point for the synthesis of a vast array of phenolic compounds.

Formation of the Acetophenone Skeleton

The conversion of p-coumaroyl-CoA to the acetophenone skeleton is believed to occur through a β-oxidative pathway, analogous to fatty acid degradation, which results in the shortening of the three-carbon side chain by two carbons.[1] An alternative route involves the biosynthesis of phloroglucinol from malonyl-CoA, which can then be acetylated to form an acetophenone.[4][8]

Tailoring Reactions: Hydroxylation and O-Methylation

Once the basic acetophenone structure is formed, it undergoes a series of "tailoring" reactions to yield the final 2'-hydroxy-4',6'-dimethoxyacetophenone. These modifications are catalyzed by specific enzymes:

  • Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups onto the aromatic ring.

  • O-Methylation: O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups, resulting in the characteristic methoxy substitutions.[9] Plant OMTs are a large and diverse family of enzymes crucial for the biosynthesis of many secondary metabolites.[9]

Biosynthesis Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaroylCoA p-Coumaroyl-CoA Cinnamic->pCoumaroylCoA C4H, 4CL AcetophenoneCore Acetophenone Core Structure pCoumaroylCoA->AcetophenoneCore β-Oxidation/ Side-chain Shortening HydroxyAcetophenone Hydroxylated Acetophenone AcetophenoneCore->HydroxyAcetophenone Hydroxylation (P450s) FinalProduct 2'-hydroxy-4',6'-dimethoxy- acetophenone HydroxyAcetophenone->FinalProduct O-Methylation (OMTs)

Figure 1: Proposed biosynthetic pathway of 2'-hydroxy-4',6'-dimethoxyacetophenone.

Biological Activities and Pharmacological Potential

2'-hydroxy-4',6'-dimethoxyacetophenone and its derivatives exhibit a range of biological activities that make them attractive candidates for drug discovery and development.

Anti-inflammatory Properties

A significant body of research points to the potent anti-inflammatory effects of these compounds. The underlying mechanism is believed to involve the modulation of key inflammatory pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[10] By inhibiting NF-κB activation, these acetophenone derivatives can effectively suppress the inflammatory response.

AntiInflammatory_Mechanism InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation InflammatoryStimuli->NFkB_Activation ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Activation->ProInflammatoryGenes Inflammation Inflammation ProInflammatoryGenes->Inflammation Acetophenone 2'-hydroxy-4',6'-dimethoxy- acetophenone Acetophenone->NFkB_Activation Inhibition

Figure 2: Proposed anti-inflammatory mechanism of action.
Antimicrobial and Antifungal Activities

These compounds have demonstrated significant activity against a broad spectrum of microbes, including pathogenic fungi.[11] Their antifungal properties are of particular interest for the development of new agrochemicals and clinical antifungal agents.[11][12] The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of key cellular processes.

Anticancer Potential

Preliminary studies suggest that certain derivatives of 2'-hydroxy-4',6'-dimethoxyacetophenone may possess cytotoxic activity against various cancer cell lines.[5][6] Further research is needed to fully elucidate their anticancer potential and mechanisms of action.

Methodologies for Extraction, Isolation, and Characterization

The successful study and application of these natural products hinge on robust and efficient methods for their extraction, purification, and structural elucidation.

Extraction from Plant Material

A common and effective method for the extraction of phenolic compounds, including acetophenones, from plant tissues is solvent extraction.

Step-by-Step Protocol for Methanol-based Extraction:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (e.g., a 1:10 solid-to-liquid ratio) at room temperature for 24-48 hours with occasional agitation.[13]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning (Optional): For further purification, the crude extract can be dissolved in a water-methanol mixture and partitioned with a non-polar solvent like hexane to remove lipids and chlorophylls. The desired phenolic compounds will remain in the hydroalcoholic phase.

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material MethanolExtraction Methanol Extraction PlantMaterial->MethanolExtraction Filtration Filtration MethanolExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract SolventPartitioning Solvent Partitioning (Optional) CrudeExtract->SolventPartitioning PurifiedExtract Purified Extract SolventPartitioning->PurifiedExtract

Figure 3: General workflow for the extraction of acetophenones.
Isolation and Purification

Column chromatography is a widely used technique for the isolation and purification of individual acetophenone derivatives from the crude extract.

General Protocol for Column Chromatography:

  • Stationary Phase: A silica gel slurry is typically used as the stationary phase, packed into a glass column.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

  • Elution: A gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is passed through the column.

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest. Fractions with similar TLC profiles are pooled.

Structural Characterization

The definitive identification and structural elucidation of the isolated compounds are achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons, and the nature of the functional groups.[14]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structural features.[15] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption frequencies.

Expected Spectroscopic Data for 2'-hydroxy-4',6'-dimethoxyacetophenone:

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, two methoxy groups, a hydroxyl group, and an acetyl group.
¹³C NMR Resonances for aromatic carbons, two methoxy carbons, and a carbonyl carbon.
MS A molecular ion peak corresponding to the molecular weight of C₁₀H₁₂O₄ (196.20 g/mol ).[16]
IR Characteristic absorption bands for a hydroxyl group (broad peak around 3400 cm⁻¹), a carbonyl group (around 1640 cm⁻¹), and C-O bonds of the methoxy groups.

Conclusion and Future Perspectives

2'-hydroxy-4',6'-dimethoxyacetophenone and its derivatives represent a class of natural products with significant therapeutic potential. Their widespread distribution in the plant kingdom, coupled with their well-defined biological activities, makes them compelling targets for further research and development. This technical guide provides a solid foundation for scientists and researchers to explore the natural sourcing, biosynthesis, and bioactivity of these compounds. Future research should focus on elucidating the complete biosynthetic pathways in various plant species, exploring the full spectrum of their pharmacological activities, and developing optimized and scalable methods for their production, either through extraction from natural sources or through synthetic biology approaches.

References

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  • Ibrahim, R. K., Bruneau, A., & Bantignies, B. (1998). Plant O-methyltransferases: molecular analysis, common signature and classification. Plant Molecular Biology, 36(1), 1–10.
  • Tene, M., Tane, P., & Sondengam, B. L. (2018). Bioactive Phenolic Compounds from Peperomia obtusifolia. Planta Medica, 84(12/13), 948–954.
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The 2-hydroxy-4,6-dimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-hydroxy-4,6-dimethoxyphenyl moiety, a key structural feature in a variety of natural products, has emerged as a scaffold of significant interest in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the biological significance of this moiety, delving into its natural occurrence, biosynthetic origins, and diverse pharmacological activities. We will explore its role in anticancer, anti-inflammatory, antifungal, and neuroprotective applications, supported by mechanistic insights and quantitative data. This guide also offers detailed experimental protocols for the synthesis and biological evaluation of compounds containing this privileged core, aiming to equip researchers with the knowledge and tools necessary to further explore its therapeutic potential.

Introduction: The Chemical Architecture of Biological Activity

The 2-hydroxy-4,6-dimethoxyphenyl moiety is a substituted phloroglucinol derivative characterized by a hydroxyl group at position 2 and two methoxy groups at positions 4 and 6 of a benzene ring. This specific arrangement of functional groups imparts unique electronic and steric properties that contribute to the diverse biological activities observed in compounds containing this scaffold. This moiety is predominantly found in two major classes of natural products: acetophenones and chalcones.

Key Structural Features:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at C2 can form a strong intramolecular hydrogen bond with the adjacent carbonyl group in acetophenones and chalcones, influencing the planarity and reactivity of the molecule.

  • Electron-Donating Groups: The methoxy groups are strong electron-donating groups, which can modulate the antioxidant potential and the interaction of the molecule with biological targets.

  • Lipophilicity: The presence of methoxy groups increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

Natural Occurrence and Biosynthesis

The 2-hydroxy-4,6-dimethoxyphenyl moiety is found in a variety of plant species, where it serves as a building block for a range of secondary metabolites.

Notable Natural Products
  • Xanthoxylin (2'-hydroxy-4',6'-dimethoxyacetophenone): This acetophenone has been isolated from various plants, including members of the Zanthoxylum genus (prickly ash tree)[1]. It is known for its antimicrobial and anti-inflammatory properties[1].

  • Chalcones: A number of naturally occurring chalcones feature the 2-hydroxy-4,6-dimethoxyphenyl moiety in their A-ring. These compounds are intermediates in flavonoid biosynthesis and exhibit a broad spectrum of biological activities[2].

Biosynthetic Pathway

The biosynthesis of the 2-hydroxy-4,6-dimethoxyphenyl core originates from the phloroglucinol pathway. While the complete enzymatic cascade for all organisms is not fully elucidated, the general steps are understood to involve the cyclization of polyketide precursors followed by specific hydroxylation and methylation events.

The biosynthesis initiates with the condensation of three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase, to form a phloroglucinol core[3][4]. Subsequent modifications, including hydroxylation and site-specific O-methylation, are carried out by hydroxylases and O-methyltransferases (OMTs), respectively, to yield the 2-hydroxy-4,6-dimethoxy substitution pattern[5]. Plant OMTs are a large family of enzymes that play a crucial role in the methylation of various secondary metabolites[5].

Biosynthesis MalonylCoA 3x Malonyl-CoA PKS Type III Polyketide Synthase MalonylCoA->PKS Phloroglucinol Phloroglucinol PKS->Phloroglucinol Cyclization Hydroxylase Hydroxylase(s) Phloroglucinol->Hydroxylase Hydroxylation Methyltransferase1 O-Methyltransferase 1 (OMT1) Hydroxylase->Methyltransferase1 1st O-methylation Methyltransferase2 O-Methyltransferase 2 (OMT2) Methyltransferase1->Methyltransferase2 2nd O-methylation Final_Moiety 2-hydroxy-4,6-dimethoxyphenyl moiety Methyltransferase2->Final_Moiety Anticancer_Mechanism Compound 2-hydroxy-4,6-dimethoxyphenyl Compound Mitochondria Mitochondria Compound->Mitochondria Induces Mitochondrial Outer Membrane Permeabilization CellCycle Cell Cycle Compound->CellCycle Autophagy Autophagy Compound->Autophagy Induces Apoptosis Apoptosis Mitochondria->Apoptosis Releases Pro-apoptotic Factors G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Halts Progression Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Compound 2-hydroxy-4,6-dimethoxyphenyl Compound Compound->MAPK Inhibits Compound->NFkB Inhibits

Sources

An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the ketone group in 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into the electronic and steric factors governing its reactivity, explore key chemical transformations, and provide detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule.

Introduction: The Significance of a Substituted Deoxybenzoin

This compound, a member of the deoxybenzoin class of compounds, presents a fascinating case study in ketone reactivity. Deoxybenzoins are precursors for the synthesis of isoflavones and exhibit a range of biological activities, including antioxidant and tyrosinase inhibitory effects.[1] Their potential as immunosuppressive agents is also an active area of research.[2] The central ketone functionality is a key determinant of the molecule's synthetic utility and biological interactions. Understanding its reactivity is paramount for designing novel derivatives and developing efficient synthetic methodologies.[3][4][5]

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄Smolecule[6]
Molecular Weight 272.29 g/mol Smolecule[6]
IUPAC Name This compoundPubChem[7]
CAS Number 39604-66-5Smolecule[6]
Appearance SolidDayang Chem[8]
Melting Point 82 °CDayang Chem[8]
Boiling Point 307 °C @ 760 TorrDayang Chem[8]

Factors Influencing Ketone Reactivity

The reactivity of the carbonyl group in this compound is intricately governed by a combination of electronic and steric effects.

Electronic Effects

The carbonyl carbon's electrophilicity is modulated by the electron-donating and withdrawing nature of its substituents. In this molecule, the 2-hydroxy-4,6-dimethoxyphenyl ring, rich in electron-donating groups (hydroxyl and methoxy), increases electron density on the carbonyl carbon. This effect, in principle, reduces its electrophilicity and reactivity towards nucleophiles compared to unsubstituted acetophenone.[9][10] Conversely, the phenyl ring has a milder influence.

Steric Hindrance

The bulky 2-hydroxy-4,6-dimethoxyphenyl and phenyl groups flanking the ketone create significant steric hindrance.[10][11] This steric congestion can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates.[10][12] The tetrahedral intermediate formed during nucleophilic addition will also experience increased steric strain.[9]

Intramolecular Hydrogen Bonding

The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction can influence the conformation of the molecule and potentially modulate the reactivity of the ketone by affecting the electron density and accessibility of the carbonyl group.

Key Chemical Transformations of the Ketone Group

The ketone functionality in this compound allows for a variety of chemical transformations, making it a valuable synthetic intermediate.

Reduction to an Alcohol

The reduction of the ketone to a secondary alcohol is a fundamental transformation.

Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of ketones to alcohols.[13]

Experimental Protocol: NaBH₄ Reduction

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable protic solvent such as ethanol or methanol at room temperature.[14]

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the solution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl to neutralize excess NaBH₄ and hydrolyze the borate ester.[15]

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

NaBH4_Reduction

Catalytic hydrogenation offers an alternative, often cleaner, method for reduction.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Suspension: In a hydrogenation vessel, suspend a catalyst such as 5% Palladium on Carbon (Pd/C) or Raney Nickel in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Substrate Addition: Add the this compound to the vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and agitate the mixture at room temperature until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Oxidation Reactions

The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[16][17] The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In this case, the phenyl group has a higher migratory aptitude than the substituted phenyl group.[17]

Experimental Protocol: Baeyer-Villiger Oxidation

  • Reaction Setup: Dissolve this compound in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Reagent Addition: Add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ester by column chromatography.

Baeyer_Villiger

Deoxybenzoins can be oxidized to the corresponding benzils (1,2-diketones) using various oxidizing agents. A notable method involves using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with air as the oxidant.[18]

Experimental Protocol: DABCO-Catalyzed Aerobic Oxidation [18]

  • Reaction Mixture: In a round-bottom flask, combine this compound, DABCO (20 mol%), and N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 90 °C and stir under an air atmosphere for 24 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude benzil derivative by column chromatography.

Nucleophilic Addition Reactions

The addition of a Grignard reagent to the ketone will yield a tertiary alcohol. The steric hindrance around the carbonyl group may necessitate the use of more reactive Grignard reagents or harsher reaction conditions.

Experimental Protocol: Grignard Reaction

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C and add the Grignard reagent (e.g., methylmagnesium bromide) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the tertiary alcohol by column chromatography.

The Wittig reaction provides a powerful method for converting ketones into alkenes using a phosphorus ylide (Wittig reagent).[19] However, the reaction with sterically hindered ketones can be challenging, often resulting in lower yields.[12][20]

Experimental Protocol: Wittig Reaction

  • Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF.

  • Reaction with Ketone: Add a solution of this compound in THF to the ylide solution at low temperature (e.g., -78 °C or 0 °C).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify the resulting alkene by column chromatography, which will also separate the triphenylphosphine oxide byproduct.

Wittig_Reaction

Conclusion

The ketone group in this compound is a versatile functional handle that allows for a wide array of chemical transformations. While its reactivity is tempered by electronic and steric factors, a sound understanding of these influences enables the rational design of synthetic routes to novel and potentially bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important deoxybenzoin derivative.

References

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  • Qi, C., Jiang, H., Huang, L., Chen, Z., & Chen, H. (2011). DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines. Synthesis, 2011(03), 387-396. [Link]

  • Li, H. Q., Luo, Y., Song, R., Li, Z. L., Yan, T., & Zhu, H. L. (2010). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. ChemMedChem, 5(7), 1117–1122. [Link]

  • Reddy, T. R., & Reddy, V. R. (2024). Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. Organic & Biomolecular Chemistry. [Link]

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Methodological & Application

Synthesis of flavanones from 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Two-Step Synthesis of 5,7-Dimethoxyflavanone from 2'-Hydroxy-4',6'-dimethoxyacetophenone

Abstract

Flavanones are a significant class of flavonoids, widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of 5,7-dimethoxyflavanone, a key scaffold in medicinal chemistry. The synthesis follows a robust and highly reproducible two-step pathway: (1) a base-catalyzed Claisen-Schmidt condensation to form the 2'-Hydroxy-4',6'-dimethoxychalcone intermediate, followed by (2) an efficient intramolecular oxa-Michael addition to yield the target flavanone. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into reaction optimization and troubleshooting, tailored for researchers in organic synthesis and drug development.

Introduction: The Strategic Synthesis of Flavanones

The synthesis of flavanones is a cornerstone of flavonoid chemistry. While numerous strategies exist, the most common and versatile approach involves the cyclization of a 2'-hydroxychalcone precursor.[3][4] This method is favored due to the ready availability of the starting materials—substituted 2'-hydroxyacetophenones and benzaldehydes—and the generally high efficiency of the cyclization step.[3]

The overall synthetic strategy detailed herein is a two-stage process:

  • Claisen-Schmidt Condensation: An aromatic ketone (2'-hydroxy-4',6'-dimethoxyacetophenone) and an aromatic aldehyde (benzaldehyde) react via an aldol condensation mechanism to form the α,β-unsaturated chalcone intermediate.[4][5]

  • Intramolecular Cyclization: The 2'-hydroxychalcone undergoes an intramolecular conjugate addition (an oxa-Michael reaction) to form the six-membered heterocyclic ring characteristic of the flavanone core.[4][6] This cyclization can be catalyzed by either acid or base, with each offering distinct advantages.[2][7][8]

This guide will focus on a base-catalyzed pathway, which is known for its mild conditions and excellent yields.

Overall Synthetic Workflow

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Flavanone Synthesis Acetophenone 2'-Hydroxy-4',6'- dimethoxyacetophenone Chalcone 2'-Hydroxy-4',6'- dimethoxychalcone Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Reagents1 NaOH (cat.) MeOH Reagents1->Chalcone Flavanone 5,7-Dimethoxyflavanone (Final Product) Chalcone->Flavanone Intramolecular Cyclization Reagents2 NaOAc MeOH, Reflux Reagents2->Flavanone

Caption: High-level workflow for the two-step synthesis of 5,7-dimethoxyflavanone.

Part I: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

Principle and Mechanism

The first step is a base-catalyzed Claisen-Schmidt condensation. The base (NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone. The presence of the 2'-hydroxyl group is crucial for the subsequent cyclization step.

Experimental Protocol

Materials & Reagents

ReagentMW ( g/mol )Molarity/Conc.QuantityMoles (mmol)
2'-Hydroxy-4',6'-dimethoxyacetophenone196.19Solid1.0 g5.10
Benzaldehyde106.12Liquid0.54 mL (0.57 g)5.40
Sodium Hydroxide (NaOH)40.0040% (w/v) aq.5 mL~50
Methanol (MeOH)32.04Solvent25 mL-
Hydrochloric Acid (HCl)36.461 M aq.As needed-

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.10 mmol) of 2'-hydroxy-4',6'-dimethoxyacetophenone and 0.54 mL (5.40 mmol) of benzaldehyde in 25 mL of methanol.

  • Initiation: Cool the flask in an ice bath. While stirring vigorously, slowly add 5 mL of a 40% aqueous sodium hydroxide solution. A color change to deep yellow or orange should be observed as the chalcone forms.

  • Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for 24 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3).

  • Work-up: After 24 hours, pour the reaction mixture into a beaker containing ~100 g of crushed ice.[7]

  • Neutralization: Slowly acidify the mixture by adding 1 M HCl dropwise while stirring until the pH is approximately 6-7. This will precipitate the chalcone product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying & Purification: Dry the crude product in a vacuum oven at 40-50 °C. The resulting yellow solid is often of high purity. For exacting applications, the product can be further purified by recrystallization from methanol or ethanol.

Expected Outcome: A bright yellow crystalline solid. Typical yields range from 85-95%.

Part II: Synthesis of 5,7-Dimethoxyflavanone

Principle and Mechanism

This step involves the intramolecular cyclization of the 2'-hydroxychalcone to the flavanone. Under basic conditions (e.g., using sodium acetate), the phenolic hydroxyl group is deprotonated, forming a nucleophilic phenoxide. This phenoxide then attacks the β-carbon of the α,β-unsaturated system in a conjugate (Michael) addition, forming a new six-membered ring and generating an enolate intermediate. Subsequent protonation during work-up yields the final flavanone product.[2]

Reaction Mechanism: Base-Catalyzed Cyclization

G Chalcone 2'-Hydroxychalcone Phenoxide Phenoxide Intermediate Chalcone->Phenoxide + Base - H+ Enolate Cyclized Enolate Phenoxide->Enolate Intramolecular oxa-Michael Addition Flavanone Flavanone Product Enolate->Flavanone + H+ (Work-up)

Caption: Conceptual overview of the base-catalyzed intramolecular oxa-Michael addition.

Experimental Protocol

Materials & Reagents

ReagentMW ( g/mol )Molarity/Conc.QuantityMoles (mmol)
2'-Hydroxy-4',6'-dimethoxychalcone284.31Solid1.0 g3.52
Sodium Acetate (NaOAc)82.03Solid1.44 g17.6
Methanol (MeOH)32.04Solvent30 mL-

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 1.0 g (3.52 mmol) of the synthesized 2'-hydroxy-4',6'-dimethoxychalcone, 1.44 g (17.6 mmol, 5 equivalents) of anhydrous sodium acetate, and 30 mL of methanol.[2]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of the yellow chalcone spot and the appearance of a new, typically UV-active flavanone spot (which may be colorless) indicates completion. The reaction is often complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water and stir. The flavanone product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, washing with cold water.

  • Drying & Purification: Dry the crude product. Recrystallize from ethanol to obtain the pure 5,7-dimethoxyflavanone as a white or off-white solid.

Expected Outcome: A white to pale-yellow crystalline solid. Typical yields are in the range of 70-85%.[2]

Alternative & Advanced Protocols

While the base-catalyzed method is robust, other conditions can be employed depending on substrate sensitivity and desired reaction times.

  • Acid-Catalyzed Cyclization: Refluxing the chalcone in ethanol with a catalytic amount of a strong acid like H₂SO₄ or HCl is a common alternative.[7] This method proceeds by protonating the carbonyl oxygen, which activates the α,β-unsaturated system for nucleophilic attack by the phenolic hydroxyl group.[1]

  • Microwave-Assisted Synthesis: For rapid synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes.[1] Using acetic acid as both a solvent and catalyst under microwave conditions has been shown to produce flavanones in high yields in as little as 30 minutes.[1] This green chemistry approach is highly advantageous for library synthesis and rapid screening.

Troubleshooting and Expert Insights

  • Low Yield in Step 1 (Chalcone): Ensure the NaOH solution is fresh and of the correct concentration. Incomplete reaction can occur if the base is weak. Also, ensure the starting acetophenone is of high purity.

  • Incomplete Cyclization (Step 2): If the reaction stalls, the catalyst may be the issue. For base-catalyzed reactions, ensure the sodium acetate is anhydrous. For acid-catalyzed reactions, the acid may need to be refreshed. In some cases, extending the reflux time is necessary.

  • Side Product Formation: Under harsh acidic or basic conditions, side reactions such as cleavage or rearrangement can occur. The described NaOAc/MeOH method is generally mild and minimizes such issues.[2]

  • Purification Challenges: Flavanones and their precursor chalcones can sometimes have similar polarities. Careful selection of the TLC and column chromatography solvent system is crucial if recrystallization fails to yield a pure product.

References

  • Paudel, Y.P., et al. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151. Available at: [Link]

  • De la Torre, P., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(5), 1713. Available at: [Link]

  • Silva, A.M.S., et al. (2020). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. Molbank, 2020(2), M1131. Available at: [Link]

  • Son, S.H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(25), 15331-15335. Available at: [Link]

  • Bhat, K.I., et al. (2019). Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities. Research Journal of Pharmacy and Technology, 12(3), 1145-1149. Available at: [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). Available at: [Link]

  • Ferreira, I.C.F.R., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 435. Available at: [Link]

  • Gebregeorgis, T.T., & Tadesse, S. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Chemistry and Materials Research, 14(3). Available at: [Link]

  • Taylor, R.D., & Wuest, W.M. (2015). Catalytic Enantioselective Synthesis of Flavanones and Chromanones. Journal of the American Chemical Society, 137(18), 5968-5971. Available at: [Link]

  • D'yakonov, V.A., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 01-18. Available at: [Link]

Sources

Protocol for the Synthesis of Bio-Active Chalcones via Claisen-Schmidt Condensation Using 2'-Hydroxy-4',6'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a critical class of intermediates within the flavonoid family, renowned for their extensive pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.[1][2] The Claisen-Schmidt condensation is a robust and widely adopted method for the synthesis of these valuable scaffolds.[3][4] This document provides an in-depth application guide for the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with various aromatic aldehydes. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide guidance on product characterization and troubleshooting. This guide is designed to empower researchers in medicinal chemistry and drug development to reliably synthesize diverse chalcone derivatives for further investigation.

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

The synthesis of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Chalcones are privileged scaffolds in this endeavor, with their α,β-unsaturated ketone moiety serving as a crucial pharmacophore that interacts with various biological targets. The specific precursor, 2'-hydroxy-4',6'-dimethoxyacetophenone, is of particular interest as the resulting chalcones, such as 2',4-dihydroxy-4',6'-dimethoxychalcone (DDC), have demonstrated selective inhibition of cancer cell proliferation by inducing autophagy and apoptosis.[5]

The Claisen-Schmidt condensation offers a direct and efficient pathway to these molecules. It is a variant of the aldol condensation, involving the reaction between a ketone possessing α-hydrogens and an aromatic carbonyl compound that lacks them.[6] The use of a strong base catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is standard, promoting high yields under mild conditions.[4][7] This application note will elucidate the practical and theoretical aspects of this reaction, providing a self-validating framework for its successful implementation in a laboratory setting.

Reaction Principle and Underlying Mechanism

The Claisen-Schmidt condensation is a base-catalyzed carbon-carbon bond-forming reaction that proceeds through an aldol addition followed by a dehydration step. The elegance of this reaction lies in its simplicity and the thermodynamic stability of the final conjugated product.

Causality of Mechanistic Steps:

  • Enolate Formation (The Nucleophile Generator): The reaction is initiated by a strong base (e.g., OH⁻) abstracting an acidic α-proton from the methyl group of 2'-hydroxy-4',6'-dimethoxyacetophenone. This is the rate-determining step. The choice of a strong base is critical to generate a sufficient concentration of the resonance-stabilized enolate ion, which serves as the key nucleophile.[1][8]

  • Nucleophilic Attack (C-C Bond Formation): The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This aldehyde must not possess α-hydrogens to prevent self-condensation, thereby ensuring a "crossed" aldol reaction pathway.[6][9]

  • Protonation & Dehydration (Product Stabilization): The resulting tetrahedral alkoxide intermediate is protonated by the solvent (typically ethanol/water) to form an aldol adduct.[1] This β-hydroxy ketone intermediate rapidly undergoes base-catalyzed dehydration, driven by the formation of a highly conjugated and thermodynamically stable α,β-unsaturated system, which is the final chalcone product.[1]

Claisen_Schmidt_Mechanism cluster_reactants Reactants & Catalyst cluster_mechanism Reaction Mechanism cluster_product Final Product Acetophenone 2'-Hydroxy-4',6'-dimethoxyacetophenone Enolate Step 1: Enolate Formation (Base abstracts α-proton) Acetophenone->Enolate + Base Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Attack Step 2: Nucleophilic Attack (Enolate attacks aldehyde carbonyl) Aldehyde->Attack Base Base (KOH) Enolate->Attack Forms C-C bond Adduct Step 3: Aldol Adduct Formation (Protonation of alkoxide) Attack->Adduct Dehydration Step 4: Dehydration (Elimination of H₂O) Adduct->Dehydration - H₂O Chalcone Chalcone Product (α,β-Unsaturated Ketone) Dehydration->Chalcone

Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol has been optimized for reliability and high yield. It is crucial to use pure reagents and follow the steps precisely.

Materials and Reagents
  • Reactants:

    • 2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq)

    • Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Catalyst:

    • Potassium Hydroxide (KOH)

  • Solvents:

    • Ethanol (95% or absolute)

    • Deionized Water

  • Quenching/Neutralization:

    • Hydrochloric Acid (HCl), 10% aqueous solution

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Beakers and graduated cylinders

    • Dropping funnel (optional)

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • pH paper or meter

Step-by-Step Procedure

The following workflow outlines the synthesis from reaction setup to final product purification.

Experimental_Workflow A 1. Preparation Dissolve acetophenone and aldehyde in Ethanol B 2. Catalyst Addition Add 50% aqueous KOH dropwise at RT A->B Stirring C 3. Reaction Stir for 12-24 hours at room temperature B->C Color change observed D 4. Monitoring Track progress with TLC (Hexane:Ethyl Acetate) C->D E 5. Work-up Pour mixture into ice-cold water C->E Upon completion F 6. Precipitation Acidify with 10% HCl to pH ~2-3 E->F G 7. Isolation Collect crude solid by vacuum filtration F->G Precipitate forms H 8. Purification Recrystallize from hot ethanol G->H Wash with cold water

Caption: Standard experimental workflow for chalcone synthesis.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxy-4',6'-dimethoxyacetophenone in a minimal amount of ethanol with stirring until fully dissolved. To this solution, add 1.0 equivalent of the chosen aromatic aldehyde.[1]

  • Catalyst Addition: While stirring the reactant solution at room temperature, slowly add a 40-50% (w/v) aqueous solution of potassium hydroxide (KOH) dropwise.[1] A distinct color change is typically observed as the reaction initiates. Expert Tip: Slow, controlled addition of the base prevents an exothermic reaction that could lead to side products.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours.[1] The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC), using a mobile phase such as 7:3 hexane:ethyl acetate. The chalcone product is significantly less polar than the starting materials and will have a higher Rf value. The reaction is considered complete when the limiting reagent (usually the acetophenone) is no longer visible on the TLC plate.[1]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice or ice-cold water.[10][11] This step quenches the reaction and helps to precipitate the product.

  • Acidification and Precipitation: While stirring vigorously, slowly acidify the aqueous mixture by adding 10% hydrochloric acid (HCl) until the pH is acidic (approximately pH 2-3).[1][10] This neutralizes the potassium hydroxide catalyst and precipitates the crude chalcone, which often appears as a brightly colored solid.

  • Purification: Collect the crude product via vacuum filtration. Wash the solid in the funnel with several portions of cold water to remove any residual acid and inorganic salts.[11] The product can then be further purified by recrystallization from a suitable solvent, typically hot ethanol.[11] Dry the purified crystals in a vacuum oven.

Data Presentation and Product Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized chalcone.

Key Reaction Parameters & Expected Yields
ParameterSpecificationRationale
Stoichiometry 1:1 (Acetophenone:Aldehyde)Ensures efficient conversion without excess starting material.
Catalyst KOH (or NaOH), aqueous solutionStrong base required to deprotonate the acetophenone.[4]
Solvent EthanolGood solubility for reactants; "green" solvent choice.[4][12]
Temperature Room Temperature (~25°C)Sufficient for reaction; minimizes side product formation.
Reaction Time 12 - 24 hoursTypical duration for high conversion.[1]
Typical Yield 60 - 90%Varies based on aldehyde substituent; generally high.[13]
Standard Characterization Data
  • ¹H-NMR Spectroscopy: The most definitive evidence for chalcone formation. Look for two characteristic doublets for the vinylic protons (Hα and Hβ) in the 7.5-8.2 ppm range with a large coupling constant (J ≈ 15-17 Hz), confirming the E-(trans) configuration. A signal at a very low field (≈13 ppm) is attributed to the 2'-OH proton, which is deshielded due to strong intramolecular hydrogen bonding with the carbonyl group.[13]

  • IR Spectroscopy: Key signals include a strong absorption band for the C=O (carbonyl) stretch, typically around 1620-1640 cm⁻¹, and a C=C (alkene) stretch around 1600 cm⁻¹.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[5]

  • Melting Point: A sharp melting point range for the recrystallized product indicates high purity.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (old KOH/NaOH).2. Insufficient reaction time.3. Impure starting materials.1. Prepare a fresh solution of the base catalyst.2. Extend the reaction time and monitor by TLC.3. Purify reactants by recrystallization or distillation.
Multiple Spots on TLC (Side Products) 1. Reaction temperature was too high.2. Self-condensation of the aldehyde (if it has α-hydrogens).3. Friedel-Crafts type side reactions if using an acid catalyst.[7]1. Maintain the reaction at room temperature; use an ice bath if necessary.2. Ensure the selected aldehyde lacks α-hydrogens.3. Use a base catalyst, which is preferable for this reaction.[7]
Product Fails to Precipitate 1. Incomplete neutralization of the base.2. Product is partially soluble in the aqueous mixture.1. Check the pH after acidification and add more acid if needed.2. Extract the product with an organic solvent (e.g., ethyl acetate) before evaporating the solvent.
Product is Oily or Gummy 1. Presence of impurities.2. Incomplete removal of solvent.1. Perform thorough purification by recrystallization or column chromatography.2. Dry the product under high vacuum for an extended period.

Conclusion

The Claisen-Schmidt condensation is a highly effective and versatile method for the synthesis of chalcones from 2'-hydroxy-4',6'-dimethoxyacetophenone. By understanding the reaction mechanism and adhering to the detailed protocol and purification steps outlined in this guide, researchers can reliably produce a wide array of chalcone derivatives. The inherent simplicity of the procedure, coupled with its high efficiency, makes it an indispensable tool in the fields of organic synthesis and medicinal chemistry, paving the way for the discovery of new therapeutic agents.

References

  • Dimas, K., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health (NIH). Available at: [Link]

  • García-Cabrera, D., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Yeoh, L. Y., et al. (2019). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Available at: [Link]

  • Caputo, F., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • da Silva, A. J. M., et al. (2022). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. ResearchGate. Available at: [Link]

  • Singh, S. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

  • Caputo, F., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. National Institutes of Health (NIH). Available at: [Link]

  • Chemistry Channel. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Quora. (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation?. Available at: [Link]

  • ResearchGate. (2021). synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Available at: [Link]

Sources

Application Notes and Protocols for the Base-Catalyzed Synthesis of Chalcones from 2'-Hydroxy-4',6'-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Chalcone Scaffold

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a cornerstone of medicinal chemistry.[1] These compounds, found abundantly in nature, serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[2][3] Their versatile biological profile, which includes anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, makes them privileged scaffolds in the quest for novel therapeutics.[2][4] The synthetic accessibility of chalcones, primarily through the robust Claisen-Schmidt condensation, further enhances their appeal for the development of extensive compound libraries for structure-activity relationship (SAR) studies.[3][5]

This guide provides a detailed exploration of the base-catalyzed synthesis of chalcones, with a specific focus on the use of 2'-hydroxy-4',6'-dimethoxyacetophenone as a key starting material. The presence of the ortho-hydroxyl and methoxy groups on this acetophenone derivative offers unique electronic and steric properties that influence the reaction and the biological activity of the resulting chalcones.

The Claisen-Schmidt Condensation: A Mechanistic Deep Dive

The base-catalyzed synthesis of chalcones is a classic example of a crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[3] The reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the α-carbon of the acetophenone.

Step-by-Step Mechanism:
  • Enolate Formation: A strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the methyl group of 2'-hydroxy-4',6'-dimethoxyacetophenone. This results in the formation of a resonance-stabilized enolate ion. The acidity of these protons is enhanced by the adjacent electron-withdrawing carbonyl group.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step leads to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent (typically ethanol or methanol), yielding a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. The base abstracts a proton from the α-carbon, leading to the formation of an enolate which then eliminates a hydroxide ion, resulting in the formation of the thermodynamically stable α,β-unsaturated ketone—the chalcone. This final step is driven by the formation of an extended conjugated system.

Caption: Experimental workflow for chalcone synthesis.

Data Presentation: Representative Yields

The following table presents representative yields for the synthesis of various chalcones from 2'-hydroxy-4',6'-dimethoxyacetophenone and different substituted benzaldehydes under base-catalyzed conditions.

EntryAr-CHO (Substituent)CatalystReaction Time (h)Yield (%)
1BenzaldehydeKOH24~85-95
24-MethoxybenzaldehydeKOH24~90-98
34-ChlorobenzaldehydeNaOH12-24~80-90
44-NitrobenzaldehydeNaOH12-24~75-85
53,4-DimethoxybenzaldehydeKOH24~88-96

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Causality Behind Experimental Choices

*-bottom flask, dissolve 0.01 mol of 2'-hydroxy-4',6'-dimethoxyacetophenone and 0.01 mol of the chosen aromatic aldehyde in 40 mL of ethanol. 2. Reaction Initiation: Place the flask in an ice bath and begin stirring. Prepare a 60% (w/v) Choice of Base (KOH vs. NaOH): Both KOH and NaOH are effective catalysts for the Claisen-Schmidt aqueous solution of NaOH. Add 10 mL of this NaOH solution dropwise to the stirred ethanolic solution over a period of 30 minutes. The dropwise addition is crucial to control the reaction temperature and prevent unwanted side reactions. 3. Reaction Progression: After the addition of the base, continue stirring the reaction mixture at room temperature for an additional 2-3 hours. The formation of a precipitate or a thickening of the mixture is often observed. 4. Overnight Stirring/Refrigeration: For optimal yield, the reaction mixture can be stirred overnight at room temperature or kept in a refrigerator. 5. Workup and condensation. However, KOH often exhibits better solubility in alcoholic solvents like ethanol compared to NaOH. Isolation:

  • Pour the reaction mixture into a beaker containing approximately 40 mL of ice-cold distilled water.
  • Acidify the mixture by slowly adding concentrated HCl with constant stirring until the solution is acidic to litmus paper. This step decomposes the sodium salt of the chalcone, leading to its precipitation.
  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.
  • Wash the solid product thoroughly with cold water This can lead to a more homogenous reaction mixture and potentially faster reaction rates and higher yields. The choice may also depend on the specific substrates to remove any inorganic impurities.
  • Purification:
  • The crude chalcone can be purified by recrystallization from a suitable solvent, typically 95% ethanol.
  • Dissolve the crude product in a minimum amount of hot ethanol.
  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
  • Collect the purified crystals by vacuum filtration and dry them in a desiccator.
  • Characterization: The purity and identity of the synthesized chalcone should be confirmed by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.
**Protocol 2: and desired reaction conditions.
  • Solvent System: Ethanol is a commonly used solvent as it effectively dissolves the Solvent-Free Grinding Method**

This "green chemistry" approach offers several advantages, including reduced solvent waste, shorter reaction times, reactants and the base, and its boiling point is suitable for reactions that may require gentle heating. Methanol can and often higher yields.

Materials:

  • 2'-hydroxy-4',6 also be used. The polarity of the solvent can influence the reaction rate and the solubility of the product.

  • '-dimethoxyacetophenone

  • Substituted aromatic aldehyde

  • Solid Sodium Hydroxide (NaOH) pellets or powder

  • Mortar and pestle

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Role of Substituents on 2'-Hydroxy-4',6'-dimethoxyacetophenone: *Distilled water

  • Buchner funnel and filter paper

Procedure:

  • Grinding: In a 2'-Hydroxy Group: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can influence mortar, combine 1 equivalent of 2'-hydroxy-4',6'-dimethoxyacetophenone, 1 equivalent of the conformation and reactivity of the acetophenone. It is also a key feature for the biological activity of many chalcones and the aromatic aldehyde, and 1 equivalent of solid NaOH.

  • Reaction: Grind the mixture their subsequent conversion to flavanones.

    • 4',6'-Dimethoxy Groups: These vigorously with a pestle for 10-15 minutes. The reaction is often accompanied electron-donating groups increase the electron density on the aromatic ring of the acetophenone. While this can slightly decrease the acidity by a change in color and consistency.

  • Isolation:

    • After grinding, add cold of the α-protons, their overall effect is often beneficial for the biological properties of the resulting chalcones.

distilled water to the mortar and stir to form a slurry.

| Problem | Probable Cause(s) | Suggested Solution(s) | | : the solid product by vacuum filtration.

  • Wash the product with water to remove any unreacted NaOH and other--- | :--- | :--- | | Low or No Yield | - Insufficiently strong base or water-soluble impurities.
  • Neutralization and Final Wash: Suspend the crude product in water inactive catalyst.- Reaction time is too short.- Low reactivity of the aldehyde. | - Use fresh, high and neutralize with a dilute HCl solution. Collect the solid by filtration and wash again with distilled water until the filtrate is neutral. -purity KOH or NaOH.- Extend the reaction time and continue monitoring by TLC.- For unreactive aldehydes, gentle5. Purification and Characterization: Purify the chalcone by recrystallization from ethanol, as described in Protocol heating may be required. | | Oily or Gummy Product | - Presence of unreacted starting materials or 1, and characterize the final product.

Data Presentation and Optimization

The success of the Claisen side products.- The product has a low melting point or is an amorphous solid. | - Ensure thorough washing of the-Schmidt condensation is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the synthesis of 2'-hydroxychalcones, providing a basis for optimization.

ParameterCondition/VariableEffect on Reaction crude product.- Attempt recrystallization from a different solvent or solvent mixture.- Trituration with a non-polar solvent likeRationale/InsightReference
hexane may induce solidification.
Formation of Side Products - Cannizzaro Reaction: If the aldehyde has no α-hydrogens, it can undergo self-disproportionation in the presence of a strong Catalyst NaOH, KOHHigh catalytic activity, leading to good yields.Strong bases efficiently generate the enolate ion required for the condensation.
LiOHSlight base.- Self-condensation of Acetophenone: Although less common, the acetophenone can react with itself.- Use a slight excess of the aldehyde to favor the desired crossed condensation.- Maintain a moderate conversion of reactants to product.Weaker basicity compared to NaOH and KOH results in lower enolate concentration.
Ca(OH)₂, Mg(OH)₂Ineffective for synthesis.Ins reaction temperature to minimize side reactions.

Safety and Handling

  • Strong Bases (KOH, NaOH): Theseufficiently basic to deprotonate the acetophenone effectively. | | | Solvent | Ethanol, are corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles Isopropyl Alcohol (IPA) | Good solvents for dissolving reactants, leading to high yields. IPA has shown to be particularly effective., and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Organic Solvents (Ethanol): Ethanol is flammable. Keep away from open flames and ignition sources. Use in a well-ventilated area.

  • Acids (HCl): Hydrochloric acid is corrosive and can cause respiratory irritation. Handle with care in | Alcohols can act as a proton source for the intermediate and are good solvents for both reactants and the base. | | | | Methanol, Acetonitrile, DCM, THF | Less effective, a fume hood and wear appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their resulting in lower yields. | May be due to differences in reactant solubility or interactions with the base. | | | Temperature | 0°C | Optimal temperature for achieving the best yield and purity. | Lower temperatures can minimize side reactions, such as self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde. Biological Activities. (2024). MDPI. [Link] 2 | | | | Room Temperature | Commonly used, often with good results, but may require longer. EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DR reaction times. | A practical and convenient temperature, though potentially less selective than lower temperatures. | | UG-LIKE AGENTS. (2024). Malaysian Journal of Analytical Sciences.

  • Sol| Reaction Time | 2-4 hours | Generally sufficient for reaction completion. | Further stirring beyond this pointvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. may not significantly increase the yield. | | | | Overnight | Can lead to improved
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lip yields, especially for less reactive substrates. | Allows the reaction to proceed to completion. | |

###oxygenase Inhibitory Agents. (n.d.). National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503875/]([Link]Troubleshooting and Self-Validation

A well-designed protocol should be self-validating. Here are common.nlm.nih.gov/pmc/articles/PMC7503875/) 5. issues and how to address them:

  • Low or No Yield:

    • Cause: In ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPeffective base or insufficient base concentration.

    • Solution: Ensure the use of a strong base like NaOH orHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. (2022). ResearchGate.

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. KOH at an appropriate concentration (e.g., 40-60%). Verify the quality7. What can cause the formation of oil or caramel in synthesis of chalcone? (2016). of the base.

    • Cause: Poor quality or impure reactants.

    • Solution: Use purified ResearchGate. [https://www.researchgate.net/post/What_can_cause_the_formation_of_oil_or_caramel_in_synthesis_of_chalcone]([Link]. reactants. The aldehyde should be free of the corresponding carboxylic acid, which can be achieved by distillation or washing with a mildresearchgate.net/post/What_can_cause_the_formation_of_oil_or_car base.

    • Cause: Reaction temperature is too high, leading to side reactions.

    • Solution: amel_in_synthesis_of_chalcone)

  • Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. (n.d.). SciSpace. Maintain a low reaction temperature, especially during the addition of the base, by using an ice bath.

*9. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). Formation of Oily Product instead of Solid:

  • Cause: The product may have a low melting point or be impure.
  • Solution: Try to induce crystallization by scratching the inside of the flask with SciSpace. [https://typeset.io/papers/chemical-synthesis-of-chalcones-by-claisen-schmidt-2lpuw2g2]([Link] a glass rod or by adding a seed crystal. Purification by column chromatography may be necessary.
  • Product isynthesis-of-chalcones-by-claisen-schmidt-2lpuw2g2) Difficult to Purify:

    • Cause: Presence of side products, such as from the self-condensation of the acetophenone.

    • Solution: Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize10. Synthetic applications of the Cannizzaro reaction. (2024). Beilstein Journals. [Link] 11 side reactions. Recrystallization from a different solvent system may be effective.

Conclusion and Future Perspectives

The base. Chalcones: Synthetic Chemistry Follows Where Nature Leads. (2021). LJMU Research Online. 1-catalyzed Claisen-Schmidt condensation remains a robust and versatile method for the synthesis of chalcones from 2'-hydroxy2. A Comparative Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1--4',6'-dimethoxyacetophenone. By carefully selecting the catalyst, solvent, and reaction temperature, high yields of theone and Other Acetophenones in Claisen-Schmidt Condensation. (n.d.). Benchchem. 13 desired products can be achieved. The development of solvent-free methods further enhances the efficiency and environmental friendliness of this important transformation. The resulting 2'-hydroxy-4',6'-dimethoxychalcone derivatives are valuable scaffolds for the development of new. Chalcone Synthesis. (2024). Reddit. [Link] 14. therapeutic agents, warranting further investigation into their biological activities and structure-activity relationships.

References

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [https://www.researchgate.net/figure/Mechanism-of-base-catalyzed-Claisen-Schmidt-condensation_fig3_327092124]([Link] NaOH vs KOH. (2012). Sciencemadness Discussion Board. [Link]

  • The Influence of Nitro Group on Synthesis. (n.d.). JOCPR.

    • SciSpace. (n.d.). *Chemical Synthesis of Chalcones by Claisen-Schmidt6. A Detailed Look at Potassium Hydroxide vs Sodium Hydroxide. (n.d.). JAM Group.

    • Experimental reaction rates for NaOH and KOH (2 mol. L-1 ) at different temperatures for aluminum foil. (n Condensation Reaction and its Characterization*. Retrieved from [Link]. ResearchGate.

    • 2-hydroxy acetophenone: Significance and symbolism. (2/chemical-synthesis-of-chalcones-by-claisen-schmidt-1oe80h024). Benchchem.

    Sources

    Application Note: A Validated HPLC Method for Monitoring the Synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the reaction monitoring of the synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone. This compound, a derivative of the chalcone family, is of significant interest in pharmaceutical research for its potential biological activities.[1] The developed reverse-phase HPLC (RP-HPLC) method provides excellent separation of the target product from its precursors and potential byproducts, enabling accurate assessment of reaction progress and purity. The protocol herein is designed for researchers, process chemists, and quality control analysts in the field of drug discovery and development.

    Introduction

    This compound is a substituted deoxybenzoin, structurally related to chalcones, which are known for a wide array of pharmacological effects.[1] Its synthesis is a critical step in the exploration of its therapeutic potential. Effective monitoring of the chemical reaction is paramount to optimize reaction conditions, maximize yield, and ensure the purity of the final product. High-Performance Liquid Chromatography is an indispensable analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

    This document provides a comprehensive guide to an HPLC method developed for monitoring the synthesis of this target compound. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. Furthermore, this application note outlines the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and reproducibility of the results.[2]

    Chemical Structures and Reaction Scheme

    The synthesis of this compound can be achieved through various synthetic routes, including the Friedel-Crafts acylation or the Houben-Hoesch reaction. For the purpose of this application note, we will consider the Friedel-Crafts acylation of 1,3-dimethoxybenzene with phenylacetyl chloride as a representative synthetic pathway.

    • Product: this compound

    • Starting Material 1: 1,3-Dimethoxybenzene

    • Starting Material 2: Phenylacetyl chloride

    • Potential Byproduct: Isomeric acylation products

    Experimental

    Materials and Reagents
    • This compound reference standard (purity ≥98%)

    • 1,3-Dimethoxybenzene (purity ≥99%)

    • Phenylacetyl chloride (purity ≥99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (or Trifluoroacetic acid) (HPLC grade)

    • Reaction quench solution (e.g., dilute hydrochloric acid)

    Instrumentation and Chromatographic Conditions

    The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

    ParameterConditionRationale
    HPLC System Standard LC system with PDA/UV detectorProvides flexibility and specificity in detection.
    Column C18 reverse-phase, 4.6 x 150 mm, 5 µmThe non-polar C18 stationary phase is well-suited for retaining and separating the relatively non-polar aromatic analytes.[1]
    Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Acidification improves peak shape for phenolic compounds.
    Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier. Acetonitrile offers good elution strength and low viscosity.
    Gradient Elution 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-13 min: 80-40% B; 13-15 min: 40% BA gradient elution is employed to ensure the timely elution of both the more polar starting materials and the less polar product within a reasonable run time, while achieving optimal resolution.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
    Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
    Detection Wavelength 280 nmAromatic ketones and phenols typically exhibit strong absorbance around this wavelength. A PDA detector can be used to identify the optimal wavelength.
    Injection Volume 10 µLA standard injection volume to avoid column overloading.
    Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
    Standard and Sample Preparation

    Standard Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the diluent.

    • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the diluent.

    Reaction Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent or quench solution to stop the reaction.

    • Further dilute the quenched sample with the HPLC diluent to a final concentration within the linear range of the method (e.g., approximately 0.1 mg/mL of the expected product).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.[3]

    Method Validation Protocol

    To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines.[2] The following parameters should be assessed:

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as starting materials, byproducts, and degradation products. This can be demonstrated by comparing the chromatograms of the product, starting materials, and a mixture thereof.

    • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

    • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of analyte spiked into a placebo mixture.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

    Results and Discussion

    The developed HPLC method successfully separates the product, this compound, from the starting materials, 1,3-dimethoxybenzene and phenylacetyl chloride (or its derivatives). The product, being more non-polar, will have a longer retention time than the starting materials under the described reverse-phase conditions.

    A typical chromatogram will show the elution of the more polar starting materials at earlier retention times, followed by the peak corresponding to the product. By integrating the peak areas, the progress of the reaction can be monitored over time, observing the decrease in the starting material peaks and the increase in the product peak.

    Visualizations

    G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quenching Reaction->Quench Aliquot Dilute Dilution Quench->Dilute Filter Filtration Dilute->Filter Injection Injection Filter->Injection Separation Chromatographic Separation Injection->Separation 10 µL Detection UV Detection Separation->Detection C18 Column Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Curve

    Sources

    Application Note: Unambiguous 1H and 13C NMR Signal Assignment of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is a deoxybenzoin derivative, a class of compounds that forms the structural core of numerous biologically active natural products. Its unambiguous structural elucidation is paramount for its application in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural analysis of organic molecules in solution. This application note provides a detailed guide to the complete assignment of the ¹H and ¹³C NMR spectra of this target molecule, offering a robust analytical protocol for researchers in the field.

    The Significance of Precise NMR Characterization

    In drug discovery and development, an erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), resulting in wasted resources and time. For a molecule like this compound, with its multiple aromatic signals and functional groups, a thorough and logical assignment of each NMR signal is critical. This ensures the identity and purity of synthetic batches and provides a foundational dataset for the characterization of future derivatives.

    Molecular Structure and Numbering Scheme

    A clear and consistent numbering scheme is essential for unambiguous signal assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this note.

    Caption: Molecular structure and numbering of this compound.

    Experimental Protocol

    Sample Preparation
    • Dissolution: Accurately weigh approximately 10-15 mg of this compound.

    • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peaks.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer: Transfer the solution to a 5 mm NMR tube.

    NMR Data Acquisition

    All spectra should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 500 MHz instrument.[1]

    • ¹H NMR Spectroscopy:

      • Pulse Program: A standard single-pulse experiment (zg30).

      • Acquisition Parameters:

        • Spectral Width: 20 ppm

        • Number of Scans: 16

        • Relaxation Delay (d1): 2.0 s

        • Acquisition Time (aq): 3.28 s

      • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

    • ¹³C NMR Spectroscopy:

      • Pulse Program: A proton-decoupled pulse program (zgpg30).

      • Acquisition Parameters:

        • Spectral Width: 240 ppm

        • Number of Scans: 1024

        • Relaxation Delay (d1): 2.0 s

      • Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation.

    Data Presentation and Signal Assignment

    The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound.

    Table 1: ¹H NMR Data (500 MHz, CDCl₃)
    Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
    ~13.5Singlet1H2'-OH
    7.35 - 7.20Multiplet5HH-2'', H-3'', H-4'', H-5'', H-6''
    6.10Doublet (J = 2.0 Hz)1HH-3'
    5.95Doublet (J = 2.0 Hz)1HH-5'
    4.25Singlet2HH-β
    3.85Singlet3H6'-OCH₃
    3.82Singlet3H4'-OCH₃
    Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
    Chemical Shift (δ, ppm)Assignment
    ~204.0C=O
    ~165.0C-2'
    ~162.5C-6'
    ~159.0C-4'
    ~135.0C-1''
    ~129.5C-2''/C-6''
    ~128.6C-3''/C-5''
    ~126.8C-4''
    ~106.0C-1'
    ~93.0C-5'
    ~91.0C-3'
    ~55.86'-OCH₃
    ~55.54'-OCH₃
    ~49.0C-β

    Detailed Spectral Analysis and Justification

    ¹H NMR Spectrum Analysis
    • Hydroxyl Proton (2'-OH): A characteristic downfield singlet is expected for the intramolecularly hydrogen-bonded hydroxyl proton, typically in the range of δ 12-14 ppm. This significant deshielding is due to the formation of a six-membered ring with the carbonyl oxygen.

    • Phenyl Protons (Ring B): The five protons of the unsubstituted phenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.35 ppm.[2]

    • Dimethoxyphenyl Protons (Ring A):

      • The two aromatic protons on the highly substituted ring (H-3' and H-5') are expected to be in the upfield region of the aromatic spectrum due to the strong electron-donating effects of the hydroxyl and two methoxy groups.

      • They will appear as two distinct doublets with a small meta-coupling constant (J ≈ 2.0 Hz). The proton at the 3'-position (H-3') is ortho to the carbonyl group and is expected to be slightly more deshielded than the proton at the 5'-position (H-5').

    • Methylene Protons (H-β): The two protons of the methylene bridge will appear as a sharp singlet around δ 4.25 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

    • Methoxy Protons (-OCH₃): The two methoxy groups will each give rise to a sharp singlet, integrating to three protons each. Their chemical shifts will be very similar, expected around δ 3.8 ppm. Differentiating between the 4'- and 6'-methoxy groups may require 2D NMR techniques like NOESY.

    ¹³C NMR Spectrum Analysis
    • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing at approximately δ 204.0 ppm.

    • Aromatic Carbons:

      • Oxygen-Substituted Carbons: The carbons directly attached to oxygen (C-2', C-4', C-6') will be significantly deshielded, appearing in the δ 159-165 ppm range.

      • Unsubstituted Phenyl Carbons (Ring B): The carbons of the monosubstituted phenyl ring will appear in the typical aromatic region of δ 126-135 ppm.[2] The quaternary carbon (C-1'') will be the least intense signal.

      • Quaternary Carbon (C-1'): This carbon, situated between the carbonyl and two oxygen-bearing carbons, will be found around δ 106.0 ppm.

      • Methine Carbons (C-3', C-5'): These electron-rich carbons will be the most shielded aromatic carbons, appearing at approximately δ 91.0 and 93.0 ppm.

    • Aliphatic Carbons:

      • Methylene Carbon (C-β): The methylene carbon will appear around δ 49.0 ppm.

      • Methoxy Carbons (-OCH₃): The two methoxy carbons will have very similar chemical shifts, around δ 55.5 ppm.

    Logical Workflow for Spectral Assignment

    The following workflow provides a systematic approach to assigning the NMR spectra of this compound and its analogues.

    G cluster_0 1D NMR Analysis cluster_1 2D NMR Confirmation (Optional but Recommended) cluster_2 Final Assignment A Acquire 1H and 13C Spectra B Identify Solvent and TMS Peaks A->B C Integrate 1H Spectrum B->C D Assign Protons based on Chemical Shift, Multiplicity, and Integration C->D E Assign Carbons based on Chemical Shift and Expected Intensity D->E F Acquire COSY Spectrum E->F For unambiguous assignment G Acquire HSQC Spectrum E->G For unambiguous assignment H Acquire HMBC Spectrum E->H For unambiguous assignment L Compile and Tabulate Final Assignments E->L If 2D NMR is not performed I Confirm H-H Couplings (e.g., meta-coupling in Ring A) F->I J Correlate Protons to Directly Attached Carbons G->J K Confirm Long-Range Correlations (e.g., H-β to C=O and C-1'') H->K I->L J->L K->L

    Sources

    Purification of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone by recrystallization

    Author: BenchChem Technical Support Team. Date: February 2026

    An Application Note for the Purification of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone by Recrystallization

    Authored by: A Senior Application Scientist

    Abstract

    This application note provides a comprehensive, step-by-step protocol for the purification of this compound, a key intermediate in various research and development applications, including drug synthesis.[1] The primary purification technique detailed is recrystallization, a robust method for enhancing the purity of solid compounds. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations for procedural choices, troubleshooting advice, and a clear workflow to ensure the attainment of a high-purity final product.

    Introduction: The Rationale for Purification

    This compound is a deoxybenzoin derivative that serves as a versatile building block in organic synthesis. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis pathway. The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality and safety of the final drug product.[2]

    Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3][4] The principle relies on dissolving the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are ideally more soluble or present in smaller quantities, remain dissolved in the surrounding liquid (the mother liquor).[5]

    This document outlines a validated protocol for the recrystallization of this compound, with a focus on solvent selection, procedural nuances, and methods for overcoming common challenges.

    Physicochemical Profile of this compound

    A thorough understanding of the compound's physical and chemical properties is essential for developing an effective purification strategy.

    PropertyValueReference(s)
    Molecular Formula C₁₆H₁₆O₄[6][7]
    Molecular Weight 272.29 g/mol [7]
    Appearance Solid[1][6]
    Melting Point 82 °C[6]
    Boiling Point 307 °C at 760 Torr[6]
    Solubility Insoluble in water; Soluble in methanol, ethanol, DMSO, dichloromethane, and toluene.[1][1]

    The Science of Solvent Selection: A Critical First Step

    The success of recrystallization hinges on the appropriate choice of solvent. An ideal solvent should exhibit the following characteristics:

    • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures.

    • The solvent should not react chemically with the compound.

    • The impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.

    • The solvent should be volatile enough to be easily removed from the purified crystals.

    For this compound, its solubility in alcohols like methanol and ethanol makes them excellent primary candidates for recrystallization.[1] These polar protic solvents can form hydrogen bonds with the phenolic hydroxyl group of the compound, facilitating dissolution at higher temperatures.[1] Given its ketone functional group, acetone could also be considered, following the "like dissolves like" principle.[8]

    For this protocol, ethanol is recommended due to its favorable solubility profile for this class of compounds, relatively low toxicity, and ease of removal. A mixed solvent system, such as ethanol-water, can also be highly effective, where water acts as an anti-solvent to induce crystallization.[9]

    Potential Impurities in Crude this compound

    Impurities can originate from unreacted starting materials, byproducts of the synthesis, or subsequent degradation. Common synthetic routes like the Houben-Hoesch reaction or acylation of phloroglucinol derivatives can lead to several potential contaminants.[1][10] These may include:

    • Unreacted Starting Materials: Such as phloroglucinol derivatives or phenylacetic acid derivatives.

    • Over-methylated or Incompletely Methylated Analogs: Depending on the synthetic route.

    • Byproducts from Side Reactions: Such as those formed during acylation or rearrangement steps.[10]

    • Residual Solvents and Reagents: From the preceding reaction and workup steps.

    The chosen recrystallization procedure is designed to effectively remove these types of process-related impurities.[11]

    Detailed Experimental Protocol

    Materials and Equipment
    • Chemicals:

      • Crude this compound

      • Ethanol (95% or absolute)

      • Deionized Water (if using a mixed solvent system)

      • Activated Carbon (decolorizing charcoal, optional)

    • Equipment:

      • Erlenmeyer flasks (at least two)

      • Heating mantle or hot plate with stirring capability

      • Magnetic stir bar

      • Condenser (optional, to prevent solvent loss)

      • Stemless glass funnel

      • Fluted filter paper

      • Büchner funnel and vacuum flask

      • Vacuum source

      • Spatula and glass stirring rod

      • Ice bath

    Step-by-Step Recrystallization Procedure
    • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol. Gently heat the mixture with stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved.[5] Avoid adding a large excess of solvent, as this will reduce the final yield. For chalcone-related compounds, a ratio of approximately 5 mL of ethanol per gram of crude material can be a good starting point.[12]

    • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated carbon. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.[9] Swirl the flask and gently heat for a few minutes. It is important to note that charcoal should be used judiciously with phenolic compounds as it can sometimes adsorb the product or introduce contaminants.[9]

    • Hot Gravity Filtration: To remove insoluble impurities (and activated carbon, if used), perform a hot gravity filtration. This is a critical step to prevent premature crystallization. Pre-heat a second Erlenmeyer flask and the stemless funnel with hot solvent. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.[4][13]

    • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[12]

    • Inducing Crystallization (If Necessary): If crystals do not form spontaneously, crystallization can be induced by:

      • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod.[5][12]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution.[5]

    • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5] Ensure the filter paper is seated flat and is wetted with a small amount of cold ethanol before pouring the crystal slurry.

    • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving the purified product.

    • Drying: Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry.[5] Then, carefully transfer the crystals to a watch glass or a pre-weighed vial and allow them to air dry completely or dry in a vacuum desiccator.

    Visual Workflow of the Recrystallization Process

    Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Solid Dissolve Dissolve in minimal hot ethanol Start->Dissolve HotFiltration Hot Gravity Filtration (if insoluble impurities) Dissolve->HotFiltration Cool Slow Cooling to RT, then Ice Bath HotFiltration->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

    Caption: Workflow for the recrystallization of this compound.

    Troubleshooting Common Recrystallization Issues

    ProblemProbable Cause(s)Suggested Solution(s)
    Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent or a different solvent system.[5]
    No Crystal Formation The solution is not sufficiently saturated; too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again.[13] If that fails, try inducing crystallization by scratching or seeding.[5]
    Low Recovery Yield Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Ensure a minimal amount of hot solvent is used for dissolution. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated.
    Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the optional decolorizing charcoal step.

    Conclusion

    The protocol described in this application note presents a reliable and effective method for the purification of this compound using recrystallization. By carefully selecting the solvent and adhering to the procedural steps, researchers can significantly enhance the purity of the compound, making it suitable for demanding applications in synthetic chemistry and drug development. The key to successful recrystallization lies in a methodical approach, from the initial dissolution to the final drying of the crystals.

    References

    • Smolecule. This compound | 39604-66-5.
    • Dayang Chem (Hangzhou) Co.,Ltd. Buy Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-.
    • Caracelli, I., et al. (2025). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications.
    • European Patent Office. Purification of Phenol. EP1395540B1.
    • The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
    • PubChem. Xanthoxylin. National Institutes of Health.
    • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization. US3654351A.
    • ChemicalBook. 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone synthesis.
    • Google Patents. A kind of method for preparing prickly ash oil. CN102070430B.
    • University of Rochester, Department of Chemistry. Purification: How To.
    • Millersville University. Recrystallization.
    • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
    • University of Babylon. Recrystallization.
    • University of California, Davis. Recrystallization and Crystallization.
    • Google Patents. Purification of ketones. US2166584A.
    • Vekariya N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
    • Gwarda, R., et al. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules, 22(8), 1339.
    • Indian Institute of Technology Kanpur. Recrystallization.

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    The Strategic Utility of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone in the Synthesis of Bioactive Natural Products

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: Unveiling a Versatile Synthetic Building Block

    1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, a member of the deoxybenzoin family of organic compounds, represents a pivotal starting material in the stereoselective synthesis of a diverse array of natural products. Also known by synonyms such as 2'-Hydroxy-4',6'-dimethoxyacetophenone and Xanthoxylin, this compound's strategic importance lies in its inherent structural features: a reactive ketone, an acidic hydroxyl group, and a methoxy-activated aromatic ring.[1][2] These functionalities provide a versatile platform for the construction of complex molecular architectures, particularly those found in bioactive flavonoids and isoflavonoids. This guide provides an in-depth exploration of its application in natural product synthesis, complete with detailed protocols and mechanistic insights.

    Core Applications in Natural Product Synthesis

    The primary utility of this compound is as a precursor for the synthesis of two major classes of flavonoids: chalcones and isoflavones. These natural products are renowned for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Synthesis of Chalcones via Claisen-Schmidt Condensation

    Chalcones, characterized by an open-chain α,β-unsaturated ketone core, are biosynthetically and synthetically the precursors to all flavonoids. The most prevalent method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3]

    Mechanism Rationale: The reaction proceeds through the formation of an enolate from the acetophenone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable chalcone. The choice of a strong base, such as potassium hydroxide, is crucial for efficient enolate formation.

    Claisen_Schmidt cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Deoxybenzoin 1-(2-Hydroxy-4,6-dimethoxyphenyl) -2-phenylethanone Reaction_Step Claisen-Schmidt Condensation (Base-catalyzed) Deoxybenzoin->Reaction_Step Aldehyde Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde) Aldehyde->Reaction_Step Chalcone Chalcone Derivative (e.g., 2',4-Dihydroxy-4',6'-dimethoxychalcone) Reaction_Step->Chalcone Yields

    Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.

    Exemplary Protocol: Synthesis of 2',4-Dihydroxy-4',6'-dimethoxychalcone

    This protocol describes the synthesis of a chalcone that is a direct derivative of the title compound and a known natural product with biological activity.[4]

    Materials:

    ReagentMolar Mass ( g/mol )AmountMoles (mmol)
    This compound272.292.72 g10
    4-Hydroxybenzaldehyde122.121.22 g10
    Potassium Hydroxide (KOH)56.112.81 g50
    Ethanol (95%)-50 mL-
    Distilled Water-100 mL-
    Hydrochloric Acid (HCl), concentrated-As needed-

    Procedure:

    • Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

    • Base Addition: While stirring, slowly add a solution of potassium hydroxide (50 mmol) in 20 mL of distilled water to the flask. The addition should be done dropwise over a period of 15-20 minutes to control any exothermic reaction. The reaction mixture will typically develop a deep color.

    • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

    • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This will cause the chalcone to precipitate out of the solution.

    • Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure 2',4-Dihydroxy-4',6'-dimethoxychalcone.

    Synthesis of Isoflavones via Cyclization of Deoxybenzoins

    Isoflavones are a class of isoflavonoids that are structural isomers of flavones. The synthesis of isoflavones from deoxybenzoins typically involves the introduction of a one-carbon unit at the α-position of the ketone, followed by acid-catalyzed cyclization.

    Mechanism Rationale: The α-carbon of the deoxybenzoin is first activated, often through the formation of an enolate or a similar reactive intermediate. This is followed by the introduction of a one-carbon electrophile, such as that derived from N,N-dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate. The resulting intermediate then undergoes an intramolecular cyclization, promoted by an acid catalyst, to form the pyranone ring of the isoflavone skeleton.

    Isoflavone_Synthesis cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product Deoxybenzoin 1-(2-Hydroxy-4,6-dimethoxyphenyl) -2-phenylethanone C1_Addition One-Carbon Unit Addition (e.g., DMF-DMA) Deoxybenzoin->C1_Addition Cyclization Acid-Catalyzed Cyclization C1_Addition->Cyclization Intermediate Isoflavone Isoflavone Derivative Cyclization->Isoflavone

    Caption: General workflow for isoflavone synthesis from a deoxybenzoin.

    Exemplary Protocol: Synthesis of a 7-Hydroxy-5,X-dimethoxyisoflavone derivative

    This protocol provides a general method for the synthesis of an isoflavone from the title compound. The specific substitution on the B-ring of the final product will depend on the substitution of the phenyl group in the starting deoxybenzoin. For this compound, the resulting isoflavone will be 7-hydroxy-5-methoxyisoflavone.

    Materials:

    ReagentMolar Mass ( g/mol )AmountMoles (mmol)
    This compound272.292.72 g10
    N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.162.38 g (2.7 mL)20
    Acetic Anhydride102.0910 mL-
    Sodium Acetate (anhydrous)82.031.64 g20
    Hydrochloric Acid (HCl), concentrated-10 mL-
    Ethanol-50 mL-

    Procedure:

    • Formation of the Enamine: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 20 mL of dry toluene. Add N,N-dimethylformamide dimethyl acetal (20 mmol) and reflux the mixture for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cyclization: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. To the residue, add acetic anhydride (10 mL) and anhydrous sodium acetate (20 mmol). Heat the mixture to reflux for 4-6 hours.

    • Hydrolysis and Isolation: After cooling, pour the reaction mixture into a mixture of ice (50 g) and concentrated hydrochloric acid (10 mL). Stir the mixture vigorously for 30 minutes to induce precipitation of the crude isoflavone.

    • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure isoflavone derivative.

    Conclusion: A Gateway to Chemical Diversity and Biological Activity

    This compound serves as a readily accessible and highly versatile precursor for the synthesis of a wide range of chalcones and isoflavones. The straightforward and well-established synthetic transformations, such as the Claisen-Schmidt condensation and various cyclization strategies, allow for the generation of diverse libraries of these natural product analogues. The inherent biological activities of flavonoids and isoflavonoids make this starting material a valuable tool for researchers in medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

    References

    • Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. Natural Product Reports.
    • Mousavi, S. R. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. Chirality, 28(11), 728-736.
    • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. (2023). Molecules, 28(14), 5489.
    • Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity. (2014). PLoS ONE, 9(8), e105751.
    • Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.
    • Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'.
    • Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. (2020). Molecules, 25(21), 5136.
    • Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones.
    • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). Molecules, 28(1), 426.
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    • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 4'- METHOXY- 5,7-DIMETHOXYFLAVANONE & 2,4-(4-BUTYLPHENYL). (2023). Journal of Chemical Health Risks.
    • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Frontiers in Chemistry, 10, 949399.
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    • Preparation method of 2, 4-dimethoxyacetophenone.
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    Sources

    Application Notes & Protocols: A Comprehensive Guide to Determining the Antioxidant Activity of Flavanone Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Significance of Flavanones and Oxidative Stress

    Flavanones are a subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found abundantly in plants, particularly citrus fruits.[1] Their basic structure consists of a C6-C3-C6 carbon skeleton.[2] These compounds, including well-known examples like naringenin and hesperetin, are of significant interest to researchers in nutrition, pharmacology, and drug development due to their wide range of biological activities, such as anti-inflammatory, anticancer, and hepatoprotective effects.[1] A primary mechanism underlying these benefits is their antioxidant activity—the ability to neutralize harmful reactive oxygen species (ROS).[2][3]

    ROS are highly reactive molecules generated during normal metabolic processes, but their overproduction can lead to oxidative stress, a condition implicated in numerous chronic diseases.[4] Antioxidants mitigate this damage by donating electrons or hydrogen atoms to stabilize free radicals.[5] The molecular structure of flavonoids, particularly the presence and position of hydroxyl (-OH) groups, is crucial to their antioxidant capacity.[6][7]

    Given the therapeutic potential of flavanone derivatives, accurate and reproducible assessment of their antioxidant activity is paramount. However, the multifaceted nature of antioxidant action necessitates a multi-assay approach. No single method can fully capture the complex interactions of an antioxidant within a biological system.[8][9] This guide provides detailed protocols and expert insights for four widely accepted in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. Each assay operates on a distinct chemical principle, and their combined results offer a more comprehensive profile of a flavanone derivative's antioxidant potential.

    This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the protocols to ensure robust and reliable data generation.

    Choosing the Right Assay: A Mechanistic Overview

    Antioxidant activity assays are broadly classified based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]

    • Hydrogen Atom Transfer (HAT) based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of this mechanism.

    • Single Electron Transfer (SET) based assays: In these assays, the antioxidant reduces an oxidant species, which is observed as a color change. The ability of the antioxidant to transfer an electron is measured. The Ferric Reducing Antioxidant Power (FRAP) assay is a classic SET-based method.[5][6]

    Notably, some of the most common assays, like DPPH and ABTS, can operate through a combination of both HAT and SET mechanisms, with the predominant mechanism being influenced by the solvent and pH of the system.[5][10]

    Assay Primary Mechanism Measures Strengths Limitations
    DPPH Mixed (HAT/SET)Radical scavenging against a stable radicalSimple, rapid, and requires only a standard spectrophotometer.[6]DPPH radical is only soluble in organic solvents; can have steric hindrance issues with larger molecules.[8]
    ABTS Mixed (HAT/SET)Radical scavenging against a stable radical cationSoluble in both aqueous and organic solvents, making it suitable for both hydrophilic and lipophilic compounds; less steric hindrance.[8]The radical needs to be pre-generated; can be a time-consuming step.[11]
    FRAP SETReducing power (Fe³⁺ to Fe²⁺)Simple, fast, and highly reproducible.[12]Does not measure the ability to quench certain radicals (e.g., peroxyl radicals); reaction is performed at an acidic pH (3.6) which is not physiologically relevant.[13]
    ORAC HATPeroxyl radical scavengingBiologically relevant as it uses a peroxyl radical, a common ROS in the human body; measures both inhibition time and degree of inhibition.[4]More complex, requires a fluorescence plate reader, and is sensitive to temperature fluctuations.[14]

    Detailed Protocols and Methodologies

    General Preparations & Considerations for Flavanone Derivatives
    • Solvent Selection: Flavanones can exhibit variable solubility. A preliminary solubility test is crucial. Methanol and ethanol are common choices for DPPH, ABTS, and FRAP assays.[6][15] For ORAC, a buffer system is used, and a co-solvent like DMSO may be necessary for the initial stock solution, but its final concentration in the assay should be minimal (<1%) to avoid interference.

    • Sample Preparation: Prepare a high-concentration stock solution of the flavanone derivative in the chosen solvent. From this stock, create a series of dilutions to determine the concentration-dependent activity. Proper sample preparation is critical for obtaining accurate results.[9]

    • Controls: Always include a positive control (e.g., Trolox, Ascorbic Acid, or Quercetin) to validate the assay performance. A blank control containing only the solvent and reagents is essential for background correction.[16][17]

    • Replicates: All experiments, including standards and samples, should be performed in at least triplicate to ensure reproducibility and statistical validity.

    DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    Scientific Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[6] This causes the deep violet color of the DPPH solution to fade to a pale yellow, a change that is measured spectrophotometrically at approximately 517 nm.[18] The degree of discoloration is directly proportional to the radical scavenging activity of the flavanone derivative.

    Experimental Workflow Diagram

    DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH solution in Methanol A2 Add DPPH solution to all wells P1->A2 P2 Prepare Flavanone dilutions & Positive Control (e.g., Trolox) A1 Add Sample/Standard/Blank to 96-well plate P2->A1 A1->A2      A3 Incubate in the dark (30 min at RT) A2->A3 D1 Measure Absorbance at ~517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 value D2->D3 ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Execution cluster_analysis Data Analysis P1 Mix equal volumes of 7 mM ABTS and 2.45 mM K2S2O8 P2 Incubate in dark at RT P1->P2 A1 Dilute ABTS•+ stock to Abs ~0.7 at 734 nm P2->A1 A3 Add working ABTS•+ solution to all wells A1->A3 A2 Add Sample/Standard/Blank to wells A2->A3 A4 Incubate (e.g., 7 min) A3->A4 D1 Measure Absorbance at 734 nm A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine TEAC value D2->D3 FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare FRAP Reagent: 10:1:1 ratio of Acetate Buffer, TPTZ, and FeCl3 solutions P2 Warm reagent to 37°C P1->P2 A2 Add pre-warmed FRAP reagent P2->A2 P3 Prepare FeSO4 standards & Flavanone dilutions A1 Add Sample/Standard/Blank to wells P3->A1 A1->A2 A3 Incubate at 37°C (e.g., 30 min) A2->A3 D1 Measure Absorbance at 593 nm A3->D1 D2 Plot FeSO4 Standard Curve D1->D2 D3 Calculate FRAP value (Fe(II) equivalents) D2->D3 ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (at 37°C) cluster_analysis Data Analysis P1 Prepare Fluorescein, AAPH, and Trolox standard solutions A1 Add Sample/Standard/Blank to black 96-well plate P1->A1 A2 Add Fluorescein solution P1->A2 A4 Initiate reaction by adding pre-warmed AAPH solution P1->A4 P2 Prepare Flavanone dilutions P2->A1 A1->A2 A3 Incubate for 30 min at 37°C A2->A3 A3->A4 D1 Monitor Fluorescence decay (Ex: 485nm, Em: 520nm) kinetically for ~2h A4->D1 D2 Calculate Area Under the Curve (AUC) D1->D2 D3 Determine ORAC value (Trolox equivalents) D2->D3

    Sources

    Application Notes and Protocols: In Vitro Anti-inflammatory Screening of Compounds from 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

    Author: BenchChem Technical Support Team. Date: February 2026

    Authored by: A Senior Application Scientist

    Introduction: The Quest for Novel Anti-inflammatory Agents

    Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The molecular landscape of inflammation is complex, involving a symphony of cellular signaling pathways and the release of pro-inflammatory mediators. Central to this process are signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which, upon activation, trigger the expression of genes encoding inflammatory cytokines, chemokines, and enzymes responsible for the production of secondary inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][2][3][4]

    Natural products have historically been a rich source of novel therapeutic agents, and compounds possessing the 1,3-diarylpropane scaffold, such as those derived from 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, have garnered interest for their potential biological activities. While direct studies on this specific parent compound are emerging, related classes of compounds like chalcones and other phenylpropanoids have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[5] This provides a strong rationale for the systematic screening of its derivatives as potential inhibitors of key inflammatory pathways.

    This comprehensive guide provides a suite of detailed protocols for the in vitro screening of compounds derived from this compound for their anti-inflammatory activity. We will focus on a widely accepted cell-based model: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[6][7][8] These protocols are designed to be robust and reproducible, enabling researchers to identify and characterize novel anti-inflammatory drug candidates.

    I. Experimental Design and Workflow

    A systematic approach is crucial for the effective screening of potential anti-inflammatory compounds. The following workflow provides a logical progression from initial cytotoxicity assessment to the detailed characterization of a compound's anti-inflammatory and mechanistic properties.

    experimental_workflow cluster_prep Compound Preparation & Cell Culture cluster_screening Primary Screening cluster_secondary Secondary Screening & Mechanism of Action Compound_Prep Compound Solubilization & Serial Dilutions Cytotoxicity Cytotoxicity Assay (MTT/XTT) Compound_Prep->Cytotoxicity Cell_Culture RAW 264.7 Macrophage Culture & Seeding Cell_Culture->Cytotoxicity NO_Assay Nitric Oxide (NO) Production (Griess Assay) Cytotoxicity->NO_Assay Determine non-toxic concentrations PGE2_Assay Prostaglandin E2 (PGE2) Measurement (ELISA) NO_Assay->PGE2_Assay Active compounds Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA) PGE2_Assay->Cytokine_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Cytokine_Assay->Signaling_Assay Characterize lead compounds nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription

    Caption: The canonical NF-κB signaling pathway activated by LPS.

    B. MAPK Signaling Pathway

    The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, also play a critical role in mediating inflammatory responses. [2][4]LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors that contribute to the expression of pro-inflammatory genes.

    mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs Phosphorylates TFs Transcription Factors (e.g., AP-1) MAPKs->TFs Activates Nucleus Nucleus TFs->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription

    Sources

    Application Note: A Comprehensive Guide to the Synthesis of Aurones from 2'-hydroxy-4',6'-dimethoxyacetophenone

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    Aurones, a class of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core, are of significant interest in medicinal chemistry due to their vibrant color and a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This application note provides a detailed guide for the synthesis of 4,6-dimethoxy-substituted aurones, starting from the readily available precursor, 2'-hydroxy-4',6'-dimethoxyacetophenone. We will explore the primary synthetic pathway, which involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the target aurone. This guide offers in-depth mechanistic insights, step-by-step experimental protocols, and expert advice to empower researchers in the fields of organic synthesis and drug discovery.

    Introduction: The Significance of Aurones

    Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are structural isomers of flavones and are responsible for the brilliant yellow pigmentation in the flowers of certain plants like snapdragons and cosmos.[2][5] Beyond their aesthetic role in nature, these "golden" compounds have emerged as a privileged scaffold in drug development.[2][6] The unique benzofuranone core coupled with a variable benzylidene moiety allows for extensive structural diversification, leading to a broad range of pharmacological effects.[1][7]

    The biological profile of aurones is extensive, with reports highlighting their potential as:

    • Anticancer Agents: They can inhibit cell cycle progression and induce apoptosis in various cancer cell lines.[3]

    • Antimicrobial and Antifungal Agents: Certain aurone derivatives show potent activity against pathogenic bacteria and fungi.[2]

    • Anti-inflammatory Agents: They can modulate inflammatory pathways by inhibiting the production of key cytokines.[2]

    • Neuroprotective Agents: Recent studies suggest their potential in combating neurodegenerative diseases.[8]

    The starting material for the syntheses described herein, 2'-hydroxy-4',6'-dimethoxyacetophenone, is an excellent precursor.[9][10] The electron-donating methoxy groups on the A-ring can influence the electronic properties and biological activity of the final aurone products, while the free hydroxyl group is essential for the key cyclization step.

    Strategic Overview of the Synthesis

    The most reliable and versatile method for synthesizing aurones from 2'-hydroxyacetophenones is a two-step process. This strategy provides high yields and allows for the introduction of diverse substituents on the aurone's B-ring by simply varying the aldehyde used in the first step.

    The overall workflow is as follows:

    • Step 1: Claisen-Schmidt Condensation. The 2'-hydroxy-4',6'-dimethoxyacetophenone undergoes a base-catalyzed condensation reaction with a substituted aromatic aldehyde to form a 2'-hydroxychalcone intermediate.[11]

    • Step 2: Oxidative Cyclization. The synthesized 2'-hydroxychalcone is then subjected to an oxidative cyclization reaction, which selectively forms the five-membered benzofuranone ring of the aurone.[12][13]

    This strategic separation of condensation and cyclization allows for the isolation and purification of the chalcone intermediate, ensuring a high-purity final product.

    G cluster_start Starting Materials cluster_steps Synthetic Pathway Acetophenone 2'-hydroxy-4',6'- dimethoxyacetophenone Step1 Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) Acetophenone->Step1 Aldehyde Substituted Benzaldehyde Aldehyde->Step1 Chalcone 2'-Hydroxychalcone Intermediate Step1->Chalcone Step2 Step 2: Oxidative Cyclization (Oxidizing Agent, e.g., Hg(OAc)₂) Chalcone->Step2 Product Target Aurone (4,6-Dimethoxy-Substituted) Step2->Product caption Figure 1. Overall synthetic workflow.

    Caption: Figure 1. Overall synthetic workflow.

    Mechanistic Insights: The 'Why' Behind the Chemistry

    A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

    Mechanism of the Claisen-Schmidt Condensation

    The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens.[14][15] The reaction proceeds via a base-catalyzed pathway:

    • Enolate Formation: A strong base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the acetyl group of the acetophenone, forming a resonance-stabilized enolate.

    • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral alkoxide intermediate.

    • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol adduct).

    • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration. The base removes the now more acidic α-hydrogen, and the resulting carbanion eliminates the β-hydroxyl group to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.

    G cluster_mech Claisen-Schmidt Condensation Mechanism start_node Acetophenone + Base (OH⁻) enolate Enolate Formation (Resonance Stabilized) start_node->enolate -H₂O attack Nucleophilic Attack on Aldehyde enolate->attack intermediate Tetrahedral Alkoxide Intermediate attack->intermediate protonation Protonation intermediate->protonation +H₂O aldol β-Hydroxy Ketone (Aldol Adduct) protonation->aldol dehydration Base-Catalyzed Dehydration aldol->dehydration -H₂O product Chalcone Product (α,β-Unsaturated Ketone) dehydration->product caption Figure 2. Mechanism of Claisen-Schmidt Condensation.

    Caption: Figure 2. Mechanism of Claisen-Schmidt Condensation.

    Mechanism of Oxidative Cyclization

    The conversion of 2'-hydroxychalcones to aurones is an intramolecular oxidative cyclization.[12] While several reagents can accomplish this, mercury(II) acetate in a solvent like pyridine or DMSO has been historically effective for selectively forming aurones over the isomeric flavones.[1][13][16]

    The proposed mechanism involves:

    • Oxymercuration: The mercury(II) salt coordinates to the double bond of the chalcone, making the β-carbon susceptible to intramolecular nucleophilic attack by the 2'-hydroxyl group. This attack forms a five-membered ring, resulting in a coumaranone intermediate with a mercury-containing group at the benzylic position.[13][16]

    • Oxidative Demercuration: The coumaranone intermediate then undergoes an elimination reaction. This step is effectively an oxidation, as it forms the exocyclic double bond of the aurone while reducing Hg(II) to elemental mercury or a Hg(I) species. This elimination is thought to proceed via an E2-type mechanism.[16]

    Expert Insight: The choice of oxidizing agent is critical. Reagents like Hg(OAc)₂, CuBr₂, and Tl(NO₃)₃ tend to favor the 5-membered ring formation required for aurones. In contrast, reagents like I₂ in DMSO or SeO₂ often lead to the formation of 6-membered rings, yielding flavones as the major product.[12][13] This selectivity is dictated by the specific mechanism of interaction between the reagent and the chalcone substrate.

    Detailed Experimental Protocols

    Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Mercury compounds are highly toxic; handle with extreme care and dispose of waste according to institutional guidelines.

    Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxy-4-chlorochalcone (A Chalcone Intermediate)

    This protocol describes the synthesis of a representative chalcone using 4-chlorobenzaldehyde.

    Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
    2'-hydroxy-4',6'-dimethoxyacetophenone196.201.00 g5.10
    4-Chlorobenzaldehyde140.570.79 g5.61
    Potassium Hydroxide (KOH)56.111.43 g25.5
    Ethanol (95%)-20 mL-
    Deionized Water-20 mL-

    Procedure:

    • Prepare the Base Solution: In a 100 mL round-bottom flask, dissolve 1.43 g of potassium hydroxide in 20 mL of deionized water and 20 mL of 95% ethanol. Cool the solution to room temperature.

    • Dissolve Reactants: In a separate beaker, dissolve 1.00 g of 2'-hydroxy-4',6'-dimethoxyacetophenone and 0.79 g of 4-chlorobenzaldehyde in a minimal amount of ethanol (approx. 10-15 mL).

    • Initiate Condensation: Add the dissolved reactants dropwise to the stirred KOH solution over 15 minutes. The flask should be kept in a water bath to maintain room temperature. A color change to deep orange/red and the formation of a precipitate should be observed.

    • Reaction Monitoring: Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting acetophenone spot indicates reaction completion.

    • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (approx. 100 g). Acidify the mixture slowly and carefully by adding concentrated HCl dropwise with stirring until it is acidic to litmus paper (pH ~2-3). A bright yellow solid will precipitate.

    • Purification: Filter the crude product using a Büchner funnel, and wash the solid thoroughly with cold deionized water until the filtrate is neutral. Allow the solid to air dry. The crude chalcone can be further purified by recrystallization from ethanol to yield bright yellow crystals.

    Protocol 2: Oxidative Cyclization to 4,6-Dimethoxy-4'-chloroaurone

    This protocol uses mercury(II) acetate for the cyclization of the chalcone intermediate.

    Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
    2'-Hydroxy-4',6'-dimethoxy-4-chlorochalcone320.750.50 g1.56
    Mercury(II) Acetate (Hg(OAc)₂)318.680.55 g1.73
    Pyridine (anhydrous)-15 mL-

    Procedure:

    • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 0.50 g of the purified chalcone.

    • Add Reagents: Add 15 mL of anhydrous pyridine, followed by 0.55 g of mercury(II) acetate.

    • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-6 hours.

    • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated mercury salts.

    • Extraction: Dilute the filtrate with 50 mL of dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a gradient of hexanes:ethyl acetate) to afford the pure aurone as a golden-yellow solid.

    Product Characterization

    Confirmation of the chalcone and aurone structures is essential. The following table summarizes expected spectroscopic data, which can be used to verify the successful synthesis.

    CompoundKey ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm in CDCl₃)
    Chalcone Intermediate ~13.5 (s, 1H, -OH), ~7.8 (d, 1H, H-β), ~7.5 (d, 1H, H-α), ~6.0 (s, 1H, Ar-H), ~5.9 (s, 1H, Ar-H)>190 (C=O), ~140 (C-β), ~125 (C-α), ~165-168 (methoxy-bearing Ar-C)
    Aurone Product ~6.8 (s, 1H, benzylidene H), ~6.2 (s, 1H, Ar-H), ~6.0 (s, 1H, Ar-H)~180 (C=O), ~145 (C-2), ~110 (benzylidene C), ~110 (C-3), ~165-170 (methoxy-bearing Ar-C)

    Note: Exact chemical shifts will vary depending on the specific substituent on the B-ring and the solvent used.

    Conclusion and Future Outlook

    This application note details a robust and reproducible two-step synthesis of 4,6-dimethoxy-substituted aurones from 2'-hydroxy-4',6'-dimethoxyacetophenone. The Claisen-Schmidt condensation followed by oxidative cyclization provides a versatile platform for generating a library of aurone analogues for biological screening. By systematically varying the aromatic aldehyde in the initial step, researchers can explore the structure-activity relationships (SAR) of this important class of flavonoids, paving the way for the development of novel therapeutic agents.

    References

    • Jagtap, V. A., & Khan, T. S. (2016). Synthesis and biological activities of aurones: A Review. International Journal of Pure & Applied Bioscience, 4(2), 137-155. [Link]

    • Taylor, Z. E., & Houghtaling, S. T. (2023). Parallel Synthesis of Aurones Using a Homogeneous Scavenger. Molbank, 2023(1), M1557. [Link]

    • Nakayama, T., Sato, T., Fukui, Y., Yonekura-Sakakibara, K., Hayashi, H., Tanaka, Y., Kusumi, T., & Nishino, T. (2001). An enzyme responsible for aurone synthesis in snapdragon flowers. Plant Physiology, 125(3), 1345-1352. [Link]

    • Serrilli, A. M., & Righi, G. (2021). Aurones: A Golden Resource for Active Compounds. Molecules, 26(24), 7723. [Link]

    • Mughal, M., et al. (2024). Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. Future Medicinal Chemistry. [Link]

    • Ngo, N. T., & Houghtaling, S. T. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 01-07. [Link]

    • Zhang, H., et al. (2018). Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2887. [Link]

    • Sharma, S., & Singh, J. (2023). A Review of the Various Synthetic Approaches to Access Aurone Derivatives and their Biological Activities. Current Organic Chemistry, 27(1), 2-25. [Link]

    • Teixeira, J., et al. (2017). Synthesis of Aurone Derivatives Through Acid-Catalysed Aldol Condensation. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

    • Wikipedia contributors. (2023). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. [Link]

    • Batelaan, J. G. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 01-07. [Link]

    • de Souza, M. V. N., et al. (2006). 2-Hydroxy-4,6-dimethoxyacetophenone from leaves of Peperomia glabella. Journal of the Brazilian Chemical Society, 17, 1205-1210. [Link]

    • Panigrahi, N. (2017). Hello. I need a guide on the oxidative cyclization of chalcones to aurones and flavones?. ResearchGate. [Link]

    • Al-Warhi, T., et al. (2022). Anti-VSMC Vegetation Activities of New Aurone Various Synthetic Methods and Biological Potentials of Aurone Analogs. Current Organic Synthesis, 19(6), 614-633. [Link]

    • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

    • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. [Link]

    • Detsi, A., et al. (2020). Aurones and furoaurones: Biological activities and synthesis. Molecules, 25(15), 3429. [Link]

    • Grundon, M. F., Stewart, D., & Watts, W. E. (1975). Oxidative Cyclisation of 2'-Hydroxychalcones to Aurones using Mercury(II) Acetate in Dimethyl Sulphoxide. Journal of the Chemical Society, Chemical Communications, (19), 772-773. [Link]

    • Google Patents. (1998). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
    • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]

    • Molina-Ordóñez, A., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. International Journal of Molecular Sciences, 24(22), 16474. [Link]

    Sources

    2D NMR techniques for structural elucidation of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Notes & Protocols

    Topic: 2D NMR Techniques for the Structural Elucidation of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone Derivatives

    Audience: Researchers, scientists, and drug development professionals.

    Mastering Molecular Architecture: An Integrated 2D NMR Workflow for Elucidating this compound Derivatives

    Introduction: The Structural Challenge of Complex Phenolics

    The this compound scaffold is a core structural motif found in a variety of natural products and synthetic compounds, including certain types of chalcones and deoxybenzoins.[1][2] These molecules are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[3] However, their structural complexity, characterized by multiple aromatic rings, varied substitution patterns, and potential for conformational isomerism, presents a significant challenge for unambiguous characterization using one-dimensional (1D) NMR spectroscopy alone. Overlapping signals in the aromatic region and the presence of numerous quaternary carbons often make complete and confident assignment impossible.

    This guide, designed for researchers and chemists, provides a robust, field-proven workflow that leverages the power of two-dimensional (2D) NMR spectroscopy for the complete and unequivocal structural elucidation of this important class of compounds. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating system for structural verification.

    The Power of Two Dimensions: Why 1D NMR is Not Enough

    While 1D ¹H and ¹³C NMR provide an essential census of a molecule's protons and carbons, they only offer a one-dimensional view of the chemical environment.[4] When signals overlap or when trying to connect non-adjacent parts of a molecule, this view becomes insufficient. 2D NMR unfolds this complexity by adding a second frequency dimension, revealing correlations between nuclei that provide direct evidence of the molecular framework.[5][6] This multi-faceted approach transforms structure elucidation from a puzzle of isolated clues into a systematic process of building a molecule bond by bond.

    The core techniques we will deploy are:

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing the tracing of "spin systems" or molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with its attached carbon, providing a powerful tool for assigning protonated carbons.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is the keystone experiment for connecting spin systems and placing quaternary (non-protonated) carbons.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of their bonding. This is crucial for determining stereochemistry and conformational preferences.[9][10]

    A Validated Workflow for Structural Elucidation

    The following workflow provides a logical progression from initial data acquisition to the final, fully assigned structure. This systematic approach ensures that each piece of data is used to validate the next, leading to a trustworthy and definitive structural assignment.[5][9]

    G cluster_0 Elucidation Workflow A Step 1: 1D NMR (¹H, ¹³C, DEPT) - Inventory of atoms B Step 2: COSY - Identify ¹H-¹H spin systems A->B Define Fragments C Step 3: HSQC - Link protons to attached carbons B->C Assign Carbons in Fragments D Step 4: HMBC - Assemble fragments via long-range ¹H-¹³C correlations C->D Connect Fragments E Step 5: NOESY/ROESY - Confirm 3D structure and stereochemistry D->E Verify Spatial Arrangement F Final Validated Structure E->F

    Caption: A systematic workflow for integrating 2D NMR data.

    Step 1: Foundational Analysis with 1D NMR

    Causality: Before exploring 2D correlations, you must establish a complete inventory of all proton and carbon signals. The ¹H NMR spectrum provides proton chemical shifts, integrations (proton count), and coupling patterns (multiplicity). The ¹³C NMR, often paired with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, identifies the number of distinct carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (Cq). This initial data set forms the basis for all subsequent assignments.

    Step 2: Mapping Proton Networks with COSY

    Causality: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). Cross-peaks in a COSY spectrum connect these coupled protons, allowing you to trace out entire "spin systems." For a this compound derivative, this allows you to:

    • Identify the protons on the B-ring (the phenylethanone moiety) and trace their connectivity.

    • Trace the connectivity of protons on the A-ring (the hydroxy-dimethoxyphenyl moiety).

    • Identify the coupling between the two methylene protons of the ethanone bridge.

    Step 3: Direct Proton-Carbon Assignment with HSQC

    Causality: The HSQC experiment is the most reliable method for assigning protonated carbons. It generates a cross-peak for every proton and the carbon to which it is directly attached. By overlaying the ¹H spectrum on one axis and the ¹³C spectrum on the other, you can "walk" down from a known proton signal to definitively identify its corresponding carbon signal. This step is critical for preventing misassignments that can arise from relying solely on ¹³C chemical shift prediction tables.

    Step 4: Assembling the Skeleton with HMBC

    Causality: HMBC is arguably the most powerful experiment for elucidating the complete carbon skeleton of an unknown compound. It reveals correlations between protons and carbons that are separated by two or three bonds (¹H-C-¹³C, ¹H-C-C-¹³C). This long-range information is the "glue" that connects the spin systems identified in the COSY experiment.

    For our target scaffold, HMBC is essential for:

    • Connecting the Rings: Observing a correlation from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and to carbons in both aromatic rings unambiguously links the entire structure.

    • Placing Substituents: Correlations from the methoxy protons (-OCH₃) to their attached aromatic carbons confirm their positions.

    • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. However, protons that are 2 or 3 bonds away will show correlations to them in the HMBC spectrum, allowing for their definitive placement.[11]

    Caption: Key HMBC and COSY correlations for structural assembly.

    Detailed Application Protocols

    Protocol 1: Sample Preparation

    The quality of your NMR data is directly dependent on the quality of your sample.

    • Mass Requirement:

      • ¹H and COSY: 1-5 mg

      • HSQC, HMBC, NOESY: 10-20 mg

      • ¹³C: 20-50 mg (though often unnecessary if HSQC/HMBC are run)

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.

      • Chloroform-d (CDCl₃): Excellent for most non-polar to moderately polar derivatives.

      • DMSO-d₆: A good choice for more polar compounds, especially those with multiple hydroxyl groups. It will, however, exchange with acidic protons (like the phenolic -OH), which may or may not be desirable.

    • Procedure: a. Weigh the sample accurately into a small, clean vial. b. Add ~0.6 mL of the chosen deuterated solvent. c. Gently vortex or warm the vial to ensure complete dissolution.[12] d. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely to prevent solvent evaporation.

    Protocol 2: NMR Data Acquisition Parameters

    These parameters are a robust starting point for a 400 MHz spectrometer. Adjustments may be necessary based on sample concentration and instrument sensitivity.

    Parameter COSY HSQC HMBC NOESY
    Pulse Program cosygpqfhsqcedetgpsphmbcgplpndqfnoesygpph
    Scans (NS) 4-84-1616-6416-32
    ¹H Spectral Width 12-16 ppm12-16 ppm12-16 ppm12-16 ppm
    ¹³C Spectral Width N/A0-200 ppm0-220 ppmN/A
    Relaxation Delay (d1) 1.5 s1.5 s2.0 s2.0 s
    ¹J(CH) (for HSQC) N/A145 HzN/AN/A
    Long-Range J(CH) (for HMBC) N/AN/A8 HzN/A
    Mixing Time (d8) (for NOESY) N/AN/AN/A0.5-0.8 s
    Acquisition Time (aq) ~0.2 s~0.2 s~0.25 s~0.2 s

    Expert Insight: The long-range coupling delay for HMBC is critical. A value of 8 Hz is a good general-purpose starting point for detecting correlations to aromatic carbons. If you are specifically looking for correlations across carbonyls or other systems with smaller couplings, acquiring a second HMBC with a different delay (e.g., optimized for 4 Hz) may be beneficial.

    Protocol 3: Data Processing and Analysis

    Modern NMR software simplifies data processing, but understanding the steps is key to producing high-quality spectra.[13][14]

    • Fourier Transform (FT): The raw data (FID) is converted from the time domain to the frequency domain. This is typically automated.

    • Phasing: The spectrum is adjusted so that all peaks are in the pure absorption mode (upright and symmetrical). This is critical for phase-sensitive experiments like HSQC and NOESY.[15]

    • Baseline Correction: A polynomial function is applied to flatten the spectral baseline, which is essential for accurate integration and peak picking.

    • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the values are 2.50 ppm and 39.52 ppm, respectively.

    • Analysis:

      • Use the software's cross-peak picking tools to identify all correlations.

      • Systematically list the correlations in a table to build the structure piece by piece, as outlined in the workflow.

      • Constantly cross-reference between the different 2D spectra. For example, a COSY correlation between H-A and H-B should be supported by HMBC correlations from H-A and H-B to nearby carbons. This self-validation is the core of trustworthy structural analysis.

    Conclusion

    The structural elucidation of this compound derivatives requires a methodical and integrated analytical approach. By moving beyond 1D NMR and embracing a systematic 2D NMR workflow encompassing COSY, HSQC, HMBC, and NOESY, researchers can overcome the inherent challenges of spectral overlap and complex connectivity. This guide provides the strategic framework and detailed protocols necessary to transform raw spectral data into a fully validated, unambiguous molecular structure, empowering advancements in natural product chemistry and drug development.

    References

    • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

    • JEOL (Date not available). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

    • Al-Hamdani, A. A. S., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. Available at: [Link]

    • Juswardy. (2016). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Jurnal Kimia VALENSI. Available at: [Link]

    • Goulas, A., et al. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available at: [Link]

    • University of Missouri-St. Louis. (Date not available). 2D NMR FOR THE CHEMIST. Available at: [Link]

    • Safaai & Wasaanai Al Tamayz (2020). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available at: [Link]

    • Bruker. (Date not available). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]

    • ResearchGate. (2018). Synthesis and structure elucidation of a series of pyranochromene chalcones and flavanones using 1D and 2D NMR spectroscopy and X- ray crystallography. Available at: [Link]

    • Uzawa, J. (2016). Response to "How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?". ResearchGate. Available at: [Link]

    • Kölling, S., et al. (2020). NMR Chemical Shifts of Common Flavonoids. Molecules. Available at: [Link]

    • Mestrelab Research (2018). 2D NMR Processing Analysis and Reporting. YouTube. Available at: [Link]

    • Hore, P.J. (Date not available). NMR Data Processing. Available at: [Link]

    • Ben Mrid, R., et al. (2022). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules. Available at: [Link]

    • UCSB Chemistry and Biochemistry. (2012). 2D NMR Spectrum Processing with Mnova. Available at: [Link]

    • Pontiki, E., et al. (2023). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Pharmaceuticals. Available at: [Link]

    • Tsimogiannis, D., et al. (2007). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Molecules. Available at: [Link]

    • ResearchGate. (2018). Determination of the conformation of 1 R by 2D NMR spectroscopy: NOESY. Available at: [Link]

    • Iowa State University Chemical Instrumentation Facility. (Date not available). NMR Sample Preparation. Available at: [Link]

    • KCST. (Date not available). Organic Structure Determination Using 2D NMR Spectroscopy A Problem Based Approach. Available at: [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Flavanone Synthesis from 2'-Hydroxychalcones

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis of flavanones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the intramolecular cyclization of 2'-hydroxychalcones. Here, we provide in-depth troubleshooting, frequently asked questions, and optimized protocols to help you improve your reaction yields and product purity.

    Reaction Overview: The Intramolecular Oxa-Michael Addition

    The conversion of a 2'-hydroxychalcone to a flavanone is a classic example of an intramolecular oxa-Michael addition (also known as a 6-exo-tet cyclization). The reaction is typically catalyzed by an acid or a base.[1][2]

    • Base-Catalyzed Mechanism: A base deprotonates the 2'-hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated ketone system, forming a new carbon-oxygen bond and a six-membered ring. Subsequent protonation of the resulting enolate yields the flavanone product.

    • Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, which activates the α,β-unsaturated system, making the β-carbon more electrophilic.[3] The 2'-hydroxyl group then acts as a nucleophile, attacking the β-carbon to initiate cyclization.[3] A final tautomerization step yields the flavanone.[3]

    G Chalcone 2'-Hydroxychalcone Base Base (e.g., NaOAc, Piperidine) Chalcone->Base Deprotonation Phenoxide Phenoxide Intermediate Base->Phenoxide Cyclization Intramolecular Oxa-Michael Addition Phenoxide->Cyclization Enolate Enolate Intermediate Cyclization->Enolate Protonation Protonation Enolate->Protonation Flavanone Flavanone Product Protonation->Flavanone

    Caption: Base-catalyzed cyclization of a 2'-hydroxychalcone to a flavanone.

    Frequently Asked Questions (FAQs)

    Q1: My flavanone yield is consistently low. What are the most common culprits?

    Low yields in this reaction, which can range from 7% to 74% depending on the substrate and conditions, are a frequent issue.[4] The most common causes are:

    • Impure Starting Material: Residual reagents from the initial Claisen-Schmidt condensation can inhibit the cyclization.[5]

    • Suboptimal Base/Acid Catalyst: The choice and amount of catalyst are critical. A base that is too weak may not efficiently deprotonate the phenol, while one that is too strong can promote side reactions.

    • Incorrect Solvent Choice: The solvent must fully dissolve the chalcone starting material to ensure a homogeneous reaction. Alcohols like methanol or ethanol are common choices.[6]

    • Reversible Reaction: The cyclization can be reversible. The equilibrium may favor the starting chalcone under certain conditions.

    • Side Reactions: Formation of aurones or other degradation products can significantly reduce the yield of the desired flavanone.[7]

    Q2: How do I choose the right catalyst and solvent?

    This is highly dependent on your specific 2'-hydroxychalcone substrate.

    • For Catalysts: Sodium acetate (NaOAc) in methanol under reflux is a widely used and generally mild condition.[4] For less reactive chalcones, stronger bases like sodium hydroxide (NaOH) or piperidine might be necessary.[1][6] Acid catalysts such as acetic acid or methanesulfonic acid have also been used effectively, sometimes accelerated by microwave irradiation.[1][2]

    • For Solvents: Protic solvents like methanol and ethanol are excellent starting points as they readily dissolve many chalcones and are compatible with common bases.[4][6] For solubility issues, dimethyl sulfoxide (DMSO) can be an alternative, though it may require higher temperatures.[5]

    Q3: How do the substituents on my chalcone affect the reaction?

    Substituents play a major electronic and steric role.

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COOH) on the B-ring can increase the electrophilicity of the β-carbon, often facilitating the nucleophilic attack and leading to higher yields.[4]

    • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -OH) on the A-ring can increase the nucleophilicity of the phenoxide, which also tends to favor cyclization.[4] However, strong EDGs on the B-ring can sometimes lower the yield.[4]

    • Steric Hindrance: Bulky groups near the 2'-hydroxyl group or on the α- or β-carbons can sterically hinder the cyclization, requiring more forcing conditions (higher temperature, longer reaction time).

    In-Depth Troubleshooting Guides

    This section provides a structured approach to resolving common experimental failures.

    G Start Low or No Flavanone Yield CheckPurity Analyze Starting Material Purity (NMR, MP, TLC) Start->CheckPurity Impure Impure CheckPurity->Impure Yes Pure Purity Confirmed CheckPurity->Pure No Purify Purify Chalcone (Recrystallization, Chromatography) Impure->Purify Purify->CheckPurity Re-analyze CheckConditions Review Reaction Conditions (Base, Solvent, Temp) Pure->CheckConditions OptimizeBase Screen Different Bases (e.g., NaOAc, Piperidine, NaOH) CheckConditions->OptimizeBase OptimizeSolvent Test Solvent Solubility (e.g., MeOH, EtOH, DMSO) CheckConditions->OptimizeSolvent OptimizeTemp Vary Temperature (e.g., RT, Reflux) CheckConditions->OptimizeTemp CheckSideProducts Analyze Crude Mixture for Side Products (TLC, LC-MS) OptimizeTemp->CheckSideProducts Aurone Aurone Formation Detected CheckSideProducts->Aurone Yes ModifyConditions Modify Oxidative Conditions (e.g., Inert Atmosphere) Aurone->ModifyConditions

    Sources

    Technical Support Center: Synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support guide for the synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this deoxybenzoin derivative as a key intermediate. In our experience, the synthesis, typically via a Houben-Hoesch or Friedel-Crafts-type reaction, is robust yet susceptible to several predictable side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, maximize yield, and simplify purification.

    Troubleshooting Guide: From Unexpected Results to Solutions

    This section addresses specific experimental issues. Each entry details the likely cause, the underlying chemical principles, and a clear, actionable protocol to resolve the problem.

    Issue 1: The primary peak in my LC-MS analysis corresponds to a mass of C18H18O5, not the expected C16H16O4. What is this byproduct?

    Answer:

    You are likely observing the O-acylated byproduct , 3,5-dimethoxy-2-(2-phenylacetyl)phenyl phenylacetate. This occurs when the incoming phenylacetyl group acylates the phenolic oxygen instead of the aromatic ring.

    • Causality: Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[1] O-acylation is often kinetically favored (forms faster), especially under milder conditions or with less Lewis acid, while the desired C-acylation is the thermodynamically more stable product.

    • Diagnostic Check:

      • FTIR Spectroscopy: The key difference is the carbonyl stretch. Your desired product, a ketone, will show a C=O stretch around 1630-1650 cm⁻¹ (hydrogen-bonded). The O-acylated byproduct is an ester and will have a characteristic C=O stretch at a higher frequency, typically 1750-1770 cm⁻¹.

      • ¹H NMR: The phenolic proton (~13 ppm) will be absent in the O-acylated byproduct.

    • Corrective Protocol: The Fries Rearrangement If you have already isolated the O-acylated ester, you can convert it to the desired C-acylated ketone using the Fries rearrangement. This reaction is promoted by an excess of a Lewis acid catalyst.[1]

      • Setup: In a dry, inert atmosphere (N₂ or Ar), dissolve the isolated O-acylated byproduct in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

      • Catalyst Addition: Cool the solution to 0°C and add at least 1.5 equivalents of anhydrous aluminum chloride (AlCl₃) portion-wise.

      • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

      • Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

      • Purification: Purify the resulting crude product via column chromatography.

    Issue 2: My TLC/LC trace shows a significant, less polar byproduct that appears to be a di-substituted version of my product. How can this be avoided?

    Answer:

    This byproduct is likely 1,5-bis(2-phenylacetyl)-2-hydroxy-4,6-dimethoxybenzene . This arises from a second acylation event on the highly activated aromatic ring.

    • Causality: The starting material, a phloroglucinol derivative, is extremely electron-rich, making it highly susceptible to electrophilic aromatic substitution.[2][3] If more than one equivalent of the electrophile (the phenylacetyl group) is present or the reaction is allowed to proceed for too long at elevated temperatures, a second acylation can occur at the other vacant ortho position. The Hoesch reaction is known to produce di-acylated products if stoichiometry is not carefully controlled.[2]

    • Preventative Protocol: Stoichiometric Control The most effective solution is prevention through rigorous control of stoichiometry.

      • Reactant Ratio: Use the limiting reagent (phenylacetonitrile in a Hoesch reaction or phenylacetyl chloride in a Friedel-Crafts acylation) at a ratio of no more than 1.05 equivalents relative to the 3,5-dimethoxyphenol starting material.

      • Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (0-5°C) to maintain a low instantaneous concentration, minimizing the chance of a second reaction.

      • Monitor Closely: Track the disappearance of the starting material by TLC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-acylated product.

    • Purification Strategy: If the byproduct has already formed, it can typically be separated from the mono-acylated product using silica gel column chromatography. The di-acylated product will be less polar and will elute first.

    Issue 3: My final product mass is 14 Da lower than expected (C15H14O4), and the ¹H NMR shows only one methoxy signal. What happened?

    Answer:

    This is a classic case of demethylation , a common side reaction when using strong Lewis acids with methoxy-substituted aromatic compounds.[4][5] The most likely byproduct is 1-(2,4-Dihydroxy-6-methoxyphenyl)-2-phenylethanone.

    • Causality: Strong Lewis acids, particularly aluminum chloride (AlCl₃), can coordinate to the oxygen atom of a methoxy group, facilitating nucleophilic attack (often by a halide from the catalyst complex) that cleaves the methyl group to form a phenol and a methyl halide.[4]

    • Troubleshooting Flowchart: This flowchart guides the decision-making process when demethylation is suspected.

      Demethylation_Troubleshooting cluster_options Select a Strategy start Problem: Mass is 14 Da low. ¹H NMR shows one -OCH₃ signal. cause Likely Cause: Lewis Acid-Induced Demethylation start->cause solution Solution Path cause->solution option1 Strategy 1: Use a Milder Lewis Acid solution->option1 Modify Reaction option2 Strategy 2: Use a Non-Lewis Acid Method solution->option2 Change Method option3 Strategy 3: Protect the Phenol solution->option3 Post-Hoc Fix details1 - Replace AlCl₃ with ZnCl₂ or BF₃·OEt₂. - May require higher temperatures or longer reaction times. option1->details1 details2 - Consider the Hoesch reaction using  HCl/ZnCl₂ with phenylacetonitrile. - Avoids acyl halides and strong Lewis acids. option2->details2 details3 - Remethylate the byproduct using  dimethyl sulfate (DMS) or MeI. option3->details3

      Caption: Troubleshooting flowchart for demethylation.

    Frequently Asked Questions (FAQs)

    Q1: How do I choose the right catalyst to favor the desired C-acylation product?

    The choice of catalyst and conditions is the most critical factor in directing the reaction towards C-acylation over O-acylation.

    • For Thermodynamic Control (Favors C-Acylation): A strong Lewis acid like AlCl₃ is often used in stoichiometric amounts or greater. The catalyst coordinates to both the acylating agent (making it more electrophilic) and the phenolic oxygen of the substrate. This complex favors attack at the ring and can also catalyze the Fries rearrangement of any O-acylated byproduct back to the more stable C-acylated product.[1] However, as noted above, this runs the risk of demethylation.

    • For Kinetic Control (Favors O-Acylation): The absence of a strong Lewis acid or the use of base catalysis (e.g., pyridine, triethylamine) will typically result in the faster-forming O-acylated product.[6] This should be avoided if the ketone is the desired product.

    • The Hoesch Reaction Alternative: The Houben-Hoesch reaction, which uses a nitrile (phenylacetonitrile) with HCl gas and a milder Lewis acid like zinc chloride (ZnCl₂), is an excellent method for synthesizing hydroxyaryl ketones.[7][8] It proceeds through an imine intermediate that is hydrolyzed during workup, directly yielding the C-acylated product and generally avoiding O-acylation issues.[2]

    Lewis AcidRelative StrengthKey AdvantagesCommon Byproducts/Issues
    AlCl₃ StrongPromotes C-acylation; catalyzes Fries rearrangement.Demethylation ; di-acylation; requires stoichiometric amounts.[4]
    ZnCl₂ ModerateMilder; less prone to demethylation; standard for Hoesch reaction.Can be less reactive, requiring longer times or heat.[8]
    BF₃·OEt₂ ModerateMilder than AlCl₃; easy to handle liquid.Can form stable complexes with the phenol, inhibiting reaction.
    Polyphosphoric Acid (PPA) N/A (Brønsted)Known to effect acylation without causing ether cleavage.[9]High viscosity; can be difficult to work with.
    Q2: What is the underlying mechanism of the key side reactions?

    Understanding the competing reaction pathways is crucial for troubleshooting. The diagram below illustrates the desired C-acylation pathway versus the two most common side reactions: O-acylation and demethylation.

    Reaction_Pathways cluster_main Desired Pathway: C-Acylation cluster_side1 Side Reaction 1: O-Acylation cluster_side2 Side Reaction 2: Demethylation Reactants 3,5-Dimethoxyphenol + Phenylacetyl Chloride (RCOCl) Catalyst Lewis Acid (LA) e.g., AlCl₃ Reactants->Catalyst Complexation Intermediate_C σ-complex intermediate Catalyst->Intermediate_C C-Acylation (Thermodynamic) Product_O Byproduct: O-acylated Ester Catalyst->Product_O O-Acylation (Kinetic) Product_C Product: 1-(2-Hydroxy-4,6-dimethoxyphenyl) -2-phenylethanone Intermediate_C->Product_C Deprotonation Intermediate_DeMe LA-Methoxy Complex Product_C->Intermediate_DeMe Excess Strong LA Product_O->Product_C Fries Rearrangement (Excess LA, Heat) Product_DeMe Byproduct: Demethylated Ketone Intermediate_DeMe->Product_DeMe Cleavage

    Caption: Competing reaction pathways in the synthesis.

    Summary of Common Byproducts

    A quick reference table can help in identifying impurities during analysis.

    Byproduct NameMolecular FormulaMass Difference from ProductKey Spectroscopic Feature(s)
    O-acylated Ester C₂₄H₂₂O₅+118.06 DaIR: Ester C=O at ~1760 cm⁻¹; ¹H NMR: Absence of phenolic -OH proton.
    Di-acylated Product C₂₄H₂₂O₅+118.06 Da¹H NMR: Only one aromatic proton on the central ring; MS data confirms mass.
    Demethylated Product C₁₅H₁₄O₄-14.02 Da¹H NMR: Only one -OCH₃ signal (~3 ppm); MS data confirms mass loss.
    Unreacted Starting Material C₈H₁₀O₃-118.06 DaEasily identified by TLC/LC-MS against a standard.

    By understanding the causality behind the formation of these common byproducts, you can rationally design your experimental conditions to favor the synthesis of clean, high-purity this compound, streamlining your research and development efforts.

    References

    • Viksit Bharat. (2023, December 18). Houben Hoesch Reaction. YouTube. Retrieved from [Link]

    • Wikipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

    • University of Michigan-Dearborn. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

    • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

    • Chemistry Online. (2023, January 17). Houben-Hoesch reaction. Retrieved from [Link]

    • Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

    • Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]

    • Azevedo, A. M. G., et al. (2005). Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii. Eclética Química, 30(1), 43-49. Retrieved from [Link]

    • Kasturi, T. R., & Thomas, M. (1974). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 12(5), 443-445. Retrieved from [Link]

    • Lee, C. E., et al. (2020). Lewis acid-driven self-assembly of diiridium macrocyclic catalysts imparts substrate selectivity and glutathione tolerance. Chemical Science, 11(38), 10435–10442. Retrieved from [Link]

    • Li, J. J. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Serbian Chemical Society, 83(12), 1-36. Retrieved from [Link]

    • Kim, J. K., & Lee, J. W. (1990). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 34(6), 577-583. Retrieved from [Link]

    Sources

    Technical Support Center: Troubleshooting Low Conversion in Chalcone Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for chalcone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of chalcones, particularly focusing on issues of low conversion and yield. The content is structured to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

    Troubleshooting Guide: Addressing Specific Experimental Issues

    This section is formatted as a series of questions and answers to directly address common problems encountered in the lab.

    Q1: My chalcone yield is consistently low when using a standard base-catalyzed Claisen-Schmidt condensation. What are the likely causes and how can I improve it?

    Low yields in a Claisen-Schmidt condensation can stem from several factors related to reactants, reaction conditions, and potential side reactions.

    Underlying Causality: The Claisen-Schmidt condensation is a base-catalyzed reaction that involves the formation of an enolate from the acetophenone, which then acts as a nucleophile attacking the carbonyl carbon of the benzaldehyde.[1][2] The efficiency of this process is highly dependent on the stability of the enolate and the electrophilicity of the aldehyde.

    Troubleshooting Steps:

    • Evaluate Your Substrates:

      • Purity of Starting Materials: Ensure your acetophenone and benzaldehyde are pure. Impurities can interfere with the reaction. Freshly distilled or purified starting materials are recommended.

      • Electronic Effects: The electronic nature of the substituents on your aromatic rings plays a crucial role.

        • Electron-donating groups (e.g., -OCH₃, -OH, -NR₂) on the benzaldehyde decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the enolate. This can significantly slow down the reaction and lead to lower yields.[3]

        • Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the benzaldehyde, conversely, increase the electrophilicity of the carbonyl carbon and generally lead to higher yields in aldol-type condensations.[3][4]

      • Steric Hindrance: Ortho-substituents on either the benzaldehyde or the acetophenone can sterically hinder the approach of the nucleophile, leading to lower reaction rates and yields.[3]

    • Optimize Reaction Conditions:

      • Catalyst Choice and Concentration: The concentration of the base catalyst (commonly NaOH or KOH) is critical. While a strong base is needed to generate the enolate, excessively high concentrations can promote side reactions.[5] A common range for alkali concentration is 10-60%.[5]

      • Temperature Control: The reaction is often carried out at room temperature or slightly above (e.g., 40-50°C).[5][6] Lowering the temperature, sometimes to 0°C, can help to control the reaction rate and minimize side products, especially at the beginning of the reaction.[7]

      • Reaction Time: These reactions can be slow, sometimes requiring several hours to a full week for completion at room temperature.[4][5] It is essential to monitor the reaction progress.

    • Monitor the Reaction:

      • Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product.[7][8] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

    A logical workflow for troubleshooting low yield is presented below:

    G start Low Chalcone Yield check_purity Check Purity of Starting Materials start->check_purity check_substituents Analyze Substituent Effects check_purity->check_substituents If pure optimize_conditions Optimize Reaction Conditions check_substituents->optimize_conditions If electronically or sterically challenging end Improved Yield check_substituents->end If favorable monitor_reaction Monitor Reaction with TLC optimize_conditions->monitor_reaction optimize_conditions->end If yield improves consider_alternative Consider Alternative Synthesis Method monitor_reaction->consider_alternative If yield is still low monitor_reaction->end If yield improves consider_alternative->end

    Caption: Troubleshooting workflow for low chalcone yield.

    Q2: I'm observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are the common side reactions and how can I suppress them?

    The formation of multiple products is a common issue, often leading to difficult purification and reduced yields.[4]

    Common Side Reactions:

    • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens (like benzaldehyde) can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.[5] This consumes your starting material and reduces the overall yield of the desired chalcone.

    • Self-Condensation of Acetophenone: If the reaction conditions are too harsh or the benzaldehyde is not reactive enough, the enolate of the acetophenone can react with another molecule of acetophenone.

    • Michael Addition: The newly formed chalcone, being an α,β-unsaturated ketone, can act as a Michael acceptor. The enolate of the acetophenone can add to the β-carbon of the chalcone, leading to a 1,5-dicarbonyl compound.

    Strategies to Minimize Byproducts:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of acetophenone to benzaldehyde. An excess of either reactant can favor side reactions.

    • Optimize Catalyst Concentration: Use the minimum effective concentration of the base catalyst. High concentrations of NaOH or KOH can favor the Cannizzaro reaction.[5]

    • Temperature Management: Running the reaction at a lower temperature can help to control the rate of side reactions relative to the desired condensation.[7]

    • Order of Addition: Adding the benzaldehyde slowly to the mixture of acetophenone and base can help to maintain a low concentration of the aldehyde, which may reduce the rate of the Cannizzaro reaction.

    Q3: My purification by recrystallization results in a significant loss of my chalcone product. Are there alternative purification strategies?

    While recrystallization is a common purification technique, it can indeed lead to substantial product loss, especially if the crude product is highly impure.[6]

    Alternative and Complementary Purification Techniques:

    • Column Chromatography: This is a very effective method for separating the chalcone from starting materials and byproducts.[6][8] The separation can be optimized using TLC to determine the appropriate solvent system (eluent).[8]

    • Filtration through a Silica Plug: For some synthetic routes, like the Wittig reaction, a simple filtration through a short plug of silica gel can be sufficient to remove major byproducts like triphenylphosphine oxide, providing a high-purity product without the need for full column chromatography.[3][6]

    • Solvent-Free Synthesis: In some cases, a solvent-free approach can yield a crude product of sufficient purity that it can be isolated by simple filtration and washing, minimizing the need for extensive purification.[7]

    Frequently Asked Questions (FAQs)

    Q1: What is the mechanistic role of the catalyst in chalcone synthesis, and how does its choice (acid vs. base) affect the reaction?

    The catalyst's role is to facilitate the formation of the nucleophilic species from the acetophenone.

    • Base Catalysis: A base (e.g., OH⁻) removes an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate. This enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product then undergoes dehydration (elimination of water) to form the α,β-unsaturated ketone, the chalcone.[2][4]

    • Acid Catalysis: An acid (e.g., H⁺) protonates the carbonyl oxygen of the acetophenone, which then tautomerizes to form an enol. The enol is a weaker nucleophile than an enolate but can still attack the protonated (and thus more electrophilic) carbonyl of the benzaldehyde. The subsequent dehydration is also acid-catalyzed.[4]

    Generally, base catalysis is more common for chalcone synthesis.[4] The choice between acid and base catalysis can also be influenced by the electronic nature of the substituents on the aromatic rings.[4]

    G cluster_base Base-Catalyzed Mechanism cluster_acid Acid-Catalyzed Mechanism Acetophenone_B Acetophenone_B Enolate Enolate Acetophenone_B->Enolate + OH- Aldol_Adduct Aldol_Adduct Enolate->Aldol_Adduct + Benzaldehyde Chalcone_B Chalcone Aldol_Adduct->Chalcone_B - H2O Acetophenone_A Acetophenone_A Enol Enol Acetophenone_A->Enol + H+ Aldol_Adduct_A Aldol_Adduct_A Enol->Aldol_Adduct_A + Protonated Benzaldehyde Chalcone_A Chalcone Aldol_Adduct_A->Chalcone_A - H2O, - H+

    Caption: Comparison of base- and acid-catalyzed chalcone synthesis pathways.

    Q2: How do electron-donating and electron-withdrawing groups on the starting materials influence reaction efficiency?

    The electronic properties of the substituents have a predictable and significant impact on the Claisen-Schmidt condensation.

    Substituent LocationElectron-Donating Group (e.g., -OCH₃, -OH)Electron-Withdrawing Group (e.g., -NO₂, -Cl)Rationale
    Benzaldehyde Decreases reaction rate and yieldIncreases reaction rate and yieldEDGs decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the enolate. EWGs increase its electrophilicity.[3][4]
    Acetophenone Slightly decreases reaction rateSlightly increases reaction rateEDGs can destabilize the enolate, making it more reactive but potentially less selective. EWGs stabilize the enolate, making the α-protons more acidic and easier to remove.
    Q3: Are there more robust and higher-yielding alternatives to the classical Claisen-Schmidt condensation?

    Yes, for challenging substrates, alternative methods can provide significantly better results.

    • The Wittig Reaction: This reaction involves the use of a phosphonium ylide (derived from the corresponding acetophenone) which reacts with the benzaldehyde. The Wittig reaction is often cited as a more robust and high-yielding alternative, especially when dealing with benzaldehydes that have electron-donating groups.[3][6] It is less prone to the electronic effects that can hinder the aldol condensation. A major drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove.[3]

    • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[3] This method is also considered a "green chemistry" approach as it can sometimes be performed under solvent-free conditions.[4]

    Experimental Protocols

    Protocol 1: General Procedure for Base-Catalyzed Claisen-Schmidt Condensation

    This protocol provides a general starting point for the synthesis of chalcones. Optimization may be required based on the specific substrates used.

    • Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and the substituted benzaldehyde (1.0 eq.) in ethanol.

    • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v).[9] The amount of base should be catalytic, but can be adjusted.

    • Reaction: Continue stirring the reaction mixture at room temperature or at a slightly elevated temperature (e.g., 40 °C).[6]

    • Monitoring: Monitor the reaction progress by TLC using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[7][8]

    • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into cold water or a dilute acid solution (e.g., HCl) to neutralize the base and precipitate the crude product.[8]

    • Isolation and Purification: Collect the solid product by suction filtration and wash it with cold water.[7][8] The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6][8]

    Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
    • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.

    • Spotting: Use a capillary tube to spot small amounts of the starting materials (acetophenone and benzaldehyde) and the reaction mixture on the origin line.

    • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).[7] Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[7] The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

    References

    • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues.
    • Deshmukh, R., & Singh, P. (2020). Synthesis of Chalcones.
    • Lage, S., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(20), 7576.
    • Solanke, D. P., et al. (2021). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
    • Kachwala, Y., et al. (2014). Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. Organic Chemistry: An Indian Journal, 10(5), 192-204.
    • Lage, S., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI.
    • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810.
    • Wentzel Lab. (2021, February 11). Chalcone Synthesis Mechanism-E2 vs E1cb [Video]. YouTube.
    • The Royal Society of Chemistry. (2017).
    • Kumar, D., & Kumar, N. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(2), 1-13.
    • Singh, S., & Singh, J. (2018). Synthesis, Reactions and application of chalcones: A systematic review.
    • Kim, H. K., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1989.

    Sources

    Technical Support Center: Cyclization of 2'-Hydroxychalcones

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support guide for navigating the complexities of 2'-hydroxychalcone cyclization. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile reaction to synthesize flavanones, flavones, aurones, and other related heterocyclic compounds. As a cornerstone reaction in flavonoid chemistry, mastering its nuances is critical for achieving high yields and product selectivity.

    This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction conditions with a solid mechanistic understanding.

    Frequently Asked Questions (FAQs)

    This section addresses high-level questions about the reaction pathways and controlling factors.

    Q1: What are the primary cyclization products I can expect from a 2'-hydroxychalcone?

    2'-Hydroxychalcones are versatile precursors that can lead to several classes of flavonoids depending on the reaction conditions. The three main products are:

    • Flavanones: Formed via an intramolecular conjugate addition (Michael addition). This is often the initial cyclization product under acidic or certain basic conditions.[1]

    • Flavones: These are the oxidized counterparts of flavanones. Many synthetic methods are designed as "oxidative cyclizations" that form the flavanone in situ, which is then immediately oxidized to the more stable aromatic flavone.[2][3]

    • Aurones: A class of isomers to flavones, characterized by a Z-configured exocyclic double bond. Their formation requires specific oxidative conditions that favor a different cyclization pathway.[4][5]

    Q2: What is the fundamental difference between the reaction conditions that lead to flavanones vs. aurones?

    The divergence between these two pathways is a classic example of kinetic versus thermodynamic control, heavily influenced by the choice of reagents.

    • Flavanone Synthesis (Intramolecular Michael Addition): This pathway is typically favored under acidic conditions (e.g., HCl, H₂SO₄, methanesulfonic acid) or basic conditions (e.g., NaOH, K₂CO₃).[1][6] The reaction proceeds by activating the α,β-unsaturated carbonyl system for nucleophilic attack by the 2'-phenolic hydroxyl group.

    • Aurone Synthesis (Oxidative Cyclization): This pathway requires specific transition metal oxidants that coordinate to the alkene double bond. This coordination makes the α-carbon electrophilic and susceptible to attack by the 2'-hydroxyl group, leading to a five-membered ring.[2] Reagents like Mercury(II) acetate (Hg(OAc)₂) and Copper(II) bromide (CuBr₂) are known to selectively produce aurones.[5][7]

    Q3: My goal is to synthesize a flavone. Should I aim for a one-pot oxidative cyclization or a two-step procedure (cyclization then oxidation)?

    Both approaches are valid, and the best choice depends on your substrate and optimization goals.

    • One-Pot Synthesis: Methods using reagents like Iodine in DMSO are popular because they are efficient.[7] The reaction first forms the flavanone, which is then oxidized in situ by the I₂/DMSO system.[5] This is often faster but can sometimes lead to mixtures of products if the oxidation is slow or incomplete.[8]

    • Two-Step Synthesis: In this strategy, you first isolate and purify the flavanone intermediate.[7] You then subject the pure flavanone to a separate, optimized oxidation step. This approach can provide higher overall purity and yield, especially for sensitive substrates, and is an excellent troubleshooting strategy if your one-pot reaction is messy.[3][7]

    Q4: How do substituents on the chalcone rings affect the reaction?

    Substituents can have a profound electronic and steric impact.

    • Electron-Withdrawing Groups (EWGs): Chalcones with strong EWGs (e.g., -NO₂) on the aromatic rings can be less reactive and may require harsher conditions or longer reaction times, often resulting in lower yields.[7]

    • Electron-Donating Groups (EDGs): EDGs generally facilitate the reaction by increasing the nucleophilicity of the attacking hydroxyl group.

    • Steric Hindrance: Bulky groups near the reactive sites (the 2'-OH group or the α,β-unsaturated system) can impede cyclization, potentially requiring higher temperatures or more potent catalysts.

    Visualizing the Reaction Pathways

    The choice of reagent is the primary determinant for directing the cyclization of a 2'-hydroxychalcone towards a flavanone, flavone, or aurone.

    G Chalcone 2'-Hydroxychalcone Flavanone Flavanone Chalcone->Flavanone Intramolecular Michael Addition (Acid/Base Catalysis) Flavone Flavone Chalcone->Flavone One-Pot Oxidative Cyclization (e.g., I₂/DMSO, FeCl₃) Aurone Aurone Chalcone->Aurone Oxidative Cyclization (e.g., Hg(OAc)₂, CuBr₂) Flavanone->Flavone Oxidation (e.g., I₂, DDQ)

    Caption: Competing pathways in 2'-hydroxychalcone cyclization.

    Troubleshooting Guide: Common Experimental Issues

    This guide provides a systematic approach to diagnosing and solving problems encountered during cyclization experiments.

    Problem 1: Low or No Yield of the Desired Product

    This is the most frequent issue. A logical, step-by-step diagnosis is key.

    G start Low/No Yield purity Is the starting chalcone pure? start->purity reagents Are the catalyst and solvent fresh and anhydrous? purity->reagents Yes sol_purity Solution: Recrystallize or use column chromatography to purify. Confirm with NMR/MP. purity->sol_purity No conditions Are the reaction 'temp & time correct? reagents->conditions Yes sol_reagents Solution: Use freshly opened reagents. Use anhydrous solvents if required by the mechanism. reagents->sol_reagents No sol_conditions Solution: Gradually increase temperature. Increase reaction time. Monitor closely by TLC. conditions->sol_conditions No success Problem Solved conditions->success Yes

    Caption: Decision tree for troubleshooting low product yields.

    • Possible Cause 1: Impure Starting Material

      • Causality: The 2'-hydroxychalcone precursor, typically synthesized via a Claisen-Schmidt condensation, may contain residual aldehydes, acetophenones, or self-condensation byproducts.[6] These impurities can consume reagents, inhibit the catalyst, or lead to a complex mixture of side products, making purification difficult and lowering the isolated yield.[7]

      • Solution: Always ensure the purity of your starting chalcone. Recrystallization is often sufficient. If not, perform column chromatography. Confirm purity via NMR and check for a sharp melting point.[7] The characteristic ¹H-NMR signal for the 2'-OH proton, typically found at a very low field (δ ≈ 13 ppm) due to strong intramolecular hydrogen bonding, is a good indicator of the correct precursor structure.[4]

    • Possible Cause 2: Ineffective or Degraded Reagents/Catalyst

      • Causality: Oxidizing agents can degrade, catalysts can lose activity, and solvents may not be of the required grade (e.g., anhydrous). For example, in the widely used I₂/DMSO procedure, the DMSO acts as a co-oxidant; wet DMSO can be less effective.[5]

      • Solution: Use freshly opened reagents whenever possible.[7] If the reaction is sensitive to water, use anhydrous solvents. Consider titrating or testing the activity of your catalyst/reagent if it has been stored for a long time.

    • Possible Cause 3: Sub-optimal Reaction Conditions

      • Causality: Many of these cyclizations require heat to overcome the activation energy barrier. Insufficient temperature or reaction time will result in an incomplete reaction.

      • Solution: If TLC shows only starting material after the prescribed time, gradually increase the reaction temperature in increments of 10-20 °C while monitoring progress. Be aware that excessive heat can sometimes promote decomposition or side reactions.

    Problem 2: My Reaction is Messy (Multiple Spots on TLC)

    A messy reaction indicates a lack of selectivity.

    • Possible Cause: Incorrect Reagent Choice for Desired Product

      • Causality: You may be using conditions that promote multiple competing pathways. For example, using a transition metal salt in an acidic solvent might produce a mixture of flavanone and aurone.[2] Some older procedures are known to yield mixtures of flavones, flavanones, and aurones.[8][9]

      • Solution: The most critical factor for selectivity is the choice of catalyst and solvent system. Consult the table below to select conditions that strongly favor your desired product.

    Desired ProductFavored ByReagent SystemSolventKey InsightReference(s)
    Flavanone Intramolecular Michael AdditionBrønsted Acids (e.g., MSA, HCl)Ethanol, etc.Acid protonates the carbonyl, activating the system for cyclization.[1]
    Flavone Oxidative CyclizationI₂ / DMSODMSODMSO acts as a co-oxidant to regenerate iodine, driving the oxidation of the flavanone intermediate.[5][7]
    FeCl₃·6H₂OMethanolThis reaction is sensitive to solvent; it fails in aprotic solvents.[2]
    Aurone Oxidative CyclizationHg(OAc)₂Pyridine, DMSOThe metal salt coordinates to the alkene, directing the 5-membered ring closure.[2][4][5]
    3-Hydroxyflavone Oxidative CyclizationH₂O₂ / NaOHEthanolPeroxide-based oxidation in basic media leads to hydroxylation at the 3-position.[2][7]
    Problem 3: I'm getting the flavone, but I wanted to isolate the flavanone.
    • Possible Cause: Unintentional Oxidation

      • Causality: The flavanone intermediate can be sensitive to air oxidation, especially under basic conditions or at elevated temperatures. Your reaction or workup conditions may be inadvertently causing oxidation.

      • Solution:

        • Run under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

        • Modify Workup: After the reaction is complete, cool the mixture and immediately proceed with an acidic workup to neutralize any base. Avoid prolonged exposure to air during extraction and purification.

        • Choose Milder Conditions: Opt for a well-established acidic cyclization method at a lower temperature, which is less likely to promote oxidation.[1]

    Key Experimental Protocols

    The following are detailed, field-proven methodologies for the synthesis of flavones and aurones.

    Protocol 1: Synthesis of Flavone via I₂/DMSO Oxidative Cyclization

    This is a reliable and widely used method for converting 2'-hydroxychalcones directly to flavones.

    G cluster_0 Reaction Setup cluster_1 Workup & Purification a1 Dissolve Chalcone (1 mmol) and Iodine (1 mmol) in DMSO (5 mL) a2 Heat to reflux (120-140 °C) a1->a2 a3 Monitor by TLC until starting material is consumed (typically 2-4 hours) a2->a3 b1 Cool to room temperature a3->b1 b2 Pour into ice-water b1->b2 b3 Quench excess I₂ with 20% Na₂S₂O₃ solution b2->b3 b4 Filter the solid precipitate b3->b4 b5 Wash with cold water and dry b4->b5 b6 Recrystallize or perform column chromatography b5->b6

    Caption: Experimental workflow for I₂/DMSO mediated flavone synthesis.

    • Materials:

      • 2'-Hydroxychalcone (1.0 mmol)

      • Iodine (I₂) (1.0 mmol)

      • Dimethyl sulfoxide (DMSO) (5 mL)

      • 20% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

      • Ice-water

    • Procedure:

      • In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-hydroxychalcone (1.0 mmol) and iodine (1.0 mmol) in DMSO (5 mL).[7]

      • Heat the reaction mixture to reflux (the temperature will be between 120-140 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).

      • Once the starting material has been completely consumed (typically 2-4 hours), cool the flask to room temperature.[7]

      • Pour the dark reaction mixture into a beaker containing ice-water (~50 mL). A solid precipitate should form.

      • Quench the excess iodine by adding 20% sodium thiosulfate solution dropwise until the brown color disappears.

      • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

      • Dry the crude product and purify by recrystallization (e.g., from ethanol) or column chromatography to obtain the pure flavone.

    Protocol 2: Synthesis of Aurone via Hg(OAc)₂-Mediated Oxidative Cyclization

    This is a classic and highly selective method for obtaining aurones. Note: Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols for use and disposal.

    • Materials:

      • 2'-Hydroxychalcone (1.0 mmol)

      • Mercury(II) acetate (Hg(OAc)₂) (1.0 mmol)

      • Anhydrous Pyridine (5 mL)

    • Procedure:

      • Dissolve the 2'-hydroxychalcone (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask fitted with a reflux condenser.[4]

      • Add Mercury(II) acetate (1.0 mmol) to the solution.

      • Heat the mixture to reflux and monitor by TLC. The reaction often gives the aurone as the only detectable product.[2]

      • After completion, cool the reaction, dilute with water, and acidify with dilute HCl to precipitate the product and dissolve mercury salts.

      • Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

    References

    • Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 52-61.

    • Malevelinis, I., et al. (2022). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 27(21), 7247.

    • Pawar, P. S., et al. (2015). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 8(8), 523-527.

    • Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate.

    • Hildayani, S. Z., et al. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis, 16(4), 796-803.

    • BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. BenchChem Tech Support.

    • Kar, A., et al. (2015). Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. ResearchGate.

    • Kim, H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. Organic & Biomolecular Chemistry, 19(17), 3953-3959.

    • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810.

    • Văideanu, D., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(13), 5173.

    • Matsushima, R., et al. (1988). Photochemical cyclization of 2′-hydroxychalcones. Journal of the Chemical Society, Perkin Transactions 2, (2), 345-349.

    • Zhou, B., & Xing, C. (2015). Chalcone: A Privileged Structure in Medicinal Chemistry. PubMed Central.

    Sources

    Navigating the Polar Landscape: A Technical Support Guide to Purifying Polar Chalcone Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and process development scientists grappling with the unique challenges of purifying polar chalcone derivatives. The presence of hydrophilic functional groups, such as hydroxyls, amines, and methoxy moieties, imparts desirable biological activities to chalcones but concurrently complicates their isolation and purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to streamline your purification workflows, ensuring the integrity and purity of your target compounds.

    The Polarity Predicament: Why Are Polar Chalcones So Challenging to Purify?

    The core challenge in purifying polar chalcones stems from their molecular structure. The α,β-unsaturated ketone system conjugated with two aromatic rings forms a relatively nonpolar backbone. However, the addition of polar functional groups creates molecules with a dual nature, leading to several purification hurdles:

    • Strong Interactions with Silica: Polar groups, particularly hydroxyls, form strong hydrogen bonds with the silanol groups on standard silica gel. This can lead to poor elution, significant peak tailing in chromatography, and in some cases, irreversible adsorption.

    • pH-Dependent Solubility: Phenolic hydroxyls and amino groups are ionizable. Their charge state, and consequently their solubility and chromatographic behavior, is highly dependent on the pH of the environment. Chalcones with four or more hydroxyl groups often exhibit poor solubility in organic solvents but high solubility at elevated pH.[1]

    • Isomerization and Degradation: The inherent reactivity of some chalcones can lead to degradation or isomerization under certain purification conditions. A classic example is the acid-catalyzed intramolecular cyclization of 2'-hydroxychalcones to form the corresponding flavanone isomer, a common impurity when using standard silica gel.[2] This transformation involves an intramolecular oxo-Michael addition.[3]

    This guide will address these challenges through a series of troubleshooting Q&As, detailed protocols, and expert recommendations for both chromatographic and non-chromatographic purification techniques.

    Troubleshooting Guide: A Question & Answer Approach

    Section 1: Thin-Layer Chromatography (TLC) — Your Purification Compass

    Issue 1: My polar chalcone is streaking badly on the TLC plate.

    • Question: I'm developing a TLC method for my crude reaction mixture, but the spot for my polyhydroxylated chalcone is a long, unresolved streak instead of a compact spot. What's causing this and how can I fix it?

    • Answer: Streaking is a frequent issue with polar compounds on silica TLC plates and typically points to a few key problems:

      • Inappropriate Solvent System: The mobile phase is likely not polar enough to overcome the strong interaction between your polar chalcone and the stationary phase.

        • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar chalcones, consider adding a small amount (1-5%) of a more polar solvent like methanol or acetone to your mobile phase.[2]

      • Compound Acidity/Basicity: Phenolic or aminic chalcones can interact ionically with the slightly acidic surface of the silica gel.

        • Solution: To suppress this interaction, add a modifier to your mobile phase. A small amount of acetic acid (~1%) can protonate acidic chalcones, reducing their interaction with silanols. Conversely, adding a small amount of a base like triethylamine (~1%) can neutralize the silica surface for basic chalcones, leading to improved spot shape.[2]

      • Sample Overload: Applying too much sample can saturate the stationary phase at the origin, causing it to streak as it moves up the plate.

        • Solution: Dilute your sample before spotting it onto the TLC plate.[2]

    Section 2: Column Chromatography — The Workhorse of Purification

    Issue 2: My polar chalcone won't elute from the silica column.

    • Question: I've loaded my crude product onto a silica gel column, but even after running a highly polar mobile phase, my desired chalcone seems to be stuck at the top. What should I do?

    • Answer: This is a classic case of your highly polar compound being too strongly adsorbed to the silica.

      • Incorrect Solvent System: The mobile phase is too nonpolar.

        • Solution: Switch to a more aggressive, polar solvent system. Systems like dichloromethane/methanol or ethyl acetate/methanol are effective for eluting highly polar chalcones.[2] A gradient elution, starting with a lower polarity and gradually increasing, is often necessary to first elute nonpolar impurities before recovering your target compound.

      • Compound Degradation: The acidic nature of silica gel can cause sensitive compounds to decompose on the column.[2]

        • Solution: First, test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a less acidic or neutral stationary phase. Neutral alumina can be an excellent alternative for acid-sensitive compounds.[4]

    Issue 3: I have poor separation between my chalcone and a closely related impurity.

    • Question: My column fractions are consistently showing a mixture of my target chalcone and an impurity with a very similar Rf value. How can I improve the resolution?

    • Answer: Achieving good separation of closely related polar compounds requires careful optimization.

      • Optimize the Solvent System: A single isocratic solvent system may not be sufficient.

        • Solution: Employ a shallow gradient elution. A slow, gradual increase in the polarity of the mobile phase can effectively separate compounds with similar retention factors.

      • Proper Column Packing and Sample Loading: A poorly packed column or improper sample loading will lead to band broadening and poor separation.

        • Solution: Ensure your column is packed uniformly without any air gaps. For loading, dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone), adsorb it onto a small amount of silica gel, and dry it to a free-flowing powder. This dry-loading method often provides superior resolution compared to liquid loading.[2]

    Issue 4: I suspect my 2'-hydroxychalcone is converting to a flavanone on the column.

    • Question: After column chromatography on silica, my NMR spectrum shows signals for both my desired 2'-hydroxychalcone and the corresponding flavanone. How can I prevent this cyclization?

    • Answer: This is a well-documented issue. The slightly acidic silanol groups on the silica surface catalyze the intramolecular cyclization of 2'-hydroxychalcones.[2]

      • Mechanism of Cyclization: The reaction proceeds via an intramolecular oxo-Michael addition, which can be acid-catalyzed.[3][5]

      • Solution:

        • Deactivated Silica: Use a silica gel that has been deactivated with a small amount of water or a base.

        • Mobile Phase Modifier: Add a small percentage (e.g., 0.5-1%) of a non-nucleophilic base like triethylamine to your eluent. This will neutralize the acidic sites on the silica gel and inhibit the cyclization.[2]

        • Alternative Stationary Phase: Consider using neutral alumina, which is less likely to promote this acid-catalyzed reaction.[6]

    Experimental Workflow: Column Chromatography of a Polar Chalcone

    G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_crude Crude Product prep_load Dry Load Sample onto Silica prep_crude->prep_load prep_slurry Pack Column with Silica Slurry elute_nonpolar Elute with Low Polarity Solvent (e.g., Hex/EtOAc) prep_slurry->elute_nonpolar prep_load->elute_nonpolar elute_gradient Gradually Increase Polarity (e.g., add MeOH) elute_nonpolar->elute_gradient elute_collect Collect Fractions elute_gradient->elute_collect analyze_tlc Analyze Fractions by TLC elute_collect->analyze_tlc analyze_combine Combine Pure Fractions analyze_tlc->analyze_combine analyze_evap Evaporate Solvent analyze_combine->analyze_evap analyze_final Pure Polar Chalcone analyze_evap->analyze_final

    Caption: Workflow for purifying a polar chalcone via column chromatography.

    Section 3: Advanced Chromatography — Hydrophilic Interaction Liquid Chromatography (HILIC)

    For extremely polar chalcones that are poorly retained even in 100% methanol on a C18 column, HILIC is a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of an aqueous buffer.[2][7]

    Issue 5: I'm new to HILIC. How do I get started with purifying my polyhydroxylated chalcone?

    • Question: My chalcone is essentially insoluble in common reversed-phase mobile phases and doesn't retain on a C18 column. How do I approach HILIC method development?

    • Answer: HILIC operates on a different principle than reversed-phase chromatography. A water-rich layer is adsorbed onto the polar stationary phase, and polar analytes partition into this layer, leading to retention.[7]

      • Stationary Phase Selection:

        • Bare Silica: A good starting point.

        • Amide, Diol, or Cyano Phases: These bonded phases offer different selectivities and can be beneficial for specific chalcone structures.[2] Poly-hydroxyl stationary phases are particularly well-suited for separating polyphenols.[8]

      • Mobile Phase:

        • Start with a high percentage of acetonitrile (e.g., 95%) and a small percentage of an aqueous buffer (e.g., 5% of 10 mM ammonium formate).

        • Elution is achieved by increasing the aqueous component of the mobile phase (the opposite of reversed-phase).

      • Troubleshooting HILIC:

        • Irreproducible Retention Times: HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Ensure the column is thoroughly equilibrated between runs.[7]

        • Poor Peak Shape: The choice of buffer and its concentration is critical. Volatile buffers like ammonium formate or ammonium acetate are ideal, especially for LC-MS applications.

        • Sample Solvent: Dissolve your sample in the initial mobile phase if possible. Injecting a sample in a solvent much stronger (more aqueous) than the mobile phase can lead to distorted peaks.

    Table 1: Comparison of HILIC Stationary Phases for Polar Compound Purification

    Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
    Bare Silica Adsorption, Hydrogen BondingGeneral-purpose for a wide range of polar neutrals and acids.[9]
    Amide Hydrogen Bonding, Dipole-DipolePolyhydroxylated compounds, carbohydrates.[2]
    Diol Hydrogen BondingPolar neutrals, peptides.[2]
    Amino Weak Anion Exchange, Hydrogen BondingSugars, acidic compounds.[2]
    Zwitterionic Ion Exchange, Hydrophilic PartitioningCharged polar compounds, amino acids.[10]
    Section 4: Crystallization — The Art of Purification

    Crystallization is often the most efficient method for obtaining highly pure solid compounds. For polar chalcones, the key is finding a suitable solvent or solvent system.

    Issue 6: My purified chalcone is a sticky oil that won't solidify.

    • Question: I've removed the solvent after column chromatography, and I'm left with a persistent oil. How can I induce crystallization?

    • Answer: An oily product often indicates the presence of residual solvent or minor impurities that inhibit crystal lattice formation.

      • High Vacuum: Place the flask on a high vacuum line for several hours to remove any trapped solvent.

      • Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexanes, diethyl ether). Scratch the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites and induce crystallization.

      • Recrystallization: If the above methods fail, a carefully chosen recrystallization is the best approach.

    Issue 7: I can't find a good single solvent for recrystallization.

    • Question: My polar chalcone is either too soluble in polar solvents, even when cold, or insoluble in non-polar solvents, even when hot. What's the solution?

    • Answer: This is a perfect scenario for a mixed-solvent recrystallization.

      • Principle: You need a pair of miscible solvents: a "good" solvent in which your chalcone is soluble, and a "poor" solvent in which it is insoluble.[11]

      • Procedure:

        • Dissolve your crude chalcone in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone).

        • While the solution is still hot, add the "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes faintly cloudy (this is the saturation point).

        • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

        • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    Table 2: Common Recrystallization Solvents for Polar Chalcones

    SolventBoiling Point (°C)PolarityCommon Use Notes
    Ethanol (95%) 78PolarA versatile "good" solvent for many chalcones, often used with water as the "poor" solvent.[12]
    Methanol 65PolarSimilar to ethanol but more polar and with a lower boiling point.
    Acetone 56PolarA strong "good" solvent, often paired with hexanes for less polar chalcones or water for more polar ones.
    Ethyl Acetate 77MediumEffective for moderately polar chalcones, typically used with hexanes.
    Water 100Very PolarPrimarily used as a "poor" solvent with water-miscible organic solvents like ethanol or acetone.[11]
    Hexanes 69Non-polarA common "poor" solvent used to precipitate chalcones from more polar solvents.

    Logical Flow: Selecting a Recrystallization Solvent System

    G start Start with Crude Polar Chalcone test_polar Test solubility in hot polar solvent (e.g., EtOH) start->test_polar dissolves Dissolves completely test_polar->dissolves Yes insoluble Insoluble or poorly soluble test_polar->insoluble No cool_polar Cool the solution. Does it crystallize? dissolves->cool_polar mixed_system Use a mixed-solvent system insoluble->mixed_system success_single Success! Use single polar solvent. cool_polar->success_single Yes no_xtal No crystals form (too soluble) cool_polar->no_xtal No no_xtal->mixed_system dissolve_good Dissolve in minimal hot 'good' solvent (EtOH) mixed_system->dissolve_good add_poor Add hot 'poor' solvent (Water/Hexanes) until cloudy dissolve_good->add_poor redissolve Add a few drops of hot 'good' solvent to clarify add_poor->redissolve cool_mixed Cool slowly to crystallize redissolve->cool_mixed success_mixed Success! Use mixed-solvent system. cool_mixed->success_mixed

    Sources

    Preventing decomposition of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone during synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone (CAS No. 39604-66-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you prevent product decomposition and maximize your yield and purity.

    Frequently Asked Questions (FAQs)

    Q1: What is the most reliable and highest-yielding method for synthesizing this compound?

    The Houben-Hoesch reaction is generally the most reliable method for this specific transformation.[1][2] It involves the condensation of an activated aryl ether, such as 1,3,5-trimethoxybenzene, with phenylacetonitrile in the presence of a Lewis acid catalyst (typically zinc chloride) and hydrogen chloride gas.[2][3] This method is particularly well-suited for electron-rich polyhydroxy phenols and their ethers, as it avoids some of the harsh conditions and side reactions common to classical Friedel-Crafts acylations.[2]

    While a direct Friedel-Crafts acylation using phenylacetyl chloride and a strong Lewis acid like aluminum chloride (AlCl₃) is theoretically possible, it presents significant challenges. Strong Lewis acids can coordinate strongly with the oxygen atoms of both the starting material and the product, deactivating the catalyst and requiring more than stoichiometric amounts.[4][5] More critically, AlCl₃ is aggressive enough to cause undesirable demethylation of the methoxy groups, leading to a complex mixture of products.

    Q2: My TLC analysis shows multiple spots, and the final product is an impure oil that won't crystallize. What are the likely byproducts?

    Observing multiple byproducts is a common issue, often stemming from side reactions or decomposition. The most probable impurities are:

    • Unreacted Starting Materials: 1,3,5-trimethoxybenzene and phenylacetonitrile.

    • Demethylated Products: If conditions are too harsh (e.g., using AlCl₃ or excessive heat), one or both methoxy groups can be cleaved to form the corresponding hydroxy or dihydroxy analogs.

    • O-Acylated Product: In a Friedel-Crafts scenario, reaction at the phenolic oxygen can occur, though this is less common in a Hoesch synthesis.[4] Aryl esters formed can sometimes rearrange to the desired C-acylated ketone via a Fries rearrangement, but this requires specific conditions.[4][6]

    • Polymeric/Tar-like Substances: These form when the reaction temperature is too high or if the concentration of the Lewis acid is excessive, leading to uncontrolled side reactions with the highly activated aromatic ring.

    Q3: Can I substitute Aluminum Chloride (AlCl₃) for Zinc Chloride (ZnCl₂) in the Houben-Hoesch reaction?

    While AlCl₃ is a more powerful Lewis acid than ZnCl₂, it is generally not recommended for this synthesis. The high reactivity of AlCl₃ significantly increases the risk of demethylating the methoxy groups on the electron-rich phenyl ring. This lack of selectivity will invariably lead to lower yields of the desired product and a more challenging purification process. ZnCl₂ provides a better balance of reactivity for activating the nitrile without causing significant degradation of the substrate or product.

    Q4: What is the best strategy for purifying the final product?

    The target compound is a solid with a reported melting point of around 82-88°C.[7][8] Therefore, the primary purification method should be recrystallization .

    • Recommended Solvent Systems: Methanol is often effective for crystallizing hydroxyacetophenones.[7][9] An ethanol/water or methanol/water mixture can also be highly effective. Start by dissolving the crude product in a minimum amount of hot alcohol and then slowly add water until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly.

    • For Oily Products: If the crude product is an oil due to high impurity levels, a preliminary purification by flash column chromatography on silica gel is advised. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. Once a semi-pure solid is obtained, proceed with recrystallization.

    • Decolorization: If the product has a dark color, treatment with activated carbon during the recrystallization process can be beneficial.[10]

    Troubleshooting Guide: Preventing Decomposition

    This section addresses specific experimental failures and provides actionable solutions to prevent product decomposition and improve synthetic outcomes.

    Problem 1: Reaction Failure - No Product Formation or Very Low Conversion
    Possible CauseScientific RationaleRecommended Solution
    Inactive Lewis Acid Catalyst Lewis acids like ZnCl₂ are highly hygroscopic. Moisture hydrolyzes the catalyst, rendering it inactive for activating the nitrile electrophile.Use freshly opened, anhydrous ZnCl₂ or fuse the catalyst under vacuum immediately before use. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).[11]
    Insufficient HCl Saturation In the Houben-Hoesch mechanism, HCl is not just a catalyst but a reagent. It protonates the nitrile, forming a highly electrophilic nitrilium ion intermediate, which is essential for the reaction.Use a cylinder of anhydrous HCl gas. Pass the gas through a drying tube (e.g., filled with CaCl₂ or H₂SO₄) before bubbling it through the reaction mixture. Ensure a steady, gentle stream of HCl throughout the initial phase of the reaction until the ketimine intermediate precipitates.
    Poor Reagent Quality Impurities in the starting 1,3,5-trimethoxybenzene or phenylacetonitrile can inhibit the reaction or lead to side products.Purify starting materials before use. Phenylacetonitrile can be distilled under reduced pressure.[12] 1,3,5-trimethoxybenzene can be recrystallized or sublimed.
    Problem 2: Significant Formation of Dark Tar or Polymeric Byproducts
    Possible CauseScientific RationaleRecommended Solution
    Excessive Reaction Temperature The acylation of a highly activated ring like 1,3,5-trimethoxybenzene is very exothermic. Uncontrolled temperature increases can lead to rapid, non-selective side reactions and polymerization, resulting in charring.Maintain strict temperature control throughout the reaction. The initial addition and HCl saturation should be performed in an ice-water or ice-salt bath (0 °C to -10 °C). Allow the reaction to warm to room temperature slowly only after the initial exothermic phase has subsided.
    Catalyst Stoichiometry Too High While catalytic, an excess of Lewis acid can promote intermolecular reactions and polymerization, especially at elevated temperatures.Carefully control the stoichiometry of the Lewis acid. Use the minimal amount required to achieve a reasonable reaction rate. Typically, 1.1 to 1.5 equivalents are sufficient.
    Problem 3: Product is Contaminated with Demethylated Impurities
    Possible CauseScientific RationaleRecommended Solution
    Harsh Lewis Acid or Conditions As discussed, strong Lewis acids (AlCl₃) or prolonged reaction times/high temperatures even with ZnCl₂ can cleave the methyl-oxygen ether bond.Use fused, anhydrous ZnCl₂ as the catalyst. Avoid AlCl₃. Monitor the reaction by TLC and aim for the shortest reaction time necessary for high conversion of the starting material.
    Prolonged Acidic Workup Leaving the product in a strongly acidic aqueous solution for an extended period during workup can promote hydrolysis of the ether groups.Perform the hydrolysis and extraction steps efficiently. After quenching the reaction with ice/water, do not let the mixture sit for an extended period before neutralizing and extracting the product.

    Experimental Protocols & Visualizations

    Optimized Protocol: Synthesis via Houben-Hoesch Reaction

    This protocol is designed to maximize yield while minimizing decomposition.

    Step 1: Reaction Setup

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas bubbler/trap.

    • Maintain a positive pressure of dry nitrogen or argon gas.

    • Charge the flask with anhydrous zinc chloride (1.2 eq.) and anhydrous diethyl ether.

    • Cool the stirred suspension to 0 °C using an ice bath.

    Step 2: Addition of Reagents

    • In a separate flask, prepare a solution of 1,3,5-trimethoxybenzene (1.0 eq.) and phenylacetonitrile (1.1 eq.) in anhydrous diethyl ether.

    • Add this solution dropwise to the cold, stirred ZnCl₂ suspension.

    • Once the addition is complete, begin bubbling a slow, steady stream of dry hydrogen chloride gas through the mixture while maintaining the temperature at 0 °C.

    Step 3: Reaction and Workup

    • Continue stirring at 0 °C. A thick, yellow precipitate of the ketimine hydrochloride intermediate should form over 1-3 hours.

    • After the precipitate formation appears complete, stop the HCl flow, remove the ice bath, and allow the mixture to stir at room temperature overnight.

    • Quench the reaction by carefully pouring the mixture over crushed ice and water.

    • Heat the resulting aqueous mixture to 80-90 °C for 1 hour to ensure complete hydrolysis of the ketimine intermediate.

    • Cool the mixture to room temperature and extract three times with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    Step 4: Purification

    • Dissolve the crude solid in a minimum amount of hot methanol.

    • If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes.

    • Filter the hot solution through a pad of celite to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.

    • Collect the pure white/off-white crystals by vacuum filtration and wash with a small amount of cold methanol.

    Visualization of Troubleshooting Workflow

    The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

    TroubleshootingWorkflow start Problem Observed: Low Yield / Impure Product reagents Verify Reagent Quality Anhydrous Lewis Acid? Pure Starting Materials? Dry HCl Gas? start->reagents Check Reagents conditions Review Reaction Conditions Temperature Control (0°C)? Inert Atmosphere? Adequate Stirring? start->conditions Check Conditions workup Analyze Workup & Purification Complete Hydrolysis? Efficient Extraction? Correct Recrystallization Solvent? start->workup Check Post-Reaction sol_reagents Solution: - Fuse ZnCl₂ before use - Distill/Recrystallize starting materials - Use anhydrous HCl source reagents->sol_reagents sol_conditions Solution: - Use ice/salt bath - Maintain N₂/Ar atmosphere - Optimize stir rate conditions->sol_conditions sol_workup Solution: - Heat during hydrolysis - Check pH and solvent choice - Screen recrystallization solvents workup->sol_workup

    Caption: A stepwise workflow for troubleshooting synthesis issues.

    Key Mechanistic Considerations

    This diagram illustrates the desired reaction pathway versus potential decomposition routes.

    ReactionPathways sub 1,3,5-Trimethoxybenzene + Phenylacetonitrile reagents ZnCl₂ / Dry HCl 0°C → RT sub->reagents product Desired Product: 1-(2-Hydroxy-4,6-dimethoxyphenyl) -2-phenylethanone reagents->product C-Acylation (Houben-Hoesch) cond1 Harsh Conditions: - High Temp - Strong Lewis Acid (AlCl₃) cond2 Uncontrolled Exotherm decomp1 Decomposition: Demethylated Byproducts decomp2 Decomposition: Polymeric Tar cond1->decomp1 Ether Cleavage cond2->decomp2 Polymerization

    Sources

    Technical Support Center: Optimizing Claisen-Schmidt Condensation Yields Through Solvent Selection

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth, field-proven insights into the critical role of solvents in the Claisen-Schmidt condensation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

    Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding solvent effects on the Claisen-Schmidt reaction, which is a cornerstone for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[1]

    Q1: What is the primary role of a solvent in the Claisen-Schmidt condensation?

    A1: The solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the reaction. Its primary roles are:

    • Solubilization: The solvent must dissolve the aldehyde, the ketone, and the base catalyst to ensure a homogeneous reaction mixture, facilitating molecular collisions.[2]

    • Stabilization: It stabilizes charged intermediates, such as the crucial enolate nucleophile and the tetrahedral alkoxide intermediate, thereby affecting the reaction's energy landscape.

    • Kinetic Control: The choice of solvent directly impacts the reaction rate by influencing the reactivity of the nucleophile (enolate) and the electrophile (aldehyde).[3]

    • Product Isolation: A well-chosen solvent can facilitate product isolation. Often, the desired chalcone product is less soluble in the reaction medium (e.g., ethanol/water) than the starting materials, causing it to precipitate as it forms, which drives the reaction equilibrium forward.[4]

    Q2: How does solvent polarity impact reaction yield?

    A2: Solvent polarity is a critical parameter. The Claisen-Schmidt condensation involves polar reactants and charged intermediates, making polar solvents the standard choice.[5]

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These are the most commonly used solvents for this reaction.[1][2] They possess O-H or N-H bonds and can form hydrogen bonds.[6] While excellent for dissolving reactants and common bases like NaOH or KOH, they can form a "solvent cage" around the enolate and the base catalyst through hydrogen bonding.[7][8] This caging can slightly reduce the nucleophilicity of the enolate, but in many cases, their ability to dissolve all components and facilitate product precipitation makes them highly effective.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents have high dielectric constants but lack O-H or N-H bonds. They cannot act as hydrogen bond donors.[7] Using a polar aprotic solvent can lead to a "naked," highly reactive enolate, as it is not stabilized by hydrogen bonds.[9] This can significantly accelerate the reaction rate. However, the increased reactivity can sometimes lead to more side products if not carefully controlled.

    Q3: Which yields better results: a protic or aprotic solvent?

    A3: The "better" solvent is highly dependent on the specific substrates and the desired outcome.

    • Protic solvents like ethanol are often preferred for their balance of properties: good solubility for a wide range of aldehydes and ketones, compatibility with inexpensive bases (NaOH, KOH), and the tendency for chalcone products to precipitate, simplifying purification.[10][11] They are reliable and suitable for a broad scope of reactions.

    • Aprotic solvents may be employed when dealing with less reactive ketones that require a more potent, unencumbered enolate to react efficiently. They can be particularly useful for increasing the rate of slow reactions.

    A key takeaway is that the choice is a trade-off between reactivity, selectivity, cost, and ease of workup. For most standard syntheses, polar protic solvents provide a robust and effective system.

    Q4: Are solvent-free methods a viable alternative? How do they compare in terms of yield?

    A4: Absolutely. Solvent-free, or solid-state, synthesis is a highly effective and environmentally friendly "green chemistry" approach for the Claisen-Schmidt condensation.[1][12] It typically involves grinding the solid reactants (ketone, aldehyde, and a base like NaOH) together in a mortar and pestle.[13]

    The performance is often superior to solvent-based methods. For example, one study comparing the reaction of cyclohexanone and benzaldehyde found:

    • Solvent-Free (Grinding): 98% yield in 5 minutes.[14]

    • In Ethanol (Stirring): 40% yield after 24 hours.[14]

    These methods often result in extremely high yields (96-98%) and drastically reduced reaction times, while also eliminating the need for hazardous organic solvents and simplifying product isolation.[14][15]

    Troubleshooting Guide: Solvent-Related Issues

    Encountering low yields or side products? This guide will help you diagnose and solve common issues tied to your choice of solvent.

    Problem Probable Cause(s) Recommended Solution(s)
    Low or No Product Yield 1. Poor Solubility: One or more reactants are not fully dissolved, limiting the reaction. 2. Ineffective Enolate Formation: The solvent is hindering the base's ability to deprotonate the ketone. 3. Reaction Reversibility: The initial aldol addition is reversible, and the equilibrium is not favoring the product.[1]1. Change Solvent: Switch to a solvent with better solubilizing power for your specific substrates. Alternatively, gently warm the mixture or increase the solvent volume.[1] 2. Optimize Base/Solvent Pair: For strong, moisture-sensitive bases (e.g., NaH), use an anhydrous polar aprotic solvent like THF. For NaOH/KOH, polar protic solvents like ethanol are usually sufficient. 3. Drive Dehydration: The final dehydration step is often irreversible and drives the reaction. If this step is slow, consider gentle heating to promote the elimination of water.[1]
    Significant Side Product Formation (e.g., Ketone self-condensation) 1. Excessive Reactivity: The enolate is too reactive in the chosen solvent (often an issue in aprotic solvents), leading to non-selective reactions. 2. Slow Aldehyde Reaction: The desired crossed-condensation is slower than the ketone self-condensation.1. Switch to a Protic Solvent: A polar protic solvent like ethanol can temper the enolate's reactivity, improving selectivity. 2. Modify Addition: Slowly add the ketone to a solution of the aldehyde and base. This ensures the enolate, once formed, is more likely to encounter an aldehyde molecule than another ketone molecule.
    Product is an Oil or Fails to Precipitate 1. High Product Solubility: The chalcone product is highly soluble in the reaction solvent, preventing it from precipitating out of the solution.1. Modify Workup: Pour the reaction mixture into a large volume of cold water or ice water.[16] This will often crash out the organic product. 2. Acidify: Neutralize the basic catalyst with a dilute acid (e.g., HCl) to a neutral pH, which can also help induce precipitation.[4] 3. Extraction: If the product remains an oil, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[16]

    Data & Protocols

    Data Summary: Effect of Solvent on Yield

    The following table summarizes quantitative data from the literature, highlighting the dramatic impact of the reaction medium on product yield.

    KetoneAldehydeCatalyst (mol%)SolventTimeTemp (°C)Yield (%)Reference
    CyclohexanoneBenzaldehydeNaOH (20)None (Grinding) 5 minRT98% [14]
    CyclohexanoneBenzaldehydeNaOH (20)Ethanol 24 hRT40% [14]
    CyclohexanoneBenzaldehydeNaOH (20)Ethanol 5 daysRT66% [14]
    AcetophenoneBenzaldehydeNaOHEthanol/Water 24 hRT~76% (avg) [17]
    Visualizing the Claisen-Schmidt Mechanism

    The following diagram illustrates the key steps in the base-catalyzed Claisen-Schmidt condensation.

    Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Ketone Aldehyde Aldehyde (Electrophile) Enolate->Aldehyde C-C Bond Formation Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation Solvent Solvent (H₂O/EtOH) Solvent->Alkoxide Chalcone α,β-Unsaturated Ketone (Final Product) Aldol->Chalcone -H₂O

    Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

    Experimental Protocols
    Protocol 1: Classic Synthesis in a Polar Protic Solvent (Ethanol)

    This method is a robust and widely used procedure for synthesizing chalcones.[4]

    • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) and the ketone (1.0 eq.) in 95% ethanol.

    • Catalyst Addition: While stirring the solution vigorously at room temperature, add a solution of sodium hydroxide (NaOH, ~1.5 eq.) in water dropwise.

    • Reaction Monitoring: Continue stirring at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction's progress via Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.[4]

    • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice to precipitate the product fully.

    • Neutralization: Acidify the slurry with dilute HCl until it is neutral to pH paper. This neutralizes the excess base and precipitates any remaining product.[4]

    • Purification: Collect the crude solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (typically ethanol) to obtain the pure chalcone.[16]

    Protocol 2: High-Yield Solvent-Free Synthesis

    This environmentally friendly method often provides superior yields in a fraction of the time.[14][16]

    • Reactant Mixture: In a ceramic mortar, combine the ketone (1.0 eq.), the aromatic aldehyde (1.0 eq.), and solid NaOH flakes or pellets (1.0 eq.).

    • Grinding: Using a pestle, grind the mixture firmly. The solids will typically liquefy or form a paste before solidifying into a hard cake as the product forms. This process usually takes 5-15 minutes.[16]

    • Work-up: Add distilled water to the mortar and continue to grind to break up the solid product.

    • Isolation and Purification: Transfer the contents to a beaker, collect the crude product by vacuum filtration, and wash thoroughly with distilled water to remove the NaOH catalyst. Recrystallize the solid from 95% ethanol to achieve high purity.[16]

    Solvent Selection Troubleshooting Workflow

    Use this flowchart to guide your solvent optimization process when encountering difficulties.

    Troubleshooting_Workflow Start Start: Low Yield or Side Products Check_Solubility Are all reactants soluble in the chosen solvent? Start->Check_Solubility Change_Solvent Action: 1. Increase solvent volume. 2. Switch to a more polar solvent (e.g., EtOH -> DMF). 3. Consider gentle heating. Check_Solubility->Change_Solvent No Check_Reaction_Rate Is the reaction very slow? Check_Solubility->Check_Reaction_Rate Yes Change_Solvent->Check_Reaction_Rate Use_Aprotic Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF) to increase enolate reactivity. Check_Reaction_Rate->Use_Aprotic Yes Check_Selectivity Are there multiple side products? Check_Reaction_Rate->Check_Selectivity No Use_Aprotic->Check_Selectivity Use_Protic Action: Switch to a polar protic solvent (e.g., Ethanol) to moderate reactivity. Check_Selectivity->Use_Protic Yes Solvent_Free Alternative Strategy: Attempt a solvent-free grinding method with solid NaOH. Check_Selectivity->Solvent_Free No End Optimized Reaction Use_Protic->End Solvent_Free->End

    Sources

    Technical Support Center: Optimizing Chalcone Formation Through Base Concentration Management

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the base-catalyzed synthesis of chalcones, a critical precursor for flavonoids and various therapeutic agents.[1] Here, we will delve into the mechanistic underpinnings of the Claisen-Schmidt condensation, the pivotal role of base concentration, and practical solutions to common experimental challenges.

    Frequently Asked Questions (FAQs)

    Q1: What is the fundamental mechanism of base-catalyzed chalcone synthesis?

    A1: The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a type of crossed-aldol condensation.[2] The reaction occurs between an aromatic aldehyde (which lacks α-hydrogens and thus cannot enolize) and an acetophenone (or another enolizable ketone). The base catalyst, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), plays a crucial role in deprotonating the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the final α,β-unsaturated ketone, known as a chalcone.[3]

    Q2: Why is base concentration a critical parameter in chalcone synthesis?

    A2: Base concentration directly influences several key aspects of the reaction:

    • Rate of Enolate Formation: The concentration of the base dictates the rate at which the ketone is converted to its reactive enolate form. A higher effective base concentration generally leads to a faster initial reaction rate.

    • Minimizing Side Reactions: While a sufficient concentration of base is necessary, an excessively high concentration can promote undesirable side reactions. One major side reaction is the Cannizzaro reaction, a disproportionation of the aromatic aldehyde (which lacks α-hydrogens) into a primary alcohol and a carboxylic acid.[4] This is more prevalent at higher base concentrations and temperatures.[4]

    • Preventing Self-Condensation: An optimal base concentration helps to favor the cross-condensation between the ketone and the aldehyde over the self-condensation of the ketone.[4]

    • Product Stability: High concentrations of strong bases can sometimes lead to decomposition of the final chalcone product, especially if the product is sensitive to basic conditions.

    Typical concentrations of alkali used in the Claisen-Schmidt reaction range from 10% to 60%.[5]

    Q3: Which base catalyst, NaOH or KOH, is generally preferred for chalcone synthesis?

    A3: Both NaOH and KOH are commonly used strong bases for catalyzing the Claisen-Schmidt condensation. However, empirical data often suggests that potassium hydroxide (KOH) can provide superior yields and product purity compared to sodium hydroxide (NaOH).[5] This is potentially due to the larger size of the potassium ion (K+) compared to the sodium ion (Na+), which can influence the solubility and reactivity of the intermediate enolates in the alcoholic solvents typically used.[5]

    Troubleshooting Guide

    Issue 1: Low or No Chalcone Yield

    Low product yield is a common frustration in organic synthesis. A systematic approach can help identify and resolve the underlying issue.

    Potential Cause Explanation & Corrective Action
    Inactive Catalyst The base catalyst (NaOH or KOH) may be old, have absorbed moisture, or been neutralized by acidic impurities. Solution: Use a fresh, high-purity batch of the base catalyst. Ensure all reagents and solvents are free from acidic impurities.[4]
    Suboptimal Base Concentration An insufficient amount of base will result in a slow or incomplete reaction. Conversely, an excessive concentration can promote side reactions. Solution: Titrate the base concentration. Start with a moderate concentration (e.g., 40% aqueous solution) and perform small-scale optimization experiments to find the ideal concentration for your specific substrates.[6]
    Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present, extend the reaction time.[4]
    Poor Solubility If the reactants are not fully dissolved, the reaction will be slow and inefficient. Solution: Ensure complete dissolution of the aldehyde and ketone in the solvent before adding the base. If necessary, a co-solvent or a slight increase in temperature can be employed.[4]

    Issue 2: Presence of Multiple Products (Impure Sample)

    The formation of byproducts complicates purification and reduces the yield of the desired chalcone.

    Potential Side Reaction Explanation & Mitigation Strategy
    Cannizzaro Reaction This disproportionation of the aldehyde is favored by high base concentrations and elevated temperatures.[4] Solution: Use a milder base concentration and maintain the recommended reaction temperature. Avoid using a large excess of the base.[4]
    Self-Condensation of Ketone The ketone enolate can react with another molecule of the ketone instead of the aldehyde. Solution: Follow the correct order of addition by adding the base to a mixture of the ketone and aldehyde. This helps to keep the concentration of the enolate low and favors the cross-condensation.[4]
    Michael Addition The enolate of the ketone can add to the α,β-unsaturated system of the newly formed chalcone. Solution: Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate.[4]

    Visualizing the Process

    Base-Catalyzed Chalcone Formation (Claisen-Schmidt Condensation)

    ClaisenSchmidt cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Acetophenone Acetophenone Enolate Enolate (Nucleophile) Acetophenone->Enolate Deprotonation Base Base (OH⁻) AldolAdduct Aldol Adduct Enolate->AldolAdduct Attack on Carbonyl Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->AldolAdduct Chalcone Chalcone AldolAdduct->Chalcone Elimination of H₂O Water H₂O

    Caption: Mechanism of base-catalyzed chalcone formation.

    Troubleshooting Workflow for Low Chalcone Yield

    Troubleshooting start Low Chalcone Yield check_tlc Monitor reaction by TLC. Are starting materials present? start->check_tlc extend_time Extend reaction time check_tlc->extend_time Yes check_catalyst Is the base catalyst fresh and pure? check_tlc->check_catalyst No extend_time->check_tlc replace_catalyst Use fresh, high-purity base check_catalyst->replace_catalyst No optimize_conc Optimize base concentration check_catalyst->optimize_conc Yes replace_catalyst->start check_solubility Are reactants fully dissolved? optimize_conc->check_solubility improve_solubility Increase solvent volume or use a co-solvent check_solubility->improve_solubility No success Improved Yield check_solubility->success Yes improve_solubility->start

    Caption: Decision tree for troubleshooting low chalcone yields.

    Experimental Protocols

    Protocol 1: Standard Chalcone Synthesis using Aqueous NaOH

    This protocol describes a conventional method for chalcone synthesis using sodium hydroxide in an ethanol solvent.

    Materials:

    • Aromatic aldehyde (1.0 eq)

    • Acetophenone derivative (1.0 eq)

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Distilled Water

    • Hydrochloric Acid (HCl), dilute solution

    Procedure:

    • In a suitable flask, dissolve equimolar amounts of the aromatic aldehyde and acetophenone derivative in ethanol with stirring.[5]

    • Slowly add an aqueous solution of NaOH (typically 10-60% concentration) to the mixture at room temperature.[5]

    • Continue to stir the reaction mixture. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to a week.[5]

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the crude chalcone product.[5]

    • Collect the solid product by suction filtration, wash with cold water until the washings are neutral, and then dry.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]

    Protocol 2: Solvent-Free Chalcone Synthesis by Grinding

    This "green chemistry" approach eliminates the need for organic solvents, often resulting in shorter reaction times and simpler work-up.[8]

    Materials:

    • Aromatic aldehyde (1.0 eq)

    • Acetophenone derivative (1.0 eq)

    • Solid Sodium Hydroxide (NaOH) (1.0 eq)

    • Distilled Water

    Procedure:

    • In a mortar, combine the aromatic aldehyde, acetophenone derivative, and solid sodium hydroxide.[8]

    • Grind the mixture vigorously with a pestle for 10-20 minutes. The mixture will likely become a paste and may change color.[8]

    • After grinding, add cold distilled water to the mortar and continue to grind to break up the solid mass.[8]

    • Collect the crude product by suction filtration.

    • Wash the solid product thoroughly with cold water to remove any residual NaOH.

    • The product is often of high purity but can be recrystallized from 95% ethanol if necessary.[8]

    Comparative Data: NaOH vs. KOH in Chalcone Synthesis

    The choice of base can significantly impact the yield of the final product. The following table summarizes a comparison between NaOH and KOH as catalysts in the synthesis of various chalcone derivatives.

    Chalcone DerivativeCatalystSolventReaction TimeYield (%)Reference
    ChalconeNaOHEthanol120 hours58.41[7]
    Chalcone (Solvent-Free)NaOHNone10-20 min65.29[7]
    4-Chloro ChalconeNaOHEthanol-58.5[7]
    4-Chloro Chalcone (Solvent-Free)NaOHNone10-20 min71.5[7]
    Hydroxy Chalcones50% KOH--93-97[6]
    Substituted Chalcones60% KOHAlcohol14-16 hours-

    Note: Reaction conditions and substrates vary between studies, so direct comparison should be made with caution.

    References

    • Benchchem. (2025). A Comparative Analysis of NaOH and KOH as Catalysts in Chalcone Synthesis. Benchchem.
    • Benchchem. (2025). how to increase the yield of chalcone synthesis reactions. Benchchem.
    • International Journal of Pharmaceutical Research and Development. (2024).
    • JETIR. (2020). SYNTHESIS OF CHALCONES.
    • Master Organic Chemistry. (2020).
    • Royal Society of Chemistry. (2017).
    • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
    • Semantic Scholar. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest.
    • National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
    • ResearchGate. (n.d.).
    • Pearson. (n.d.).
    • American Chemical Society. (n.d.).
    • ResearchGate. (n.d.).
    • ResearchGate. (n.d.). Synthesis of chalcones using NaOH.
    • Science Alert. (n.d.).

    Sources

    Technical Support Center: A Researcher's Guide to Column Chromatography of Chalcone Isomers

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the purification of chalcone isomers via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these structurally similar compounds. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles to ensure the integrity and success of your experiments.

    Section 1: Frequently Asked Questions (FAQs)

    This section tackles the preliminary questions that often arise before and during the initial stages of separating chalcone isomers.

    Q1: What are the primary challenges in separating chalcone isomers using column chromatography?

    A1: The main difficulty lies in the subtle structural differences between isomers, which can be geometric (cis/trans or E/Z) or positional. These small variations result in very similar polarities and affinities for the stationary phase, making them challenging to resolve. The trans (E) isomer is typically more stable and less polar than the cis (Z) isomer, a key property exploited for separation.[1] Positional isomers, where substituents are on different locations of the aromatic rings, can also have very close polarities, demanding highly optimized chromatographic conditions for successful separation.[2]

    Q2: Which stationary phase is most effective for chalcone isomer separation?

    A2: For preparative and flash column chromatography, silica gel (SiO₂) is the most commonly used and effective stationary phase .[3][4][5][6] Its polar surface interacts differently with the isomers based on their overall polarity and steric hindrance, allowing for separation. For analytical-scale separations or particularly difficult-to-resolve isomers, other stationary phases like C18 (for reversed-phase), or specialized chiral columns may be employed, particularly in HPLC formats.[1]

    Q3: How do I select the best mobile phase (eluent) for my separation?

    A3: The key is to find a solvent system that provides a significant difference in the retention factor (Rf) values of your isomers. This is almost always achieved through preliminary analysis using Thin-Layer Chromatography (TLC) .[3][7][8]

    • Starting Point: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a standard choice for chalcones on a silica gel column.[3][7][9] A common starting ratio is 9:1 hexane:ethyl acetate.[3]

    • Optimization:

      • If the Rf values for all spots are too low (near the baseline), increase the polarity by adding more ethyl acetate.

      • If the Rf values are too high (near the solvent front), decrease the polarity by reducing the amount of ethyl acetate.

    • Ideal Rf: For optimal separation on a column, aim for an Rf value of 0.2-0.4 for your target chalcone isomer on the TLC plate.[7][9]

    Q4: Should I use "wet" or "dry" loading for my sample?

    A4: The choice between wet and dry loading depends on the solubility of your crude sample.

    • Wet Loading: This method is faster and involves dissolving your sample in a minimal amount of the mobile phase and carefully applying it to the top of the column.[10] This is suitable if your compound is readily soluble in the eluent. A major pitfall is using too much or too polar a solvent for dissolution, which will compromise the separation from the very beginning.

    • Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need the highest possible resolution.[7][11][12] It involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent to get a dry, free-flowing powder, and then carefully adding this powder to the top of the packed column.[7][13] Dry loading prevents band broadening caused by the dissolution solvent and often leads to sharper peaks and better separation.[11]

    Section 2: Troubleshooting Guide: Common Issues and Solutions

    This section provides a systematic approach to resolving specific problems you may encounter during your column chromatography experiments.

    Issue 1: Poor Resolution or Co-elution of Isomers

    Q: My TLC plate showed two distinct spots, but on the column, they are eluting together. What went wrong?

    A: This is a common issue that can arise from several factors during the transition from TLC to column chromatography.

    Possible Cause Explanation & Recommended Solution
    Column Overloading You may have loaded too much sample for the amount of stationary phase. This saturates the column, leading to broad bands that overlap. Solution: As a general rule, the mass of your sample should not exceed 1-5% of the stationary phase mass.[14] For difficult separations, use a ratio closer to 1:100 (sample:silica).
    Improper Sample Loading If using wet loading, dissolving the sample in a solvent that is significantly more polar than your mobile phase will cause the initial band to spread out and travel down the column improperly, ruining the separation. Solution: Always use the mobile phase itself for dissolution if possible, in the smallest volume necessary. If a more polar solvent is required for solubility, switch to the dry loading method.[7][11]
    Poorly Packed Column Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to travel unevenly, leading to distorted bands and poor separation. Solution: Ensure your column is packed uniformly. Use the "slurry method" for packing, where the silica gel is mixed with the eluent to form a slurry before being poured into the column. Gently tap the column as the silica settles to dislodge any air bubbles.[8]
    Elution Speed is Too Fast In gravity chromatography, if the solvent flows too quickly, the isomers may not have sufficient time to interact with the stationary phase and establish separation equilibrium. In flash chromatography, excessively high pressure can have the same effect. Solution: For gravity columns, partially close the stopcock to slow the flow rate. For flash chromatography, reduce the air pressure.
    Issue 2: The Target Chalcone Isomer is Not Eluting from the Column

    Q: I have been running the column for a long time and have collected many fractions, but my desired compound is not coming off. What should I do?

    A: This indicates that your mobile phase is not polar enough to displace your compound from the silica gel.

    Possible Cause Explanation & Recommended Solution
    Mobile Phase is Too Non-Polar The chosen eluent does not have sufficient strength to move your chalcone isomer, especially if it contains polar functional groups (e.g., hydroxyl, amino). Solution: Gradually increase the polarity of your mobile phase. This is known as gradient elution . For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate (e.g., from 10% to 20%, then 30%). If your compound still doesn't elute even with 100% ethyl acetate, you may need to add a small amount of a much more polar solvent like methanol.[7] Always make these changes gradually to avoid eluting your compound all at once with impurities.
    Compound Degradation Although less common, some sensitive chalcones might degrade on the acidic surface of silica gel. Solution: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking, your compound may be unstable on silica. You can try deactivating the silica gel by adding a small percentage of triethylamine to your eluent or using a different stationary phase like alumina.
    Issue 3: Product is an Oil Instead of a Solid After Solvent Evaporation

    Q: I've combined what I thought were pure fractions and removed the solvent, but I'm left with a sticky oil instead of the expected crystalline solid. Why?

    A: This can be due to residual impurities, trapped solvent, or the intrinsic properties of your specific chalcone derivative.

    Possible Cause Explanation & Recommended Solution
    Residual Impurities Even small amounts of impurities can inhibit crystallization. This could be a closely eluting isomer or a byproduct. Solution: Re-check the purity of the combined fractions using TLC. If impurities are present, you may need to re-purify the material by column chromatography using a shallower solvent gradient or a different solvent system.
    Trapped Solvent High-boiling point solvents from the mobile phase (like toluene) or the sample dissolution step can be difficult to remove completely on a rotary evaporator. Solution: Dry the sample under high vacuum for an extended period. You can also try dissolving the oil in a small amount of a low-boiling point solvent (like dichloromethane) and re-evaporating to azeotropically remove the trapped solvent.
    Inducing Crystallization Some chalcones are naturally low-melting solids or oils at room temperature. However, you can often induce crystallization. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites.[14] Alternatively, dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and then slowly add a non-solvent (e.g., water or hexane) until the solution becomes cloudy, then allow it to stand.[14]

    Section 3: Protocols and Visual Workflows

    Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

    This protocol is a self-validating system to ensure you have an appropriate solvent system before committing your entire sample to the column.

    • Preparation: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

    • Spotting: On a silica gel TLC plate, use a capillary tube to apply a small spot of your crude mixture. It is highly recommended to also spot your starting materials as references.

    • Development: Place the plate in a developing chamber containing your chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the spots.

    • Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as chalcones are UV-active.[7]

    • Analysis: Calculate the Rf value for your target isomer. Adjust the solvent polarity as described in FAQ #3 until the Rf is in the 0.2-0.4 range.

    Diagram 1: General Workflow for Chalcone Isomer Separation

    This diagram outlines the logical steps from initial analysis to final purification.

    G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Elution & Analysis cluster_3 Phase 4: Isolation TLC 1. Run TLC with Crude Mixture Optimize 2. Optimize Mobile Phase (Target Rf = 0.2-0.4) TLC->Optimize Adjust Polarity Pack 3. Pack Column (Slurry Method) Optimize->Pack Optimized System Ready Load 4. Load Sample (Dry or Wet Method) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Monitor Purity Combine 8. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate

    Caption: Workflow for separating chalcone isomers.

    Diagram 2: Troubleshooting Poor Resolution

    This decision tree helps diagnose and solve issues with co-elution.

    G start Problem: Poor Resolution check_loading Was the sample loaded correctly? start->check_loading check_overload Is the column overloaded? check_loading->check_overload Yes sol_dryload Solution: Use dry loading method check_loading->sol_dryload No check_packing Is the column packed evenly? check_overload->check_packing No sol_reduce_load Solution: Reduce sample load (1:100 ratio to silica) check_overload->sol_reduce_load Yes sol_repack Solution: Repack column carefully (slurry method) check_packing->sol_repack No sol_gradient Solution: Use a shallower solvent gradient check_packing->sol_gradient Yes

    Caption: Decision tree for troubleshooting poor resolution.

    References

    • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

    • Agilent Technologies. (2023). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]

    • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

    • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

    • KNAUER Academy. (2023, February 2). The Basics of Preparative Chromatography - Part 2. Retrieved from [Link]

    • The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

    • Martínez, R. F., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576. Retrieved from [Link]

    • Martínez, R. F., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Center for Biotechnology Information. Retrieved from [Link]

    • Preprints.org. (2025). Studies on the Aqueous Synthesis of Chalcones: A Green Approach. Retrieved from [Link]

    • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

    • Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]

    • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

    • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

    • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

    • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

    • Nguyen, M. T., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Springer Nature. Retrieved from [Link]

    • Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. Retrieved from [Link]

    • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

    • Reddit. (2024, August 31). Chalcone Synthesis. Retrieved from [Link]

    • ResearchGate. (2025, August 5). Synthesis of chalcones catalyzed by aminopropylated silica sol–gel under solvent-free conditions. Retrieved from [Link]

    Sources

    Validation & Comparative

    A Senior Application Scientist's Guide to Catalyst Selection for Flavanone Synthesis from 2'-Hydroxychalcones

    Author: BenchChem Technical Support Team. Date: February 2026

    Flavanones, a critical subclass of flavonoids, are central to numerous research and development endeavors due to their extensive pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and anticancer activities.[1] The most prevalent and versatile method for synthesizing these valuable heterocyclic compounds is the intramolecular cyclization of 2'-hydroxychalcones. The efficiency of this transformation is profoundly dependent on the choice of catalyst. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic needs.

    The Crucial Role of Catalysis in Flavanone Synthesis

    The conversion of a 2'-hydroxychalcone to a flavanone is an intramolecular oxa-Michael addition reaction. The catalyst's role is to facilitate this ring-closing reaction, which can be sluggish or inefficient without catalytic intervention. The choice of catalyst not only influences the reaction rate and yield but also the purity of the final product and the overall sustainability of the process.

    Comparative Analysis of Catalytic Systems

    A wide array of catalysts have been employed for this cyclization, broadly categorized into acids, bases, and more recently, advanced systems including organocatalysts and metal catalysts.[1][2] Below is a detailed comparison of their performance based on reported experimental data.

    Acid Catalysis

    Acid catalysts promote the cyclization by protonating the carbonyl oxygen of the chalcone, which enhances the electrophilicity of the β-carbon, thereby facilitating the nucleophilic attack by the 2'-hydroxyl group.

    Mechanism of Acid-Catalyzed Flavanone Synthesis

    Acid_Catalyzed_Flavanone_Synthesis Chalcone 2'-Hydroxychalcone ProtonatedChalcone Protonated Chalcone (Resonance Structures) Chalcone->ProtonatedChalcone + H⁺ (from Acid) Flavanone Flavanone ProtonatedChalcone->Flavanone Intramolecular Oxa-Michael Addition Flavanone->Flavanone

    Caption: Acid-catalyzed intramolecular oxa-Michael addition of 2'-hydroxychalcone.

    Commonly used acid catalysts range from mineral acids like HCl and H₃PO₄ to organic acids such as acetic acid and methanesulfonic acid (CH₃SO₃H).[1][3] While effective, strong mineral acids can sometimes lead to side reactions or require harsh conditions. Acetic acid, particularly under microwave irradiation, has emerged as a greener alternative, significantly reducing reaction times.[1]

    Base Catalysis

    Base-catalyzed cyclization proceeds via the deprotonation of the 2'-hydroxyl group, forming a phenoxide ion. This potent nucleophile then readily attacks the β-carbon of the α,β-unsaturated ketone system.

    Mechanism of Base-Catalyzed Flavanone Synthesis

    Base_Catalyzed_Flavanone_Synthesis Chalcone 2'-Hydroxychalcone Phenoxide Phenoxide Intermediate Chalcone->Phenoxide + Base (- H₂O) Enolate Enolate Intermediate Phenoxide->Enolate Intramolecular Michael Addition Flavanone Flavanone Enolate->Flavanone Protonation

    Caption: Base-catalyzed intramolecular Michael addition of 2'-hydroxychalcone.

    A variety of bases have been successfully employed, including inorganic bases like NaOH and KOH, and organic bases such as piperidine and triethylamine (Et₃N).[1][4] Piperidine, in particular, has been shown to be highly effective, even under green conditions using water as a solvent at room temperature.[3][4] For substrates with sensitive functional groups, milder bases like sodium acetate are often preferred.[2]

    Advanced Catalytic Systems

    The field has also seen the advent of more sophisticated catalysts, including organocatalysts for asymmetric synthesis and metal catalysts offering alternative reaction pathways.

    • Organocatalysts: For the synthesis of chiral flavanones, which is of great interest in drug development, organocatalysts such as chiral quaternary ammonium salts have been utilized to achieve enantioselectivity.[1][3]

    • Metal Catalysts: Palladium(II) catalysis has been demonstrated for the divergent synthesis of both flavanones and flavones from 2'-hydroxydihydrochalcones.[5][6][7] In this process, the 2'-hydroxychalcone is formed as an intermediate via dehydrogenation, which then undergoes cyclization.[5][6]

    Performance Data Summary
    Catalyst SystemSubstrate ExampleReaction ConditionsTimeYield (%)Reference
    Acid Catalysts
    Acetic Acid(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneMicrowave, 200 °C30 min82%[1]
    Acetic Acid(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-oneConventional heating, 100 °C4 days75%[1]
    HCl/AcOH2'-benzyloxy-4',6'-dimethoxy-4-methoxychalconeRefluxNot specified<50% (deprotection & cyclization)[8]
    Base Catalysts
    PiperidineSubstituted 2'-hydroxychalconesWater, Room Temperature1 hNot specified, but described as efficient[3][4]
    Sodium AcetateSubstituted 2'-hydroxychalconesMethanol, Reflux24 hNot specified, but used for synthesis[2]
    Sodium Hydride (NaH)2'-hydroxy-4',6'-dimethoxyacetophenone + 4-methoxybenzaldehydeTHF, Room Temperature3 h88% (for chalcone synthesis)[8]
    KOH2-hydroxy acetophenone + heterocyclic aldehydeGrinding, 5 min5 min80-94%[4]
    Other Systems
    Palladium(II) TFA2'-hydroxydihydrochalconeDMSO, 100 °C, then 2N HCl15 h + 24 hup to 55%[5][7]

    Experimental Protocols: A Practical Guide

    The following protocols are representative examples for the synthesis of flavanones using different catalytic systems.

    Protocol 1: Microwave-Assisted Acid-Catalyzed Cyclization with Acetic Acid

    This protocol is adapted from Bajracharya et al. and is praised for its rapidity and high yield.[1]

    Experimental Workflow

    Microwave_Protocol cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification A 1. Add 2'-hydroxychalcone (0.5 mmol) and Acetic Acid (2 mL) to microwave vial B 2. Cap the vial and place in microwave reactor A->B C 3. Irradiate at 200 °C for 15 min B->C D 4. Monitor by TLC C->D E 5. Repeat irradiation for another 15 min if conversion is incomplete D->E F 6. Cool the reaction mixture E->F G 7. Transfer to a flask using ethyl acetate F->G H 8. Evaporate solvent G->H I 9. Purify by column chromatography H->I

    Caption: Workflow for microwave-assisted flavanone synthesis.

    Step-by-Step Methodology:

    • In a 10 mL microwave vial equipped with a magnetic stirrer, place the 2'-hydroxychalcone (0.5 mmol) and acetic acid (2 mL).[1]

    • Cap the vial and place it in the microwave reactor.[1]

    • Irradiate the reaction mixture at 200 °C for 15 minutes.[1]

    • After the initial irradiation, check the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (4:1) mobile phase.[1]

    • If the conversion is incomplete, repeat the irradiation for another 15 minutes.[1]

    • Once the reaction is complete, allow the vial to cool to room temperature.[1]

    • Transfer the reaction mixture to a round-bottom flask using ethyl acetate to rinse the vial.[1]

    • Remove the solvent under reduced pressure using a rotary evaporator.[1]

    • Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure flavanone.[1]

    Protocol 2: Base-Catalyzed Cyclization with Sodium Acetate

    This method, described by Carreño et al., is a milder approach suitable for various substituted chalcones.[2]

    Step-by-Step Methodology:

    • Dissolve the 2'-hydroxychalcone (1 equivalent) in methanol (20 mL).[2]

    • Add sodium acetate (5 equivalents) to the solution.[2]

    • Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.[2]

    • After completion, evaporate the solvent.[2]

    • Add ethyl acetate (20 mL) to the residue and wash the organic layer with distilled water (3 x 20 mL).[2]

    • Dry the organic solution over anhydrous MgSO₄ and filter.[2]

    • Evaporate the solvent to yield the crude flavanone, which can be further purified by recrystallization or chromatography.[2]

    Conclusion and Recommendations

    The selection of a catalyst for flavanone synthesis from 2'-hydroxychalcones is a critical decision that impacts reaction efficiency, time, and sustainability.

    • For rapid and high-yielding synthesis , microwave-assisted cyclization using acetic acid is an excellent choice.[1]

    • For green and mild conditions , piperidine in an aqueous medium at room temperature presents a highly attractive, environmentally friendly option.[3][4]

    • When dealing with sensitive substrates , a milder base such as sodium acetate in refluxing methanol provides a reliable method.[2]

    • For the synthesis of chiral flavanones , the exploration of organocatalysts is necessary.[1][3]

    It is imperative for researchers to consider the specific substitution pattern of their 2'-hydroxychalcone, as electronic and steric effects can influence the optimal reaction conditions. The information and protocols provided in this guide serve as a robust starting point for the successful synthesis of flavanones for various research and development applications.

    References

    • Bajracharya, G. B., Dhakal, R., & Timalsina, S. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst. Journal of Nepal Chemical Society, 44(1), 142-151.
    • Request PDF. (n.d.). Efficient conversion of 2′-hydroxychalcones into flavanones and flavanols in a water suspension medium.
    • Flavanone: An overview. (2022). IJCRT.org.
    • Son, S. H., Cho, Y. Y., Yoo, H.-S., Lee, S. J., Kim, Y. M., Jang, H. J., Kim, D. H., Shin, J.-W., & Kim, N.-J. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Advances, 11(24), 14000-14006.
    • Son, S. H., Cho, Y. Y., Yoo, H.-S., Lee, S. J., Kim, Y. M., Jang, H. J., Kim, D. H., Shin, J.-W., & Kim, N.-J. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(24), 14000–14006.
    • Almeida, B., Oliveira, C., Dias, C., Ressa, A., Silva, T., Silva, A. M., & Pinto, M. (2021). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 26(23), 7350.
    • Carreño, G., Gacitúa, M., Torres, C., Oyarzún-Ampuero, F., Valdés, O., Valenzuela-Barra, G., ... & Theoduloz, C. (2022).
    • Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 15(3), 210-212.
    • Son, S. H., Cho, Y. Y., Yoo, H.-S., Lee, S. J., Kim, Y. M., Jang, H. J., Kim, D. H., Shin, J.-W., & Kim, N.-J. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Advances, 11(24), 14000-14006.
    • ResearchGate. (n.d.). (A) Synthesis of 2′-hydroxychalcones derivatives 1a-g by... Retrieved from [Link]

    Sources

    A Comparative Analysis of Antioxidant Activity in Substituted Flavanones: A Guide for Researchers

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth comparative study of the antioxidant activity of substituted flavanones, designed for researchers, scientists, and professionals in drug development. We will delve into the structural features governing their antioxidant potential and provide a practical guide to the most common in vitro assays used to evaluate these properties. Our focus is on the causality behind experimental choices and the integrity of the data generated.

    Introduction: The Significance of Flavanones as Antioxidants

    Flavanones are a subclass of flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants.[1] Their basic structure consists of two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). Unlike other flavonoids such as flavones and flavonols, flavanones possess a saturated C2-C3 bond in the C-ring. This structural nuance significantly influences their chemical reactivity and, consequently, their biological activities.

    The primary mechanism by which flavonoids exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals.[2][3] The stability of the resulting flavonoid radical is a key determinant of its antioxidant capacity. This guide will explore how different substituents on the flavanone scaffold modulate this activity.

    Structure-Activity Relationship: Key Determinants of Antioxidant Potency

    The antioxidant activity of flavanones is not uniform and is dictated by specific structural features. Understanding these relationships is crucial for the rational design of novel antioxidant compounds.

    • Hydroxyl Group Substitution: The number and position of hydroxyl groups are paramount. In general, a greater number of hydroxyl groups correlates with higher antioxidant activity.[4]

      • B-Ring Substitution: The presence of a catechol group (3',4'-dihydroxy) on the B-ring is a strong indicator of potent antioxidant activity.[5] This configuration allows for the donation of a hydrogen atom and the formation of a stable o-quinone.

      • A-Ring Substitution: Hydroxyl groups on the A-ring (positions 5, 6, 7, and 8) contribute to the overall antioxidant capacity, though generally to a lesser extent than B-ring hydroxylation.[6][7]

    • The C2-C3 Double Bond (or lack thereof): The absence of a C2-C3 double bond in flavanones, in contrast to flavones, reduces the conjugation across the molecule.[6] This generally results in lower antioxidant activity compared to their unsaturated counterparts.[6] The extended π-conjugation in flavones and flavonols enhances the stability of the radical formed upon hydrogen donation.[6][8]

    • Other Substitutions: The presence of other functional groups, such as methoxy (-OCH3) groups or glycosidic linkages, can modulate antioxidant activity. Glycosylation, for instance, tends to decrease the antioxidant potential.[9]

    To illustrate the basic flavanone structure and the key positions for substitution, the following diagram is provided:

    Caption: General chemical structure of the flavanone backbone.

    Comparative In Vitro Antioxidant Assays

    To empirically compare the antioxidant activity of substituted flavanones, a panel of assays is typically employed. Each assay is based on a different chemical principle, and therefore, a comprehensive evaluation should utilize multiple methods.

    DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored DPPH-H is monitored spectrophotometrically at approximately 517 nm.[10][11]

    Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[12]

    • Sample Preparation: Dissolve the test flavanones in a suitable solvent (e.g., methanol, DMSO) to create a stock solution, from which serial dilutions are made.

    • Assay Procedure:

      • In a 96-well plate, add 20 µL of the test compound at various concentrations.[12]

      • Add 180 µL of the DPPH solution to each well.[12]

      • Incubate the plate in the dark at 37°C for 30 minutes.[12]

      • Measure the absorbance at 515 nm.[12]

    • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

    ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

    Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at approximately 734 nm.

    Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[13][14]

      • Dilute the ABTS•+ stock solution with water to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Sample Preparation: Prepare serial dilutions of the test flavanones.

    • Assay Procedure:

      • In a 96-well plate, add a small volume (e.g., 5 µL) of the test compound.

      • Add a larger volume (e.g., 200 µL) of the diluted ABTS•+ solution.

      • Incubate for a set time (e.g., 5 minutes) with shaking.

      • Measure the absorbance at 734 nm.

    • Data Analysis: The scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

    FRAP (Ferric Reducing Antioxidant Power) Assay

    Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[13] This assay is based on an electron transfer mechanism.[13]

    Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 300 mM acetate buffer (pH 3.6).[13]

      • Prepare a 10 mM TPTZ solution in 40 mM HCl.[13]

      • Prepare a 20 mM FeCl₃ solution.[13]

      • Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Sample Preparation: Prepare serial dilutions of the test flavanones.

    • Assay Procedure:

      • Add a small volume of the sample (e.g., 50 µL) to a tube or well.[15]

      • Add a larger volume of the FRAP reagent (e.g., 1.5 mL).[15]

      • Incubate for a set time (e.g., 15 minutes) at room temperature.[16]

      • Measure the absorbance at 593 nm.[15]

    • Data Analysis: A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox), and the results are expressed as equivalents of the standard.

    ORAC (Oxygen Radical Absorbance Capacity) Assay

    Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][17] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.

    Experimental Protocol:

    • Reagent Preparation:

      • Prepare a fluorescein solution (e.g., 10 nM).[18]

      • Prepare an AAPH solution (e.g., 119 mM).[12]

    • Sample Preparation: Prepare serial dilutions of the test flavanones and a Trolox standard.

    • Assay Procedure:

      • In a 96-well black microplate, add 150 µL of the fluorescein solution.[18]

      • Add 25 µL of the test compound or Trolox standard.[19]

      • Incubate at 37°C for 10-30 minutes.[12][19]

      • Initiate the reaction by adding 25 µL of the AAPH solution.[19]

      • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes).

    • Data Analysis: The net area under the fluorescence decay curve is calculated, and the results are expressed as Trolox equivalents.

    The following diagram illustrates the general workflow for these antioxidant assays:

    G cluster_workflow General Antioxidant Assay Workflow prep Sample & Reagent Preparation reaction Initiate Reaction (Sample + Reagent) prep->reaction incubation Incubation (Time & Temperature) reaction->incubation measurement Spectrophotometric or Fluorometric Measurement incubation->measurement analysis Data Analysis (e.g., IC50, TEAC) measurement->analysis

    Caption: A simplified workflow for typical in vitro antioxidant assays.

    Comparative Data of Substituted Flavanones

    The following table summarizes the antioxidant activities of two common flavanones, hesperetin and naringenin, based on data from various studies. This provides a direct comparison of their potency in different assays.

    FlavanoneAssayIC50 / ActivityKey Structural Difference
    Hesperetin DPPH Radical Scavenging~70 µM3'-hydroxy, 4'-methoxy on B-ring
    Naringenin DPPH Radical Scavenging> Hesperetin4'-hydroxy on B-ring
    Hesperetin ABTS Radical Scavenging~24 µM
    Naringenin ABTS Radical Scavenging> Hesperetin
    Hesperetin Fe²⁺ Chelation~139 µg/mL[20]
    Naringenin Fe²⁺ Chelation~119.7 µg/mL[20]

    Data compiled from multiple sources for comparative purposes. Absolute values can vary based on specific experimental conditions.

    From the compiled data, hesperetin generally exhibits more potent radical scavenging activity than naringenin in both DPPH and ABTS assays.[21] This can be attributed to the substitution pattern on the B-ring. Hesperetin possesses both a hydroxyl and a methoxy group, while naringenin has a single hydroxyl group. In contrast, naringenin shows slightly better iron chelation activity.

    Conclusion

    The antioxidant activity of substituted flavanones is a complex interplay of their structural features, primarily the number and position of hydroxyl groups. While the absence of the C2-C3 double bond generally renders them less potent than their flavone and flavonol counterparts, they remain a significant class of natural antioxidants. A multi-assay approach, including methods based on both hydrogen atom transfer (e.g., DPPH, ORAC) and electron transfer (e.g., FRAP), is essential for a comprehensive and reliable assessment of their antioxidant potential. The comparative data presented herein for hesperetin and naringenin underscore the subtle yet significant impact of substitution patterns on bioactivity. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of flavanones.

    References

    • Flavonoid - Wikipedia. Available at: [Link]

    • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - NIH. Available at: [Link]

    • Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study - MDPI. Available at: [Link]

    • Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC - NIH. Available at: [Link]

    • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available at: [Link]

    • A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC - NIH. Available at: [Link]

    • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. Available at: [Link]

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    A Comparative Guide to the Structure-Activity Relationship of Chalcones from 2'-Hydroxy-4',6'-dimethoxyacetophenone

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chalcone derivatives synthesized from 2'-hydroxy-4',6'-dimethoxyacetophenone. We will objectively compare the biological performance of various derivatives, supported by experimental data, to offer valuable insights for researchers, scientists, and professionals in drug development. The unique substitution pattern of the A-ring, featuring a 2'-hydroxyl group and methoxy groups at the 4' and 6' positions, provides a foundational scaffold for a diverse range of pharmacological activities.

    The Core Scaffold: Synthesis and Significance

    Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are versatile precursors for many biologically active compounds.[1] The derivatives discussed herein originate from the Claisen-Schmidt condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with various substituted benzaldehydes. This reaction is a cornerstone of chalcone synthesis due to its reliability and the accessibility of a wide array of starting materials.

    The choice of a basic catalyst (like potassium hydroxide) is crucial as it facilitates the deprotonation of the acetophenone's α-carbon, forming a reactive enolate ion. This enolate then attacks the carbonyl carbon of the benzaldehyde, leading to an aldol addition product which subsequently dehydrates to form the stable α,β-unsaturated ketone system of the chalcone. The 2'-hydroxy group on the A-ring is particularly significant as it can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the planarity and electronic properties of the molecule, which in turn can significantly impact biological activity.[2]

    General Synthesis Workflow

    The synthesis is typically a one-pot reaction performed at room temperature, offering a straightforward and efficient route to these compounds.[3]

    G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_product Product A 2'-Hydroxy-4',6'-dimethoxyacetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C E Substituted 2'-Hydroxy-4',6'-dimethoxychalcone C->E Aldol Addition & Dehydration D Base Catalyst (e.g., KOH) Solvent (e.g., Ethanol) Room Temperature D->C

    Caption: General workflow for the synthesis of 2'-hydroxy-4',6'-dimethoxychalcone derivatives.

    Comparative Analysis of Biological Activities

    The substitution pattern on the B-ring of the chalcone scaffold dramatically influences its pharmacological profile. Here, we compare the anticancer, anti-inflammatory, and acetylcholinesterase inhibitory activities of various derivatives.

    Anticancer Activity

    Chalcones derived from hydroxyacetophenones have shown promising anticancer activities.[4] The 2',4-dihydroxy-4',6'-dimethoxychalcone (DDC), for instance, has demonstrated selective inhibition of breast cancer cell proliferation by inducing both autophagy and intrinsic apoptosis.[5] This compound triggers cell cycle arrest in the G0/G1 phase and alters the mitochondrial outer membrane potential.[5]

    A comparative study of 2'-hydroxy-4-methoxyacetophenone derived chalcones against various cancer cell lines revealed that specific substitutions on the B-ring are critical for potency.

    Compound IDB-ring SubstitutionCancer Cell LineIC50 (µM)Source
    LY-2 4-TrifluoromethylMCF-7 (Breast)4.61[4]
    LY-8 3,4-DichloroHT29 (Colorectal)7.82[4]
    LY-10 3-BromoA549 (Lung)9.00[4]
    DDC 4-HydroxyMCF-7 (Breast)~15 (approx.)[5]
    Doxorubicin Positive ControlMCF-7, HT29, A549< 1.0[4]

    Note: The data indicates that electron-withdrawing groups (e.g., -CF3, -Cl, -Br) on the B-ring can confer potent anticancer activity. These compounds also showed minimal inhibition of non-cancerous human dermal fibroblast cells (IC50 > 20 µM), suggesting a degree of selectivity.[4]

    Anti-inflammatory Activity

    The anti-inflammatory properties of these chalcones are well-documented, often linked to the inhibition of key inflammatory mediators.[2] A study comparing several 2'-hydroxy-4'-methoxychalcone derivatives found that 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) exhibited the most potent anti-inflammatory effects.[6][7]

    In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, 4',6'-DMC significantly reduced the production of nitric oxide (NO), prostaglandin E2 (PGE2), and other inflammatory cytokines.[6] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB signaling pathway.[6]

    CompoundKey Anti-inflammatory Effects in RAW264.7 cellsSource
    2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) Potent inhibitor of NO, PGE2, COX-2, and iNOS expression. Reduces NF-κB nuclear translocation.[6][7]
    2'-hydroxy-4,4'-dimethoxychalcone Inhibits inflammatory cytokine secretion.[2]
    2',4',6'-tris(methoxymethoxy)chalcone Possesses anti-inflammatory activity via the heme oxygenase 1-dependent pathway.[2]

    The presence of electron-donating hydroxy and methoxy groups on both rings is suggested to contribute to strong anti-inflammatory properties.[2]

    Acetylcholinesterase (AChE) Inhibitory Activity

    In the context of neurodegenerative diseases like Alzheimer's, inhibiting AChE is a key therapeutic strategy. A series of 2'-hydroxy-4',6'-dimethoxychalcones were synthesized and evaluated as human AChE inhibitors.[8][9]

    The study found that compounds with this A-ring substitution pattern generally showed higher activity compared to those with only a 2'-hydroxy group. The most potent derivatives featured halogen substituents on the B-ring.[8][9]

    | Compound | B-ring Substitution | AChE Inhibition IC50 (µM) | Source | | :--- | :--- | :--- | | Chalcone 1 | 2-Bromo | 40.2 |[8][9] | | Chalcone 2 | 4-Bromo | 43.1 |[8][9] | | Chalcone 3 | 4-Chloro | 49.6 |[8][9] | | Chalcone 4 | 2,4-Dichloro | 50.1 |[8][9] |

    Kinetic and molecular modeling studies suggest these compounds act as mixed-type inhibitors, interacting with both the peripheral anionic site and the gorge region of the AChE enzyme.[8][9]

    Consolidated Structure-Activity Relationship (SAR)

    Based on the comparative data, we can derive key SAR insights for chalcones based on the 2'-hydroxy-4',6'-dimethoxyacetophenone scaffold. The substitutions on the B-ring are the primary determinants of specific biological activity and potency.

    SAR cluster_A Core Scaffold (A-Ring) cluster_B B-Ring Substituents & Resulting Activity cluster_C Biological Outcome Core 2'-OH, 4'-MeO, 6'-MeO Chalcone EWGs Electron-Withdrawing Groups (e.g., -CF3, -Cl, -Br) HALs Halogens (e.g., -Br, -Cl at C2, C4) EDGs Electron-Donating Groups (e.g., -OH, -OMe) Anticancer Potent Anticancer Activity EWGs->Anticancer AChE Enhanced AChE Inhibition HALs->AChE AntiInflam Strong Anti-inflammatory Activity EDGs->AntiInflam

    Caption: SAR summary for 2'-hydroxy-4',6'-dimethoxychalcone derivatives.

    Experimental Protocols: A Self-Validating System

    To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols are essential.

    Protocol 1: Synthesis of a Representative Chalcone (Claisen-Schmidt Condensation)
    • Preparation: Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and a selected substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Catalysis: Cool the mixture in an ice bath. Slowly add an aqueous solution of potassium hydroxide (e.g., 50% w/v) dropwise while stirring vigorously. The base acts as the catalyst, and the low temperature helps control the reaction rate.

    • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a new, less polar spot indicates product formation.

    • Workup: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess KOH. This causes the chalcone product to precipitate.

    • Purification: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

    • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

    Protocol 2: In Vitro Anticancer Activity (MTT Assay)
    • Cell Culture: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized chalcones in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

    Conclusion and Future Directions

    Chalcones derived from 2'-hydroxy-4',6'-dimethoxyacetophenone represent a privileged scaffold in medicinal chemistry. The SAR data clearly indicates that the biological activity of these compounds can be finely tuned by modifying the substitution pattern on the B-ring.

    • For Anticancer Agents: Focus on introducing potent electron-withdrawing groups onto the B-ring.

    • For Anti-inflammatory Agents: The incorporation of electron-donating groups appears beneficial.

    • For AChE Inhibitors: Halogen substituents on the B-ring are a promising avenue for exploration.

    Future research should focus on optimizing these lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring their effects on other biological targets could uncover new therapeutic applications for this versatile class of molecules.

    References

    • Pop, O., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences. Available at: [Link]

    • Jo, S., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences. Available at: [Link]

    • Chiaradia, L. D., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry. Available at: [Link]

    • Sivanesan, S., et al. (2016). Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]

    • Yap, L., et al. (2018). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Proceedings of the 2nd International Conference on Pharmaceutical Research and Practice. Available at: [Link]

    • Ríos, M. Y., et al. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules. Available at: [Link]

    • Pontiki, E., et al. (2022). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules. Available at: [Link]

    • Jo, S., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells. PubMed. Available at: [Link]

    • de Almeida, J. F., et al. (2020). Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. FEMS Microbiology Letters. Available at: [Link]

    • Sivanesan, S., et al. (2016). Synthesis, Biological Evaluation and Molecular Modelling of 2'-Hydroxychalcones as Acetylcholinesterase Inhibitors. PubMed. Available at: [Link]

    • Odion, E. E., et al. (2021). Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'- dimethoxychalcone and 2,4,6. Journal of Chemical Society of Nigeria. Available at: [Link]

    • Hussein, A. A. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF CHALCONES DERIVATIVES FROM 4- HYDROXYACETOPHENONE AS A STARTING MATERIAL. ResearchGate. Available at: [Link]

    • Susanti VH, E. (2017). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'. ResearchGate. Available at: [Link]'

    • Kumar, G. V. (2021). Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. Natural Volatiles and Essential Oils. Available at: [Link]

    • Ingle, V. V. (2019). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. 'RESEARCH JOURNEY' International E- Research Journal. Available at: [Link]

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    A Comparative Guide to the Synthetic Routes of 5,7-Dimethoxyflavanone

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    5,7-Dimethoxyflavanone, a methoxylated derivative of pinocembrin, is a flavonoid of significant interest due to its potential pharmacological activities. The efficient synthesis of this compound is crucial for enabling further research into its biological properties and potential therapeutic applications. This guide provides a comprehensive comparison of the prevalent synthetic routes to 5,7-dimethoxyflavanone, with a focus on the widely employed Claisen-Schmidt condensation followed by intramolecular cyclization. We will delve into the mechanistic rationale behind experimental choices, compare reaction conditions and yields, and discuss alternative approaches, providing a valuable resource for chemists in the field of natural product synthesis and medicinal chemistry.

    Introduction

    Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton, forming a chromanone ring substituted with a phenyl group at the 2-position. 5,7-Dimethoxyflavanone, in particular, has garnered attention for its biological activities, which are influenced by the methoxy groups on the A-ring. The synthesis of this and other flavanones is a cornerstone of medicinal chemistry, allowing for the generation of derivatives and probes to explore their structure-activity relationships. This guide will provide an in-depth analysis of the primary synthetic strategies to obtain this valuable compound.

    Primary Synthetic Route: The Claisen-Schmidt Condensation and Intramolecular Cyclization

    The most common and well-established method for synthesizing 5,7-dimethoxyflavanone proceeds through a two-step sequence: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization to yield the flavanone.

    Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone via Claisen-Schmidt Condensation

    The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and a benzaldehyde to form a chalcone. In the synthesis of 5,7-dimethoxyflavanone, the key starting materials are 2',4'-dihydroxyacetophenone, which is subsequently methylated, or more directly, 2'-hydroxy-4',6'-dimethoxyacetophenone, and benzaldehyde.

    The mechanism involves the deprotonation of the α-carbon of the acetophenone by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

    Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

    A typical procedure involves the reaction of 2'-hydroxy-4',6'-dimethoxyacetophenone with benzaldehyde in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol or methanol.[1]

    • Dissolution: Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and benzaldehyde (1-1.2 equivalents) in ethanol.

    • Base Addition: Slowly add an aqueous solution of NaOH or KOH (typically 40-50%) to the stirred mixture at room temperature.

    • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: Pour the reaction mixture into cold water or onto crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

    • Purification: The crude 2'-hydroxy-4',6'-dimethoxychalcone can be purified by filtration, washing with water, and recrystallization from a suitable solvent like ethanol.

    Green Chemistry Approach: Solvent-Free Grinding

    In a move towards more environmentally benign methodologies, a solvent-free approach for the Claisen-Schmidt condensation has been developed. This method involves the grinding of the reactants with a solid base, which can lead to higher yields and shorter reaction times.

    Experimental Protocol: Solvent-Free Grinding for Chalcone Synthesis

    • Mixing: In a mortar, combine 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent), benzaldehyde (1 equivalent), and a solid base like powdered NaOH or KOH.

    • Grinding: Grind the mixture with a pestle for a specified time (e.g., 15-30 minutes) at room temperature.

    • Work-up and Purification: The work-up is similar to the conventional method, involving the addition of cold water, acidification, filtration, and recrystallization.

    Step 2: Intramolecular Cyclization of 2'-Hydroxy-4',6'-dimethoxychalcone

    The second and final step is the intramolecular cyclization of the 2'-hydroxy-4',6'-dimethoxychalcone intermediate to form the flavanone ring. This reaction is an intramolecular oxa-Michael addition, where the hydroxyl group of the chalcone attacks the β-carbon of the α,β-unsaturated ketone system. This cyclization can be catalyzed by either acid or base.

    Mechanism of Cyclization:

    Under basic conditions , the 2'-phenolic hydroxyl group is deprotonated to a phenoxide ion. This potent nucleophile then attacks the β-carbon of the enone system in a Michael-type addition, forming a six-membered ring. Subsequent protonation yields the flavanone.

    Under acidic conditions , the carbonyl oxygen of the chalcone is protonated, which activates the α,β-unsaturated system towards nucleophilic attack by the 2'-hydroxyl group. Tautomerization of the resulting enol leads to the flavanone product.

    Experimental Protocol: Acid-Catalyzed Cyclization

    • Dissolution: Dissolve the 2'-hydroxy-4',6'-dimethoxychalcone in a suitable solvent, such as ethanol or acetic acid.

    • Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]

    • Reaction: Reflux the reaction mixture for several hours (e.g., 8-12 hours). Monitor the reaction by TLC.

    • Work-up: After cooling, the reaction mixture is poured into ice-cold water to precipitate the flavanone.

    • Purification: The crude 5,7-dimethoxyflavanone is collected by filtration, washed with water, and purified by recrystallization from ethanol.

    Experimental Protocol: Base-Catalyzed Cyclization

    • Dissolution: Dissolve the 2'-hydroxy-4',6'-dimethoxychalcone in an appropriate solvent, such as ethanol or methanol.

    • Base Addition: Add a base, such as sodium acetate or piperidine.

    • Reaction: Reflux the mixture for a specified period, monitoring the reaction by TLC.

    • Work-up and Purification: The work-up and purification steps are similar to the acid-catalyzed method.

    Comparative Analysis of Synthetic Routes

    The choice of synthetic route and specific reaction conditions can significantly impact the overall yield, purity, and scalability of the synthesis of 5,7-dimethoxyflavanone.

    Parameter Route 1: Conventional Claisen-Schmidt & Acid-Catalyzed Cyclization Route 2: Grinding Claisen-Schmidt & Base-Catalyzed Cyclization Route 3: Palladium-Catalyzed Oxidative Cyclization
    Starting Materials 2'-hydroxy-4',6'-dimethoxyacetophenone, Benzaldehyde2'-hydroxy-4',6'-dimethoxyacetophenone, Benzaldehyde2'-Hydroxydihydrochalcone
    Key Reactions Base-catalyzed condensation, Acid-catalyzed intramolecular cyclization[1]Solvent-free base-catalyzed condensation, Base-catalyzed intramolecular cyclizationPalladium-catalyzed dehydrogenation and cyclization[2]
    Reported Yields Chalcone: Moderate to High; Flavanone: Variable, often moderateChalcone: High; Flavanone: Can be high depending on the baseModerate to high[2]
    Reaction Time Chalcone: 12-24 hours; Cyclization: 8-12 hoursChalcone: < 1 hour; Cyclization: VariableVariable, typically several hours
    Scalability GoodExcellent for chalcone stepMay be limited by catalyst cost and availability
    Green Chemistry Use of organic solventsSolvent-free chalcone synthesisUse of a heavy metal catalyst
    Purification Recrystallization, Column chromatography may be neededRecrystallizationColumn chromatography often required

    Alternative Synthetic Strategy: Palladium-Catalyzed Oxidative Cyclization

    A more recent development in flavonoid synthesis involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones.[2] This method offers a divergent route to both flavones and flavanones from a common precursor. For the synthesis of flavanones, the reaction is typically carried out in the presence of an oxidant like copper(II) acetate.[2] While this method provides a novel approach, it relies on a less readily available starting material (the dihydrochalcone) and utilizes a precious metal catalyst, which may be a consideration for large-scale synthesis.

    Characterization of 5,7-Dimethoxyflavanone

    Successful synthesis of 5,7-dimethoxyflavanone should be confirmed by a suite of analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals in the ¹H NMR spectrum include those for the two methoxy groups, the aromatic protons on both the A and B rings, and the characteristic signals for the protons at the C2 and C3 positions of the flavanone core.

    • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula.

    • Melting Point: A sharp and consistent melting point is an indicator of purity.

    Workflow Diagrams

    Synthetic_Workflow_Conventional cluster_chalcone Step 1: Claisen-Schmidt Condensation cluster_flavanone Step 2: Intramolecular Cyclization Acetophenone 2'-Hydroxy-4',6'- dimethoxyacetophenone Chalcone 2'-Hydroxy-4',6'- dimethoxychalcone Acetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Base NaOH or KOH in Ethanol Base->Chalcone Chalcone_ref 2'-Hydroxy-4',6'- dimethoxychalcone Catalyst Acid (H₂SO₄) or Base (NaOAc) Flavanone 5,7-Dimethoxyflavanone Catalyst->Flavanone Chalcone_ref->Flavanone

    Caption: Conventional two-step synthesis of 5,7-dimethoxyflavanone.

    Synthetic_Workflow_Green cluster_chalcone_green Step 1: Solvent-Free Condensation cluster_flavanone_green Step 2: Cyclization Acetophenone_g 2'-Hydroxy-4',6'- dimethoxyacetophenone Chalcone_g 2'-Hydroxy-4',6'- dimethoxychalcone Acetophenone_g->Chalcone_g Benzaldehyde_g Benzaldehyde Benzaldehyde_g->Chalcone_g Base_g Solid NaOH/KOH (Grinding) Base_g->Chalcone_g Chalcone_ref_g 2'-Hydroxy-4',6'- dimethoxychalcone Catalyst_g Acid or Base Flavanone_g 5,7-Dimethoxyflavanone Catalyst_g->Flavanone_g Chalcone_ref_g->Flavanone_g

    Sources

    A Researcher's Guide to Comparing the In Vitro Cytotoxicity of Chalcone Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of oncological research, the quest for novel therapeutic agents is relentless. Among the myriad of natural and synthetic compounds, chalcones (1,3-diaryl-2-propen-1-ones) have emerged as a "privileged scaffold" for drug development.[1][2] These precursors to all flavonoids are abundant in nature and their versatile chemical structure allows for extensive modification, making them a fertile ground for synthesizing derivatives with potent anticancer activities.[1][3] This guide provides a comparative analysis of the in vitro cytotoxicity of various chalcone derivatives against prominent cancer cell lines, delves into their mechanisms of action, and offers a robust, field-proven protocol for cytotoxicity assessment.

    Comparative Cytotoxicity: A Look at the Numbers

    The efficacy of a potential anticancer compound is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell proliferation by 50%.[4] A lower IC50 value signifies greater potency. The cytotoxic effects of chalcone derivatives are profoundly influenced by the nature and position of substituents on their aromatic rings (A and B).[1]

    Below is a comparative summary of IC50 values for several synthetic chalcone derivatives across common cancer cell lines, illustrating the impact of these structural modifications.

    Chalcone DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
    Diaryl ether derivative (25)MCF-7Breast3.44 ± 0.19[5]
    Diaryl ether derivative (25)HCT116Colon6.31 ± 0.27[5]
    Diaryl ether derivative (25)HepG2Liver4.64 ± 0.23[5]
    Bis-chalcone (5b)MCF-7Breast4.05 ± 0.96[6][7]
    Bis-chalcone (5a)MCF-7Breast7.87 ± 2.54[6][7]
    Prenylated chalcone (13)MCF-7Breast3.30 ± 0.92[7]
    Prenylated chalcone (12)MCF-7Breast4.19 ± 1.04[7]
    Benzenesulfonamide derivative (3e)HCT116Colon0.596 ± 0.165[8]
    Benzenesulfonamide derivative (3e)MCF-7Breast0.887 ± 0.130[8]

    Field Insights on Structure-Activity Relationship (SAR): The data reveals critical SAR trends. For instance, the introduction of heterocyclic rings, halogen substituents, or moieties like diaryl ether and sulfonamide can significantly enhance cytotoxic activity.[3][9][10] The benzenesulfonamide derivative (3e), with an IC50 value of 0.596 µM against HCT116 cells, demonstrates exceptional potency, highlighting how specific modifications can drastically improve the anticancer profile.[8] Conversely, the slightly different structures of bis-chalcones 5a and 5b result in a nearly two-fold difference in their activity against MCF-7 breast cancer cells, underscoring the subtle yet powerful influence of molecular architecture.[6][7]

    Unraveling the Mechanism: How Chalcones Induce Cancer Cell Death

    The anticancer effects of chalcones are not merely cytotoxic; they are multifaceted, targeting numerous cellular processes to halt cancer progression.[1][3] The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][11]

    1. Induction of Apoptosis: Chalcones can trigger both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. Many derivatives have been shown to:

    • Increase Reactive Oxygen Species (ROS): This oxidative stress can damage mitochondria.[3]

    • Modulate Bcl-2 Family Proteins: They decrease the levels of anti-apoptotic proteins like Bcl-2 and increase pro-apoptotic proteins like Bax.[12]

    • Activate Caspases: This leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[5][13]

    2. Cell Cycle Arrest: Chalcones can halt the division of cancer cells at various checkpoints, most commonly the G2/M phase.[11][14] This is often achieved by modulating the levels of key regulatory proteins:

    • Downregulation of Cyclins: Decreased levels of Cyclin B1 and Cyclin A prevent entry into mitosis.[14]

    • Inhibition of Cyclin-Dependent Kinases (CDKs): Reduced activity of kinases like Cdc2 (CDK1) is a common outcome.[14]

    • Upregulation of CDK Inhibitors: Proteins like p21 and p27 are often increased, putting the brakes on cell cycle progression.[14]

    Diagram: Chalcone-Induced G2/M Cell Cycle Arrest

    The following diagram illustrates the simplified signaling cascade leading to G2/M arrest induced by certain chalcone derivatives. Chalcones can induce DNA damage or other cellular stress, activating checkpoint kinases that ultimately inhibit the Cdc2/Cyclin B1 complex required for mitotic entry.

    Chalcone_Cell_Cycle_Arrest Chalcone Chalcone Derivative Stress Cellular Stress / DNA Damage Chalcone->Stress induces ATM_Chk2 ATM/Chk2 Pathway Activation Stress->ATM_Chk2 Cdc25C Cdc25C (Phosphatase) ATM_Chk2->Cdc25C inhibits G2_M_Arrest G2/M Phase Arrest ATM_Chk2->G2_M_Arrest leads to Cdc2_CyclinB Cdc2 / Cyclin B1 Complex (Active) Cdc25C->Cdc2_CyclinB activates Cdc2_CyclinB->G2_M_Arrest promotes Mitosis

    A simplified pathway showing chalcone-induced G2/M cell cycle arrest.

    Experimental Protocol: A Self-Validating System for Cytotoxicity Assessment

    To ensure trustworthy and reproducible results, a well-defined and controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[4]

    Rationale Behind the Method: The MTT assay measures the metabolic activity of cells. Viable cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a drug's cytotoxic effect.[4][15]

    Step-by-Step MTT Assay Protocol:

    • Cell Seeding (Day 1):

      • Causality: The initial cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An optimal density (e.g., 5,000-10,000 cells/well for adherent lines) must be determined for each cell line.

      • Procedure: Trypsinize and count cells. Seed the appropriate number of cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

    • Compound Treatment (Day 2):

      • Causality: A serial dilution of the chalcone derivative is necessary to generate a dose-response curve from which the IC50 can be calculated.[16] The use of a vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.

      • Procedure: Prepare a 2X concentrated serial dilution of the chalcone derivative in culture medium. Remove the old medium from the cells and add 100 µL of the corresponding drug dilution to each well. Include "cells only" (untreated) and "vehicle control" wells. Incubate for a predetermined period (typically 48 or 72 hours).[7]

    • MTT Incubation (Day 4/5):

      • Causality: This step allows viable cells to metabolize the MTT. The 4-hour incubation is a balance between allowing sufficient formazan production and preventing potential toxicity from the MTT reagent itself.[4][17]

      • Procedure: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.[4]

    • Formazan Solubilization:

      • Causality: The insoluble formazan crystals must be dissolved to allow for spectrophotometric measurement. DMSO is an effective solubilizing agent.[4]

      • Procedure: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 150 µL of DMSO to each well and gently shake the plate for 10 minutes to ensure complete dissolution.[4]

    • Data Acquisition and Analysis:

      • Causality: The absorbance of the colored solution is directly proportional to the number of viable cells. By comparing the absorbance of treated wells to the control wells, the percentage of cell viability can be calculated.

      • Procedure: Measure the absorbance at 570 nm using a microplate reader.

      • Calculation:

        • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

        • Plot % Viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[18]

    Diagram: MTT Assay Experimental Workflow

    MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate Incubate1 Incubate Overnight (Allow Attachment) Seed->Incubate1 Treat Treat with Serial Dilutions of Chalcone Derivative Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours (Formazan Formation) Add_MTT->Incubate3 Solubilize Aspirate Medium & Add DMSO to Solubilize Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

    A step-by-step workflow for determining IC50 values using the MTT assay.

    Conclusion and Future Outlook

    Chalcone derivatives represent a highly promising class of compounds in the development of novel anticancer agents.[1] Their synthetic tractability allows for the fine-tuning of their chemical structures to optimize potency and selectivity.[3] The comparative data clearly indicates that specific modifications can yield derivatives with sub-micromolar efficacy against various cancer cell lines. The primary mechanisms of action, involving the induction of apoptosis and cell cycle arrest, target fundamental processes of cancer cell survival and proliferation.[10]

    Future research should focus on developing derivatives with improved selectivity for cancer cells over normal cells to minimize potential side effects, a crucial limitation for some current chalcones.[12] While in vitro cytotoxicity assays are an indispensable first step, promising candidates must be advanced to more complex in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context. The continued exploration of this versatile chemical scaffold holds significant potential for the future of cancer therapy.

    References

    • Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

    • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]

    • Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central. [Link]

    • Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. PubMed Central. [Link]

    • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. NIH. [Link]

    • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PMC - PubMed Central. [Link]

    • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. PMC - NIH. [Link]

    • Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. PubMed. [Link]

    • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

    • Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. [Link]

    • MTT assay to determine the IC50 value of the different drugs and... ResearchGate. [Link]

    • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. MDPI. [Link]

    • Synthesis, Anticancer Activity, and Apoptosis Mechanism of Some Chalcone Derivatives. AIP Publishing. [Link]

    • A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. African Journal of Biomedical Research. [Link]

    • Structure- anticancer activity relationship of chalcone compounds. ResearchGate. [Link]

    • Cell cycle arrest and apoptosis induced by chalcones in... ResearchGate. [Link]

    • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

    • In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

    • (PDF) In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. ResearchGate. [Link]

    • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

    • A Review on Mechanisms of Anti Tumor Activity of Chalcones. Ingenta Connect. [Link]

    • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. NIH. [Link]

    • Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model. ProQuest. [Link]

    • Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling. PMC - PubMed Central. [Link]

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    A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone and Its Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of drug discovery and materials science, the meticulous characterization of molecular architecture is paramount. For researchers engaged with phenolic compounds, particularly those with the 1,3-diarylpropan-1-one scaffold, a profound understanding of their spectroscopic signatures is not merely academic—it is a critical determinant of research and development success. This guide provides a comprehensive spectroscopic comparison of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone and its carefully selected analogues. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to discern subtle structural variations and predict molecular behavior.

    The choice of spectroscopic analysis is foundational to establishing a compound's identity and purity. Each technique probes a different aspect of molecular structure, and when used in concert, they provide a holistic and self-validating picture. In this guide, we will not only present the spectral data but also elucidate the causal relationships between chemical structure and spectroscopic output, a cornerstone of robust scientific inquiry.

    The Core Compound and Its Chosen Analogues: A Rationale

    The subject of our investigation, this compound, serves as our reference. Its analogues for this comparative study have been selected to illustrate the systematic impact of hydroxyl and methoxy group substitution on the spectroscopic properties. The chosen analogues are prominent chalcones, which are biogenetic precursors to flavonoids and possess a related α,β-unsaturated ketone system. This structural relationship provides a fertile ground for spectroscopic comparison.

    dot graph "Chemical_Structures" { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; "Parent Compound" [label="this compound"]; "Analogue 1" [label="2'-Hydroxy-4',6'-dimethoxychalcone"]; "Analogue 2" [label="2'-Hydroxy-4'-methoxychalcone"]; "Analogue 3" [label="2',4'-Dihydroxychalcone"]; "Analogue 4" [label="2',4',6'-Trihydroxychalcone"];

    "Parent Compound" -- "Analogue 1" [color="#4285F4"]; "Parent Compound" -- "Analogue 2" [color="#EA4335"]; "Parent Compound" -- "Analogue 3" [color="#FBBC05"]; "Parent Compound" -- "Analogue 4" [color="#34A853"]; } dot Figure 1: Chemical structures of the parent compound and its selected analogues.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

    NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

    ¹H NMR Spectroscopy: Probing the Proton Environment

    In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups have the opposite effect.

    Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

    CompoundAromatic Protons (Ring A)Aromatic Protons (Ring B)Vinylic Protons (Hα, Hβ)Methoxy ProtonsHydroxyl ProtonsMethylene Protons (-CH₂-)
    This compound~6.0-6.2 (m)~7.2-7.4 (m)-~3.8 (s)~13.5 (s)~4.3 (s)
    2'-Hydroxy-4',6'-dimethoxychalcone~5.9-6.1 (m)~7.3-7.6 (m)~7.8 (d), ~8.1 (d)~3.9 (s)~14.0 (s)-
    2'-Hydroxy-4'-methoxychalcone~6.4-7.9 (m)~7.3-7.6 (m)~7.7 (d), ~8.0 (d)~3.8 (s)~12.8 (s)-
    2',4'-Dihydroxychalcone~6.3-7.8 (m)~7.2-7.5 (m)~7.7 (d), ~7.9 (d)-~13.0 (s), ~9.8 (s)-
    2',4',6'-Trihydroxychalcone~5.9 (s)~7.2-7.6 (m)~7.8 (d), ~8.1 (d)-~14.2 (s), ~9.5 (s), ~6.0 (s)-

    Expert Insights:

    • Intramolecular Hydrogen Bonding: The highly deshielded phenolic proton (δ > 12 ppm) in all the 2'-hydroxy analogues is a clear indication of strong intramolecular hydrogen bonding with the carbonyl oxygen.[1] This is a characteristic feature of 2'-hydroxychalcones and related compounds.

    • Vinylic Protons: In the chalcone analogues, the vinylic protons (Hα and Hβ) appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming their trans configuration.[1] The chemical shift of these protons is influenced by the substituents on both aromatic rings.

    • Substitution Pattern on Ring A: The number and position of substituents on the 2'-hydroxyphenyl ring (Ring A) significantly affect the chemical shifts of its aromatic protons. For instance, the two aromatic protons in the symmetrically substituted 2',4',6'-trihydroxychalcone appear as a singlet, while the less symmetric substitution in 2'-hydroxy-4'-methoxychalcone leads to a more complex multiplet pattern.

    ¹³C NMR Spectroscopy: Mapping the Carbon Framework

    ¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The chemical shift of a carbon atom is influenced by the hybridization and the electronegativity of the atoms attached to it.

    Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

    CompoundCarbonyl Carbon (C=O)Vinylic Carbons (Cα, Cβ)Aromatic CarbonsMethoxy CarbonsMethylene Carbon (-CH₂-)
    This compound~204-~91-165~55~49
    2'-Hydroxy-4',6'-dimethoxychalcone~192~125, ~144~91-165~55-
    2'-Hydroxy-4'-methoxychalcone~193~122, ~145~101-164~55-
    2',4'-Dihydroxychalcone~192~122, ~145~103-165--
    2',4',6'-Trihydroxychalcone~192~125, ~144~95-165--

    Expert Insights:

    • Carbonyl Chemical Shift: The carbonyl carbon of the parent compound is significantly downfield (~204 ppm) compared to its chalcone analogues (~192-193 ppm). This is due to the lack of conjugation of the carbonyl group with a double bond in the parent compound.

    • Effect of Substituents: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the hydroxyl and methoxy substituents. The carbons bearing these groups are shielded (shifted upfield) due to the electron-donating nature of the oxygen atom.

    Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

    IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the functional groups present.

    Table 3: Key IR Absorption Frequencies (cm⁻¹)

    CompoundO-H Stretch (Phenolic)C-H Stretch (Aromatic)C=O Stretch (Ketone)C=C Stretch (Aromatic/Vinylic)C-O Stretch (Ether/Phenol)
    This compound~3400 (broad)~3100-3000~1630~1600, ~1450~1250-1050
    2'-Hydroxy-4',6'-dimethoxychalcone~3450 (broad)~3100-3000~1625~1600, ~1570~1250-1050
    2'-Hydroxy-4'-methoxychalcone~3400 (broad)~3100-3000~1635~1605, ~1575~1260-1030
    2',4'-Dihydroxychalcone~3350 (broad)~3100-3000~1630~1610, ~1580~1270-1020
    2',4',6'-Trihydroxychalcone~3300 (very broad)~3100-3000~1620~1600, ~1560~1280-1000

    Expert Insights:

    • Carbonyl Stretching Frequency: The position of the strong C=O stretching band is diagnostic. In 2'-hydroxychalcones, the intramolecular hydrogen bond lowers the C=O stretching frequency to around 1620-1635 cm⁻¹, compared to a typical unconjugated ketone which appears at a higher frequency.

    • Hydroxyl Stretching: The broad O-H stretching band in the region of 3300-3500 cm⁻¹ is characteristic of the phenolic hydroxyl groups and is broadened due to hydrogen bonding.

    • Conjugation Effects: The C=C stretching vibrations of the aromatic rings and the vinylic double bond in the chalcones appear in the 1610-1450 cm⁻¹ region. The extent of conjugation can influence the exact position and intensity of these bands.

    Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

    Table 4: UV-Vis Absorption Maxima (λ_max in nm)

    CompoundBand I (π → π)Band II (n → π)
    This compound~285, ~330-
    2'-Hydroxy-4',6'-dimethoxychalcone~370~270
    2'-Hydroxy-4'-methoxychalcone~350~250
    2',4'-Dihydroxychalcone~368~261
    2',4',6'-Trihydroxychalcone~375~275

    Expert Insights:

    • Chalcone Chromophore: Chalcones typically exhibit two major absorption bands in their UV-Vis spectra.[2] Band I, appearing at a longer wavelength (340-390 nm), is attributed to the π → π* transition of the cinnamoyl system.[2] Band II, at a shorter wavelength (220-270 nm), arises from the benzoyl system.[2]

    • Effect of Auxochromes: The hydroxyl and methoxy groups act as auxochromes, causing a bathochromic (red) shift in the absorption maxima. This effect is more pronounced with an increasing number of these electron-donating groups, as seen in the shift of Band I from 2'-hydroxy-4'-methoxychalcone to 2',4',6'-trihydroxychalcone.

    Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

    Table 5: Key Mass Spectrometry Data (m/z)

    CompoundMolecular Ion [M]⁺Key Fragment Ions
    This compound272181 [M - C₇H₇]⁺, 91 [C₇H₇]⁺
    2'-Hydroxy-4',6'-dimethoxychalcone284181 [M - C₈H₇O]⁺, 103 [C₈H₇O]⁺
    2'-Hydroxy-4'-methoxychalcone254151 [M - C₈H₇O]⁺, 103 [C₈H₇O]⁺
    2',4'-Dihydroxychalcone240137 [M - C₈H₇O]⁺, 103 [C₈H₇O]⁺
    2',4',6'-Trihydroxychalcone256153 [M - C₈H₇O]⁺, 103 [C₈H₇O]⁺

    Expert Insights:

    • Molecular Ion Peak: The molecular ion peak provides the molecular weight of the compound.

    • Fragmentation Patterns: The fragmentation of these compounds is often initiated by cleavage of the bonds adjacent to the carbonyl group. In chalcones, retro-Diels-Alder reactions are also common fragmentation pathways. The specific fragmentation pattern is highly dependent on the substitution pattern of the aromatic rings.[3] For instance, the presence of methoxy groups often leads to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

    Experimental Protocols

    To ensure the reproducibility and validity of the presented data, the following are detailed protocols for the acquisition of the spectroscopic data.

    NMR Spectroscopy
    • Sample Preparation:

      • Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

      • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

      • Transfer the solution to a standard 5 mm NMR tube.

      • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Instrument Setup:

      • Insert the NMR tube into the spectrometer's probe.

      • Lock onto the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal homogeneity.

      • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Data Acquisition:

      • Set the appropriate spectral width, acquisition time, and relaxation delay.

      • For ¹H NMR, a single scan may be sufficient for concentrated samples, while for ¹³C NMR or dilute samples, multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

    • Data Processing:

      • Apply a Fourier transform to the acquired free induction decay (FID).

      • Phase the resulting spectrum.

      • Perform baseline correction.

      • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

      • Reference the spectrum to the internal standard.

    IR Spectroscopy (Attenuated Total Reflectance - ATR)
    • Sample Preparation:

      • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Instrument Setup:

      • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Data Acquisition:

      • Place a small amount of the solid sample onto the ATR crystal.

      • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

      • Collect the sample spectrum.

    • Data Processing:

      • The software will automatically perform the background subtraction.

      • Label the significant peaks in the spectrum.

    UV-Vis Spectroscopy
    • Sample Preparation:

      • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) of a known concentration.

      • Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer.

    • Instrument Setup:

      • Fill a cuvette with the pure solvent to be used as a blank.

      • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Data Acquisition:

      • Rinse the sample cuvette with the solution to be analyzed, then fill it.

      • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-600 nm).

    • Data Processing:

      • The software will automatically subtract the baseline.

      • Identify the wavelength of maximum absorbance (λ_max) for each absorption band.

    Mass Spectrometry (Electron Ionization - EI)
    • Sample Introduction:

      • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionization:

      • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

    • Mass Analysis:

      • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detection:

      • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • Data Interpretation:

      • Identify the molecular ion peak.

      • Analyze the fragmentation pattern to deduce the structure of the fragment ions, which can provide valuable information about the molecule's structure.

    Conclusion

    This comprehensive guide has provided a detailed spectroscopic comparison of this compound and its analogues. By systematically examining their NMR, IR, UV-Vis, and MS data, we have highlighted the key spectral features that are characteristic of this class of compounds and demonstrated how subtle changes in their chemical structure are reflected in their spectra. The provided experimental protocols offer a framework for obtaining high-quality, reproducible data. It is our hope that this guide will serve as a valuable resource for researchers in the field, enabling them to confidently characterize these and related molecules and to accelerate their research and development efforts.

    References

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    • Deliorman-Orhan, D., & Küpeli, E. (2011). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 36(4), 209-222.
    • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 30(2), 60-71.
    • Solcaniova, E., Toma, S., & Fiedlerova, A. (1980). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 14(3), 180-183.
    • Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7159-7176.
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    • SpectraBase. (n.d.). 2'-Hydroxy-4-methoxychalcone. Retrieved from [Link]

    • Hassan, A. S., et al. (2022). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Plants, 11(15), 1947.
    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5712116, (E)-2'-Hydroxy-3,4-dimethoxychalcone. Retrieved from [Link]

    • ResearchGate. (n.d.). The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. Retrieved from [Link]

    • ResearchGate. (n.d.). The specific fragmentation process of chalcone flavonoids, take 2′,4′-dihydroxychalcone for example. Retrieved from [Link]

    • ResearchGate. (2020). Synthesis, Characterization, Spectroscopic, DFT and Molecular Docking Studies of 3-(3,4-Dihydroxyphenyl)-1-Phenyl-3-(Phenylamino)Propan-1-One.
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    • Itagaki, Y., Kurokawa, T., Sasaki, S., Chang, C. T., & Chen, F. C. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543.
    • MDPI. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments.
    • ResearchGate. (n.d.). The chemical shifts (ppm) and coupling constants J (Hz) of chalcones. Retrieved from [Link]

    • Hassan, A. S., et al. (2022). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Plants, 11(15), 1947.
    • Permana, A. D., et al. (2021). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Molecules, 26(2), 433.
    • World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
    • ResearchGate. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones.
    • Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS.
    • Portet, B., et al. (2008). Analysis of minor flavonoids in Piper hostmannianum var. berbicense using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry.
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    • JETIR. (n.d.).
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    • MDPI. (2023). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling.
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    A Senior Application Scientist’s Comparative Guide: DPPH vs. ABTS Assay for Antioxidant Capacity of Synthesized Flavonoids

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers and drug development professionals, accurately quantifying the antioxidant capacity of novel synthesized flavonoids is a critical step in evaluating their therapeutic potential. Among the plethora of available methods, the DPPH and ABTS assays are the most frequently employed due to their simplicity, speed, and reliability. However, the choice between them is not arbitrary. Their underlying chemistries, reaction kinetics, and sensitivities differ in ways that can significantly impact experimental outcomes.

    This guide provides an in-depth, objective comparison of the DPPH and ABTS assays, grounded in established scientific principles and experimental data. Our goal is to move beyond mere protocol recitation and explain the causality behind experimental choices, empowering you to select the most appropriate assay for your specific flavonoid compounds and research objectives.

    Core Principles and Reaction Mechanisms

    Both assays are spectrophotometric and rely on the ability of an antioxidant to reduce a stable radical, leading to a quantifiable color change. The fundamental difference, however, lies in the nature of the radical and the primary reaction mechanism.

    The DPPH Assay: A Hydrogen Atom Transfer-Centric Method

    The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay utilizes a stable, commercially available free radical, DPPH•. In its radical form, DPPH• has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[1][2] When a flavonoid—or any antioxidant (AH)—donates a hydrogen atom, the DPPH• is reduced to its non-radical form, DPPH-H, a pale yellow hydrazine.[3] This reduction is directly proportional to the antioxidant activity of the sample.[1] While primarily driven by Hydrogen Atom Transfer (HAT), the reaction can also proceed via Single Electron Transfer (SET).[4]

    The ABTS Assay: A Versatile Single Electron Transfer-Based Method

    The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation, ABTS•+.[3] This is achieved by reacting ABTS salt with a strong oxidizing agent, such as potassium persulfate.[3] The resulting radical has a distinct blue-green color with a maximum absorbance at a longer wavelength, typically 734 nm. Antioxidants in the sample reduce the ABTS•+, causing the solution to become colorless.[5] This decolorization is measured as a decrease in absorbance. The primary reaction mechanism is a Single Electron Transfer (SET), though HAT can also occur.[4][5]

    Diagram: Fundamental Reaction Mechanisms

    Antioxidant_Mechanisms cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_radical DPPH• (Violet) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced H• donation Flavonoid_H Flavonoid-OH Flavonoid_H->DPPH_reduced ABTS_radical ABTS•+ (Blue-Green) ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced e⁻ donation Flavonoid_e Flavonoid-OH Flavonoid_e->ABTS_reduced

    Caption: Reaction of a flavonoid antioxidant with DPPH• and ABTS•+ radicals.

    Head-to-Head Comparison for Flavonoid Analysis

    The decision to use DPPH or ABTS should be informed by the specific structural and solubility properties of your synthesized flavonoids.

    FeatureDPPH AssayABTS AssaySenior Scientist's Insight for Flavonoid Research
    Primary Mechanism Hydrogen Atom Transfer (HAT) / Electron Transfer (ET)Single Electron Transfer (SET)Flavonoids can act via both mechanisms. Comparing results from both assays can provide deeper insight into the antioxidant behavior of your compound.
    Radical Solubility Lipophilic (soluble in organic solvents only)[6]Lipophilic & Hydrophilic (soluble in organic and aqueous media)[6]Crucial for synthesized flavonoids. ABTS is far more versatile, accommodating flavonoids with a wide range of polarities. DPPH is limited to compounds soluble in alcohols.
    pH Sensitivity Activity is significantly lower in acidic pH.Stable over a wide pH range.ABTS is the superior choice for studying antioxidant activity under physiological pH conditions (e.g., using PBS buffer) or in acidic media.
    Steric Hindrance The radical site is sterically hindered by phenyl groups, which can limit reaction with bulky flavonoids.[6]The radical is more accessible, allowing for reaction with a broader range of flavonoid structures.If your synthesized flavonoid is a large, complex molecule, the ABTS assay is more likely to give a true reflection of its antioxidant potential.
    Color Interference Absorbance at ~517 nm can be skewed by colored compounds (e.g., yellow flavonoids, anthocyanins).[2]Absorbance at a longer wavelength (~734 nm) significantly reduces interference from colored samples.[3]For any flavonoid that forms a colored solution, ABTS is the more reliable and trustworthy method.
    Reaction Kinetics Slower reaction, may require ≥30 minutes to reach a steady state.[7]Faster reaction, typically reaching completion within 5-10 minutes.The rapid kinetics of ABTS makes it more suitable for high-throughput screening applications.
    Radical Preparation Radical is stable and commercially available; dissolve and use.Radical must be generated in-house (e.g., via reaction with potassium persulfate) 12-16 hours prior to the assay.[4]DPPH offers greater convenience for immediate use, while ABTS requires advance planning.

    Quantitative Data: A Tale of Two Assays

    The antioxidant capacity, often expressed as an IC50 value (the concentration required to scavenge 50% of radicals), can differ significantly between the two assays for the same compound. A lower IC50 value indicates higher antioxidant activity.

    Phenolic CompoundClassDPPH IC50 (µM)ABTS IC50 (µM)Key Observation
    Quercetin Flavonoid5.4~3.1ABTS often shows higher activity (lower IC50) due to faster kinetics and better radical accessibility.[3]
    (+)-Catechin Flavonoid8.2~5.2Consistent trend of higher apparent activity in the ABTS assay.[3]
    Rutin Flavonoid11.5~7.7*The bulky sugar moiety in Rutin may experience less steric hindrance with the ABTS radical.[3]
    Ferulic Acid Phenolic Acid19.38.8The difference can be particularly pronounced for phenolic acids.[3]

    *Note: Some literature data is reported in µg/mL and has been converted to µM for a more direct comparison, assuming standard molar masses. The general trend is what's important.

    These data underscore a critical point: IC50 values are assay-dependent and should not be compared directly across different methods. The ABTS assay generally appears more sensitive, often yielding lower IC50 values for the same flavonoid.[3]

    Validated Experimental Protocols

    Adherence to a standardized, validated protocol is paramount for generating reproducible and trustworthy data. The following are robust, field-proven methodologies.

    Diagram: Comparative Experimental Workflow

    Assay_Workflow cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow d_start Start d1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) d_start->d1 d2 Prepare Flavonoid Dilutions & Standard (e.g., Trolox) d1->d2 d3 Mix Sample/Standard with DPPH Solution d2->d3 d4 Incubate in Dark (e.g., 30 min at RT) d3->d4 d5 Measure Absorbance at ~517 nm d4->d5 d_end Calculate % Inhibition & IC50 Value d5->d_end a_start Start (12-16h Prior) a1 Prepare ABTS•+ Stock: Mix ABTS + K2S2O8 a_start->a1 a2 Incubate Stock in Dark (12-16 hours) a1->a2 a_day_of Day of Assay a2->a_day_of a3 Prepare Working Solution: Dilute Stock to Abs ~0.7 a_day_of->a3 a4 Prepare Flavonoid Dilutions & Standard (e.g., Trolox) a3->a4 a5 Mix Sample/Standard with ABTS•+ Solution a4->a5 a6 Incubate (e.g., 6 min at RT) a5->a6 a7 Measure Absorbance at ~734 nm a6->a7 a_end Calculate % Inhibition & IC50/TEAC a7->a_end

    Caption: Side-by-side workflow for the DPPH and ABTS antioxidant assays.

    Protocol 1: DPPH Radical Scavenging Assay

    This protocol is designed as a self-validating system, incorporating necessary controls for trustworthy results.

    • Reagent Preparation:

      • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of spectrophotometric-grade methanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh weekly.[8]

      • Flavonoid Sample Solutions: Prepare a stock solution of your synthesized flavonoid in a suitable solvent (e.g., methanol, DMSO) and create a series of dilutions (e.g., 1 to 200 µg/mL).

      • Standard Solution (Trolox/Ascorbic Acid): Prepare a series of dilutions of a known antioxidant standard using the same concentration range as your samples.

    • Assay Procedure:

      • Pipette 1.0 mL of the 0.1 mM DPPH solution into a set of test tubes.

      • Add 1.0 mL of your flavonoid dilution (or standard/solvent blank) to the corresponding tubes.

      • Control: A tube containing 1.0 mL of DPPH solution and 1.0 mL of the solvent (e.g., methanol) serves as the negative control.

      • Blank: A tube containing 1.0 mL of the highest concentration flavonoid sample and 1.0 mL of methanol serves as the sample blank to correct for any intrinsic color.

      • Vortex all tubes thoroughly.

      • Incubate the tubes in complete darkness at room temperature for 30 minutes.[8]

    • Data Acquisition & Calculation:

      • Measure the absorbance (A) of each solution at 517 nm using a spectrophotometer.

      • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

      • Plot the % Inhibition against the concentration of your flavonoid and standard.

      • Determine the IC50 value (the concentration required to achieve 50% inhibition) from the graph using linear regression.

    Protocol 2: ABTS Radical Cation Decolorization Assay

    This protocol includes the critical radical generation step.

    • Reagent Preparation:

      • ABTS•+ Radical Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes (1:1 ratio).[4]

      • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[4] This stock solution is stable for several days when stored in the dark at 4°C.

      • ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with a suitable buffer (e.g., Phosphate Buffered Saline pH 7.4) or solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.020 at 734 nm.[4] This is a critical step for assay consistency.

      • Flavonoid Sample & Standard Solutions: Prepare serial dilutions as described in the DPPH protocol.

    • Assay Procedure:

      • Pipette 2850 µL of the ABTS•+ working solution into a cuvette.

      • Record the initial absorbance (A_initial) at 734 nm.

      • Add 150 µL of your flavonoid dilution (or standard/solvent blank) to the cuvette and mix quickly.

      • Incubate at room temperature for exactly 6 minutes.

      • Record the final absorbance (A_final) at 734 nm.

    • Data Acquisition & Calculation:

      • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_initial - A_final) / A_initial] * 100

      • Determine the IC50 value as described for the DPPH assay.

      • Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is calculated by dividing the slope of the linear regression curve for the sample by the slope of the curve for the Trolox standard.

    Conclusion and Authoritative Recommendations

    Neither the DPPH nor the ABTS assay is universally superior; the scientifically sound choice is dictated by the specific context of your research.

    • Choose the DPPH assay for rapid, convenient screening of pure, non-polar, and non-colored synthesized flavonoids that are readily soluble in organic solvents like methanol. Its simplicity is an advantage when radical generation is a logistical constraint.[1][6]

    • Choose the ABTS assay for a more biologically relevant and versatile assessment. It is the authoritative choice for flavonoids that are water-soluble, colored, or have large, sterically bulky structures.[5] Its stability across a range of pH values makes it indispensable for studies aiming to mimic physiological conditions.

    For a comprehensive and robust characterization of a novel flavonoid's antioxidant profile, the most rigorous scientific approach is to employ both assays in parallel. [3] Discrepancies in the results are not indicative of error but rather provide deeper insight into the compound's reactivity, preferred mechanism (HAT vs. SET), and structural limitations, thereby enriching the overall understanding of its potential as a therapeutic agent.

    References

    • National Center for Biotechnology Information (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link]

    • E3S Web of Conferences (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Available from: [Link]

    • MDPI (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Available from: [Link]

    • ResearchGate (2016). How does the difference happen between ABTS and DPPH radical scavenging activity?. Available from: [Link]

    • G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]

    • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]

    • National Center for Biotechnology Information (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Available from: [Link]

    • MDPI (2023). DPPH Radical Scavenging Assay. Available from: [Link]

    • National Center for Biotechnology Information (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]

    • OMICS International. Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Available from: [Link]

    • National Center for Biotechnology Information (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Available from: [Link]

    • MDPI (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available from: [Link]

    • ResearchGate (2014). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Available from: [Link]

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    A Senior Application Scientist's Guide to Base Catalysts in Claisen-Schmidt Condensation of Substituted Acetophenones

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, is a pivotal reaction in the synthesis of chalcones and their derivatives. These α,β-unsaturated ketones are not only crucial intermediates in the biosynthesis of flavonoids but also a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] The choice of base catalyst in this reaction is a critical parameter that profoundly influences reaction efficiency, yield, and the purity of the final product.

    This guide provides an in-depth comparison of various base catalysts for the Claisen-Schmidt condensation of substituted acetophenones, supported by experimental data. We will delve into the nuances of catalyst selection, the impact of substituents on reactivity, and provide detailed, field-proven experimental protocols.

    The Heart of the Reaction: Understanding the Base-Catalyzed Mechanism

    The Claisen-Schmidt condensation is a type of crossed-aldol condensation between an enolizable ketone (in this case, a substituted acetophenone) and a non-enolizable aromatic aldehyde.[2] The reaction proceeds via a three-step mechanism catalyzed by a base:

    • Enolate Formation: The base abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion. The stability of this enolate is a key determinant of the reaction rate.

    • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.

    • Dehydration: The alkoxide intermediate is protonated by the solvent (often an alcohol) to form a β-hydroxy ketone, which then readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone.

    Claisen_Schmidt_Mechanism Acetophenone Substituted Acetophenone Enolate Enolate Ion Acetophenone->Enolate Aldehyde Aromatic Aldehyde Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Base Base (e.g., OH⁻) Base->Acetophenone Deprotonation Enolate->Aldehyde Nucleophilic Attack BetaHydroxy β-Hydroxy Ketone Alkoxide->BetaHydroxy Protonation Chalcone Chalcone (α,β-Unsaturated Ketone) BetaHydroxy->Chalcone Dehydration (-H₂O)

    Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

    A Comparative Analysis of Base Catalysts

    The choice of base catalyst is critical and can be broadly categorized into homogeneous and heterogeneous systems.

    Homogeneous Base Catalysts: The Traditional Workhorses

    Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly employed homogeneous catalysts in the Claisen-Schmidt condensation.[3] They are inexpensive, readily available, and often provide good to excellent yields.

    Performance Comparison: NaOH vs. KOH

    While both are strong bases, empirical evidence suggests that KOH often provides superior yields and higher purity products.[4] The larger size of the potassium ion (K⁺) compared to the sodium ion (Na⁺) can influence the solubility and reactivity of the intermediate salts, potentially leading to a more favorable reaction equilibrium.

    Solvent-Free Grinding: A Greener Approach

    A facile and environmentally friendly approach involves the solvent-free grinding of reactants with a solid base catalyst.[5] This method often leads to shorter reaction times and high yields. A comparative study on the condensation of cycloalkanones with benzaldehydes demonstrated that solid NaOH (20 mol%) provided a higher yield (98%) in a shorter time (5 minutes) compared to solid KOH (85% yield in 5 minutes) under solvent-free grinding conditions.[6][7]

    Table 1: Comparison of NaOH and KOH in Claisen-Schmidt Condensation

    Acetophenone DerivativeAldehydeCatalyst (mol%)SolventReaction TimeYield (%)Reference
    CyclohexanoneBenzaldehydeNaOH (20)None (Grinding)5 min98[6][7]
    CyclohexanoneBenzaldehydeKOH (20)None (Grinding)5 min85[6][7]
    AcetophenoneBenzaldehydeNaOH (100)Ethanol2-3 hours75-90[8]
    2-HydroxyacetophenoneBenzaldehydeKOH (catalytic)EthanolNot specified93-97[9]
    Heterogeneous Base Catalysts: The Modern, Sustainable Choice

    In recent years, there has been a significant shift towards the use of heterogeneous catalysts to address the environmental concerns associated with homogeneous systems, such as catalyst separation and waste generation.

    Hydrotalcites (Layered Double Hydroxides - LDHs)

    Hydrotalcites are a class of anionic clays that have emerged as highly effective and reusable solid base catalysts for the Claisen-Schmidt condensation.[10] Their catalytic activity stems from the basic sites generated upon calcination and rehydration. The layered structure and tunable basicity of hydrotalcites make them versatile catalysts for this transformation. Calcined Zn-Al hydrotalcites have shown to be active in the synthesis of chalcones and flavanones from 2'-hydroxy acetophenone and benzaldehyde.[10]

    Other Solid Bases

    Other solid bases, such as sodium impregnated on activated chicken eggshells (Na-ACE), have also been successfully employed, demonstrating the potential of waste-derived materials in catalysis.[11]

    The Influence of Substituents: A Deeper Dive into Reactivity

    The electronic nature of the substituents on both the acetophenone and the aromatic aldehyde plays a crucial role in the outcome of the Claisen-Schmidt condensation.[9]

    Substituents on the Acetophenone Ring

    The acidity of the α-protons of the acetophenone is a key factor in enolate formation.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) increase the acidity of the α-protons, facilitating enolate formation and often leading to higher yields, although sometimes requiring longer reaction times.[11]

    • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (-OCH₃) can also lead to high yields.[11] The overall electronic effect on the stability of the enolate and the reactivity of the carbonyl group determines the reaction's success.

    Substituents on the Aromatic Aldehyde

    The electrophilicity of the carbonyl carbon of the aldehyde influences the rate of the nucleophilic attack by the enolate.

    • Electron-Donating Groups (EDGs): Benzaldehydes with EDGs have been reported to give higher yields in some systems.[4]

    • Electron-Withdrawing Groups (EWGs): In other cases, EWGs on the benzaldehyde have been shown to accelerate the reaction and provide slightly higher yields.[4] The specific combination of substituents on both reactants and the choice of catalyst ultimately dictates the reaction efficiency.

    Table 2: Effect of Substituents on Chalcone Synthesis

    Acetophenone DerivativeAldehyde DerivativeCatalystYield (%)ObservationsReference
    4-Aminoacetophenone4-HydroxybenzaldehydeNa-ACEHighEDG on acetophenone gives high yield.[11]
    4-Nitroacetophenone4-HydroxybenzaldehydeNa-ACEHighEWG on acetophenone gives high yield.[11]
    Acetophenone4-MethoxybenzaldehydeNa-ACE65Methoxy group on benzaldehyde gives moderate yield.[11]
    4-Methoxyacetophenone4-NitrobenzaldehydeNaOHNot specifiedReaction did not proceed with a base catalyst.[12]

    Field-Proven Experimental Protocols

    The following protocols provide detailed, step-by-step methodologies for the Claisen-Schmidt condensation using both homogeneous and heterogeneous catalysts.

    Protocol 1: Classical Synthesis using Homogeneous Base (NaOH/KOH) in Solution

    This protocol is a robust and widely used method for the synthesis of a variety of chalcones.[1]

    Protocol_1 cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep1 Dissolve substituted acetophenone (1 eq.) and aromatic aldehyde (1 eq.) in ethanol. React1 Slowly add aqueous NaOH or KOH solution (e.g., 10-60%) with stirring at room temperature. Prep1->React1 React2 Monitor reaction progress by TLC. React1->React2 Workup1 Pour the reaction mixture into ice-cold water. React2->Workup1 Workup2 Acidify with dilute HCl to precipitate the chalcone. Workup1->Workup2 Workup3 Filter the solid product and wash with cold water. Workup2->Workup3 Workup4 Recrystallize from a suitable solvent (e.g., ethanol). Workup3->Workup4 Workup5 Dry the purified chalcone. Workup4->Workup5

    Caption: Experimental workflow for solution-phase Claisen-Schmidt condensation.

    Materials:

    • Substituted Acetophenone (1.0 eq)

    • Aromatic Aldehyde (1.0 eq)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethanol

    • Distilled Water

    • Dilute Hydrochloric Acid (HCl)

    Procedure:

    • In a round-bottom flask, dissolve the substituted acetophenone and the aromatic aldehyde in ethanol.[1]

    • While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.[1]

    • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

    • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

    • Dry the purified chalcone in a desiccator or vacuum oven.

    Protocol 2: Solvent-Free Synthesis using Solid NaOH

    This environmentally friendly protocol offers high yields and short reaction times.[2][13]

    Materials:

    • Substituted Acetophenone (1.0 eq)

    • Aromatic Aldehyde (1.0 eq)

    • Solid Sodium Hydroxide (NaOH) pellets or powder

    • Mortar and Pestle

    • Dilute Hydrochloric Acid (HCl)

    • Ethanol (for recrystallization)

    Procedure:

    • In a porcelain mortar, combine the substituted acetophenone, aromatic aldehyde, and solid NaOH.[13]

    • Grind the mixture with a pestle at room temperature. The mixture will typically turn into a paste and then solidify.[13] Grinding for 5-10 minutes is often sufficient.[2]

    • Transfer the solidified reaction mixture to a beaker containing a mixture of crushed ice and water.

    • Acidify with dilute HCl to neutralize any remaining base.

    • Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the product from ethanol to obtain the pure chalcone.

    • Dry the purified product.

    Protocol 3: Heterogeneous Catalysis using Hydrotalcite

    This protocol utilizes a reusable solid base catalyst, offering a sustainable approach to chalcone synthesis.

    Materials:

    • Substituted Acetophenone

    • Aromatic Aldehyde

    • Calcined Hydrotalcite

    • Solvent (e.g., toluene or solvent-free)

    Procedure:

    • Activate the hydrotalcite catalyst by calcining it at an appropriate temperature (e.g., 450-500 °C) for several hours.

    • In a round-bottom flask, add the substituted acetophenone, aromatic aldehyde, calcined hydrotalcite, and a suitable solvent (if not performing the reaction solvent-free).

    • Stir the reaction mixture at the desired temperature. The optimal temperature will depend on the specific reactants and catalyst.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, filter off the solid catalyst. The catalyst can be washed, dried, and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

    Conclusion

    The selection of a base catalyst for the Claisen-Schmidt condensation of substituted acetophenones is a multifaceted decision that requires careful consideration of factors such as desired yield, reaction time, cost, and environmental impact. While traditional homogeneous catalysts like NaOH and KOH remain effective and widely used, the development of heterogeneous catalysts, particularly hydrotalcites, offers a more sustainable and environmentally friendly alternative. Understanding the electronic effects of substituents on both the acetophenone and aldehyde is crucial for optimizing reaction conditions and achieving high yields of the desired chalcone products. The protocols provided in this guide offer a solid foundation for the synthesis of these valuable compounds, which continue to be a rich source of inspiration for drug discovery and development.

    References

    • BenchChem. (2025). A Comparative Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)
    • BenchChem. (2025).
    • Taylor & Francis. (n.d.).
    • Donaire-Arias, A., Poulsen, M. L., Ramón-Costa, J., Montagut, A. M., Estrada-Tejedor, R., & Borrell, J. I. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(21), 7576.
    • Budiati, T. (2018). The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136.
    • Master Organic Chemistry. (2020, September 14).
    • Albuquerque, C. A. B. de, et al. (2022). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM.
    • Kunde, L., Gade, S., Kalyani, V. S., & Gupte, S. P. (2010). Catalytic synthesis of chalcone and flavanone using Zn–Al hydrotalcite adhere ionic liquid.
    • Royal Society of Chemistry. (n.d.).
    • PubMed. (2018). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH.
    • Guida, A., Lhouty, M. H., Tichit, D., & Figueras, F. (1997). Hydrotalcites as base catalysts. Kinetics of Claisen-Schmidt condensation, intramolecular condensation of acetonylacetone and synthesis of chalcone.
    • Mulugeta, D. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.
    • Donaire-Arias, A., Poulsen, M. L., Ramón-Costa, J., Montagut, A. M., Estrada-Tejedor, R., & Borrell, J. I. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
    • Mogilaiah, K., & Reddy, Ch. S. (2004). Claisen-Schmidt condensation under solvent-free conditions.
    • Chemistry LibreTexts. (2024, March 17). 23.
    • Cinelli, M. A., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(17), 11659-11672.
    • Ranganathan, S., et al. (2020). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 8, 589.
    • Rahman, A. F. M. M., Ali, R., & Jahng, Y. (2013). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 18(6), 6346-6361.
    • JETIR. (n.d.). SYNTHESIS OF CHALCONES.
    • Rahman, A. F. M. M., Ali, R., & Jahng, Y. (2013). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
    • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube.
    • ResearchGate. (n.d.).

    Sources

    A Comparative Guide to the Biological Activity of Flavanones: Unveiling the Potential of 2'-Hydroxy-4',6'-Dimethoxyacetophenone Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    In the vast and intricate world of natural products, flavonoids stand out for their remarkable structural diversity and broad spectrum of biological activities.[1][2] Among these, flavanones, characterized by a saturated C2-C3 bond in their central pyran ring, have garnered significant attention for their therapeutic potential, exhibiting anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] The biological efficacy of a flavanone is not solely dictated by its core structure but is profoundly influenced by the substitution patterns on its A and B rings. These patterns are, in turn, determined by the choice of precursors used in their synthesis.

    This guide provides an in-depth, objective comparison of the biological activities of flavanones derived from a specific and potent precursor, 2'-hydroxy-4',6'-dimethoxyacetophenone, versus those synthesized from other common precursors. By delving into the synthetic rationale, comparative bioactivity data, and underlying mechanisms of action, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of flavanones and identify promising candidates for further investigation.

    The Synthetic Keystone: Why the Precursor Matters

    The journey to a biologically active flavanone begins with the selection of its foundational building blocks. The Claisen-Schmidt condensation is a cornerstone reaction in flavonoid synthesis, typically involving the reaction of a substituted 2'-hydroxyacetophenone (providing the A-ring) with a substituted benzaldehyde (providing the B-ring) to form a chalcone, which then undergoes cyclization to the corresponding flavanone.[3]

    The choice of the 2'-hydroxyacetophenone precursor is paramount as it dictates the substitution pattern on the A-ring, which has been shown to be a critical determinant of biological activity. 2'-hydroxy-4',6'-dimethoxyacetophenone is a particularly interesting precursor due to the presence of two methoxy groups at positions 4' and 6'. These methoxy groups can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

    Experimental Workflow: From Precursor to Flavanone

    The synthesis of flavanones from 2'-hydroxy-4',6'-dimethoxyacetophenone typically follows a two-step process, as illustrated below. This workflow is a self-validating system, where the successful synthesis and purification of the intermediate chalcone and final flavanone can be confirmed at each stage using standard analytical techniques such as TLC, melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[3]

    Synthesis_Workflow Precursor1 2'-hydroxy-4',6'- dimethoxyacetophenone (A-ring precursor) Reaction1 Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH/KOH) Precursor1->Reaction1 Precursor2 Substituted Benzaldehyde (B-ring precursor) Precursor2->Reaction1 Intermediate 2'-hydroxy-4',6'- dimethoxychalcone Reaction1->Intermediate Reaction2 Intramolecular Cyclization (Acid or base catalyst) Intermediate->Reaction2 Product Substituted 5,7-dimethoxyflavanone Reaction2->Product

    Caption: General workflow for the synthesis of 5,7-dimethoxyflavanones.

    Comparative Biological Activities: A Data-Driven Analysis

    The true measure of a precursor's value lies in the biological performance of its derivatives. Here, we compare the activities of flavanones derived from 2'-hydroxy-4',6'-dimethoxyacetophenone with those from other precursors, focusing on key therapeutic areas.

    Anti-Inflammatory Activity

    Inflammation is a complex biological response implicated in numerous chronic diseases.[4] Flavanones are known to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[4][5][6]

    Flavanones bearing 5,7-dimethoxy substitutions, derived from 2'-hydroxy-4',6'-dimethoxyacetophenone, have demonstrated potent anti-inflammatory effects. For instance, a study on a series of flavanone derivatives found that those with a 5,7-dimethoxy substitution pattern exhibited significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.[7][8] This effect is often more pronounced compared to flavanones with hydroxyl groups at these positions, such as pinocembrin (5,7-dihydroxyflavanone), which showed weaker activity in the same assay.[8] The methoxy groups may enhance cell membrane permeability and protect the molecule from rapid metabolic degradation, leading to sustained intracellular concentrations.

    Table 1: Comparative Anti-Inflammatory Activity of Flavanones

    Flavanone DerivativePrecursor (A-ring)B-ring SubstitutionAssayIC₅₀ (µg/mL)Reference
    4'-Bromo-5,7-dimethoxyflavanone 2'-hydroxy-4',6'-dimethoxyacetophenone 4'-BromoNO inhibition in RAW 264.7 cells1.030[8]
    2'-Carboxy-5,7-dimethoxyflavanone 2'-hydroxy-4',6'-dimethoxyacetophenone 2'-CarboxyNO inhibition in RAW 264.7 cells0.906[8]
    Pinocembrin (5,7-dihydroxyflavanone)2',4',6'-TrihydroxyacetophenoneUnsubstitutedNO inhibition in RAW 264.7 cells203.60[8]
    2'-Hydroxyflavanone2'-HydroxyacetophenoneUnsubstitutedTNF-α inhibition>100 µM[9]
    2'-Methylflavanone2'-Hydroxyacetophenone2'-MethylIL-6, IL-12p40, IL-12p70, TNF-α reductionPotent[4]
    3'-Methylflavanone2'-Hydroxyacetophenone3'-MethylIL-6, IL-12p40, IL-12p70, IL-1β reductionPotent[4]

    Note: Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions between studies.

    The data suggests that the 5,7-dimethoxy substitution pattern derived from 2'-hydroxy-4',6'-dimethoxyacetophenone can confer superior anti-inflammatory activity compared to the corresponding 5,7-dihydroxy analogues.

    Signaling Pathways in Inflammation

    The anti-inflammatory effects of flavanones are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes.[10][11]

    Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPKs TLR4->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 activates Flavanone 5,7-Dimethoxy- flavanone Flavanone->IKK inhibits Flavanone->MAPK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes induces transcription AP1->Genes induces transcription

    Caption: Flavanones inhibit inflammatory responses by targeting key signaling molecules.

    Antioxidant Activity

    The ability to scavenge free radicals is another hallmark of flavonoids. The antioxidant capacity is heavily influenced by the number and position of hydroxyl groups. While methoxylation, as in the derivatives of 2'-hydroxy-4',6'-dimethoxyacetophenone, might be expected to reduce antioxidant activity compared to polyhydroxylated flavanones, the overall effect is more nuanced. The increased stability and bioavailability of methoxylated flavanones could lead to significant in vivo antioxidant effects.

    Studies have shown that the hydroxylation pattern is indeed crucial for antioxidant activity.[12] For instance, flavanones with a 3',4'-dihydroxy (catechol) group on the B-ring generally exhibit strong radical scavenging activity. However, the contribution of the A-ring should not be underestimated. While direct comparative data for 5,7-dimethoxyflavanones in standard antioxidant assays like DPPH is limited in the provided search results, it is a critical area for future investigation to fully delineate the structure-activity relationship.

    Anticancer and Antimicrobial Activities

    The substitution pattern on both A and B rings also plays a crucial role in the anticancer and antimicrobial properties of flavanones.[2][13] Methoxylation can enhance the anticancer activity of flavonoids by increasing their ability to induce apoptosis and inhibit cell proliferation.[13][14] For instance, some dimethoxylated flavones have shown greater activity than their trimethoxylated counterparts on certain cancer cell lines.[13][14]

    Similarly, in the realm of antimicrobial activity, specific hydroxylation and methoxylation patterns can determine the potency and spectrum of action against various bacteria and fungi.[2]

    Experimental Protocols: A Guide to Best Practices

    To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays discussed in this guide.

    In Vitro Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Assay

    This protocol describes the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely accepted in vitro model for inflammation.[15]

    1. Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

    2. Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test flavanones for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

    3. Measurement of Nitrite Concentration (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[4]

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

    4. Cytotoxicity Assay (e.g., LDH or MTT Assay):

    • It is crucial to perform a concurrent cytotoxicity assay to ensure that the observed inhibition of NO production is not due to cell death.[8]

    In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

    This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

    1. Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare serial dilutions of the test flavanones and a standard antioxidant (e.g., ascorbic acid or quercetin).

    2. Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound or standard at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    3. Measurement:

    • Measure the absorbance at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

    4. Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

    Conclusion and Future Directions

    The evidence presented in this guide underscores the pivotal role of the precursor in defining the biological activity profile of flavanones. Flavanones derived from 2'-hydroxy-4',6'-dimethoxyacetophenone, with their characteristic 5,7-dimethoxy substitution pattern, exhibit promising and often superior anti-inflammatory properties compared to their hydroxylated counterparts. This enhancement is likely attributable to improved metabolic stability and cellular uptake.

    While this guide provides a comprehensive comparison based on the current literature, it also highlights areas ripe for further exploration. Direct, head-to-head comparative studies of a wide range of flavanones derived from different precursors in a battery of standardized biological assays are needed to build a more complete and quantitative structure-activity relationship database. Such studies will be invaluable for the rational design of novel flavanone-based therapeutics with enhanced efficacy and selectivity. The continued exploration of the synthetic versatility offered by various precursors will undoubtedly unlock the full therapeutic potential of this fascinating class of natural products.

    References

    • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2023).
    • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). MDPI. [Link]

    • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). ResearchGate. [Link]

    • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023). MDPI. [Link]

    • Biological Activity of Flavones, Flavonols, and Aurones. (2023). Encyclopedia.pub. [Link]

    • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2023).
    • Chemistry and Biological Activities of Flavonoids: An Overview. (2011). PMC - NIH. [Link]

    • Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. (2018). SciSpace. [Link]

    • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. (2021). MDPI. [Link]

    • Flavones and Related Compounds: Synthesis and Biological Activity. (2023). MDPI. [Link]

    • Flavonoids in modulation of cell survival signalling pathways. (2014). PMC - PubMed Central. [Link]

    • Screening Anti-Inflammatory Effects of Flavanones Solutions. (2021). PMC - PubMed Central - NIH. [Link]

    • Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. (2017). Taylor & Francis. [Link]

    • 2'-Hydroxy flavanone derivatives as an inhibitors of pro-inflammatory mediators: Experimental and molecular docking studies. (2015). PubMed. [Link]

    • Antioxidant Activity of Hydroxyflavonoids. (2005). ResearchGate. [Link]

    • Anti-inflammatory activities of flavonoid derivates. (2021). Hrčak. [Link]

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    Safety Operating Guide

    Navigating the Safe Disposal of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone: A Comprehensive Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, procedural framework for the safe disposal of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, a substituted acetophenone derivative also known by its synonym, Xanthoxylin. While this compound is a valuable reagent in various research applications, its disposal requires a systematic approach grounded in a thorough understanding of its chemical properties and associated hazards.

    I. Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

    Before initiating any disposal protocol, a comprehensive understanding of the hazards associated with this compound is essential. This foundational knowledge informs every subsequent step of the disposal process, from the selection of personal protective equipment (PPE) to the final waste segregation.

    Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

    • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

    • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

    • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

    These classifications necessitate the stringent use of appropriate personal protective equipment (PPE) at all times when handling this compound.

    Table 1: Key Chemical and Safety Data for this compound

    PropertyValueSource
    Synonyms Xanthoxylin, 2'-Hydroxy-4',6'-dimethoxyacetophenone[1][3]
    CAS Number 90-24-4[3]
    Molecular Formula C₁₀H₁₂O₄[1]
    Appearance White to pale yellow solid[3]
    Melting Point 80-84 °C[4]
    Flash Point 141.11 °C[4]
    Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[3]

    The causality behind these hazards lies in the chemical's molecular structure. The presence of a phenolic hydroxyl group and an acetophenone core can lead to interactions with biological macromolecules, resulting in the observed irritation. Understanding this structure-activity relationship reinforces the importance of the recommended safety protocols.

    II. The Disposal Workflow: A Step-by-Step Protocol

    The following protocol provides a systematic approach to the disposal of this compound, ensuring both user safety and regulatory compliance. This workflow is designed to be a self-validating system, with checks and balances at each stage.

    Step 1: Waste Identification and Classification

    The initial and most critical step is to classify the waste. In the absence of a specific listing for this compound under the Resource Conservation and Recovery Act (RCRA), the precautionary principle must be applied.[5][6] Therefore, all waste containing this compound, including pure, unused material, contaminated labware, and solutions, should be treated as hazardous chemical waste.[6]

    Step 2: Container Selection and Labeling

    Proper containment is crucial to prevent leaks and accidental exposure.

    • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste.[7] For solutions, use a container made of a material that will not react with the solvent. The original container, if in good condition, is an ideal choice for unused material.[7]

    • Labeling: Every waste container must be clearly and accurately labeled.[8] The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid using abbreviations or formulas.

      • The approximate quantity of the waste.

      • The date of accumulation (the date the first drop of waste was added to the container).

      • The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant").

    Step 3: Waste Segregation and Storage

    To prevent dangerous chemical reactions, waste segregation is non-negotiable.

    • Segregation: Store the waste container for this compound separately from incompatible materials, such as strong oxidizing agents.[8]

    • Storage Location: Designate a specific, well-ventilated area within the laboratory for hazardous waste accumulation, known as a Satellite Accumulation Area (SAA).[9] This area should be under the control of the laboratory personnel.

    Step 4: Disposal Request and Documentation

    Once the waste container is full or the accumulation time limit set by your institution has been reached, it must be disposed of through the proper channels.

    • Disposal Request: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.

    • Documentation: Maintain a detailed record of the waste generated and its disposal, as required by your institution and regulatory agencies. This documentation is a critical component of laboratory compliance.

    III. Visualizing the Disposal Decision Pathway

    The following diagram illustrates the decision-making process for the proper disposal of this compound.

    Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Have 1-(2-Hydroxy-4,6-dimethoxyphenyl)- 2-phenylethanone Waste haz_id Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->haz_id ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves haz_id->ppe container Select Chemically Compatible and Labeled Waste Container ppe->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage segregate Segregate from Incompatible Waste storage->segregate pickup Request Hazardous Waste Pickup from EH&S segregate->pickup document Document Waste Generation and Disposal pickup->document end_node End: Safe and Compliant Disposal document->end_node

    Caption: Disposal workflow for this compound.

    IV. Conclusion: Fostering a Culture of Safety and Responsibility

    The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the principles of hazard identification, proper containment, and regulatory compliance, researchers can mitigate risks and contribute to a safer scientific community. This guide serves as a comprehensive resource, empowering laboratory professionals to manage this chemical waste stream with confidence and responsibility. Always consult your institution's specific guidelines and your local regulatory requirements to ensure full compliance.

    V. References

    • The Good Scents Company. (n.d.). xanthoxylin, 90-24-4. Retrieved from [Link]

    • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

    • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

    • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Xanthoxylin. PubChem. Retrieved from [Link]

    • ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

    • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

    • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

    • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

    • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

    • Loba Chemie. (2022, September 21). ACETOPHENONE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

    • European Chemicals Agency. (2025, September 16). 2,2-dimethoxy-1,2-diphenylethan-1-one - Brief Profile. Retrieved from [Link]

    • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. Retrieved from [Link]

    • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

    • ACTenviro. (n.d.). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Retrieved from [Link]

    • Scribd. (n.d.). Synthesis of Acetophenone Derivatives. Retrieved from [Link]

    • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

    • Bio SB. (2020, April 17). Hematoxylin Automation Safety Data Sheet. Retrieved from [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.